alpha-Cellobiose
Description
Structure
3D Structure
Properties
CAS No. |
13299-27-9 |
|---|---|
Molecular Formula |
C12H22O11 |
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11+,12+/m1/s1 |
InChI Key |
GUBGYTABKSRVRQ-MFRLZQSSSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Chemical Architecture of α-Cellobiose: A Technical Guide for Researchers
An in-depth exploration of the structure, properties, and biological significance of α-Cellobiose, tailored for researchers, scientists, and drug development professionals.
Introduction
α-Cellobiose is a disaccharide of significant interest in various fields, from biofuel research to immunology. As a fundamental repeating unit of cellulose (B213188), the most abundant biopolymer on Earth, understanding its chemical structure and biological interactions is paramount for developing novel enzymatic and therapeutic strategies. This technical guide provides a comprehensive overview of the chemical structure of α-Cellobiose, supported by quantitative data, detailed experimental protocols, and visualizations of its key biological pathways.
Chemical Structure and Properties
α-Cellobiose is a reducing sugar with the molecular formula C₁₂H₂₂O₁₁.[1] Its systematic IUPAC name is (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol.[1] The molecule consists of two D-glucose units linked by a β(1→4) glycosidic bond. The defining feature of α-Cellobiose is the α-configuration at the anomeric carbon (C1) of the reducing glucose residue. This stereochemistry distinguishes it from its more common anomer, β-cellobiose.
The three-dimensional conformation of α-Cellobiose is characterized by the relative orientation of the two glucose rings, which can be described by the torsion angles phi (φ) and psi (ψ) around the glycosidic bond. These angles, along with other structural parameters, have been determined through X-ray crystallography studies.
Physicochemical Properties
A summary of the key physicochemical properties of α-Cellobiose is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂O₁₁ | [1] |
| Molecular Weight | 342.30 g/mol | [1] |
| IUPAC Name | (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | [1] |
| CAS Number | 13299-27-9 | [1] |
| Hydrogen Bond Donor Count | 8 | [1] |
| Hydrogen Bond Acceptor Count | 11 | [1] |
| Rotatable Bond Count | 4 | [1] |
Quantitative Structural Data
The precise three-dimensional arrangement of atoms in α-Cellobiose has been elucidated through X-ray diffraction analysis of its crystalline form, typically in a complex. The following table summarizes the crystallographic data for an α-cellobiose·2NaI·2H₂O complex.[2]
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [2] |
| Space Group | P2₁ | [2] |
| a (Å) | 9.0188 | [2] |
| b (Å) | 12.2536 | [2] |
| c (Å) | 10.9016 | [2] |
| β (°) | 97.162 | [2] |
| Linkage Torsion Angle φ(O-5) (°) | -73.6 | [2] |
| Linkage Torsion Angle ψ(C-5) (°) | -105.3 | [2] |
Experimental Protocols
Preparation of α-Cellobiose
A method for preparing cellobiose (B7769950) with a high content of the α-anomer involves controlled drying of a concentrated cellobiose solution at an elevated temperature. This protocol is adapted from a patented method.
Materials:
-
Crystalline β-cellobiose
-
Deionized water
-
Heating and stirring apparatus
-
Vacuum oven
Procedure:
-
Prepare a saturated solution of β-cellobiose in deionized water.
-
Gently heat the solution to a temperature between 80°C and 95°C with continuous stirring until all the cellobiose is dissolved.
-
Maintain the solution at this temperature for 1 to 2 hours to allow for anomeric equilibration, favoring the formation of the α-anomer.
-
Dry the sugar solution under vacuum while maintaining the temperature between 80°C and 95°C.
-
The resulting solid will be a mixture of cellobiose anomers with a significantly enriched proportion of α-Cellobiose.
-
The anomeric ratio can be determined using techniques such as ¹H-NMR spectroscopy by integrating the signals corresponding to the anomeric protons of the α and β forms.
NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of α-Cellobiose in solution.
Instrumentation:
-
NMR spectrometer (e.g., 500 MHz or higher)
-
NMR tubes
Sample Preparation:
-
Dissolve a small amount of the prepared α-enriched cellobiose in deuterium (B1214612) oxide (D₂O).
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra.
-
Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to aid in the assignment of proton and carbon signals.
Expected ¹H NMR Chemical Shifts (in D₂O, approximate):
-
The anomeric proton (H-1) of the α-glucose unit is expected to appear as a doublet at a distinct chemical shift from the β-anomer.
Expected ¹³C NMR Chemical Shifts (in D₂O, approximate):
-
The anomeric carbon (C-1) of the α-glucose unit will also have a characteristic chemical shift.
Biological Role and Signaling Pathways
Cellobiose, including its α-anomer, plays crucial roles in biological systems, primarily related to the degradation of cellulose and as a signaling molecule in plants.
Cellobiose Metabolism
In microorganisms, the breakdown of cellulose yields cellobiose, which is then transported into the cell and metabolized through two primary pathways: hydrolytic and phosphorolytic.
The hydrolytic pathway involves the cleavage of cellobiose into two molecules of glucose by the enzyme β-glucosidase. The phosphorolytic pathway utilizes cellobiose phosphorylase to break down cellobiose into glucose and glucose-1-phosphate.
Cellobiose as a Damage-Associated Molecular Pattern (DAMP) in Plants
In plants, cellobiose can act as a Damage-Associated Molecular Pattern (DAMP), signaling cell wall damage and triggering defense responses.
The perception of cellobiose by plant cell surface receptors initiates a signaling cascade that often involves an influx of calcium ions and the activation of mitogen-activated protein kinase (MAPK) pathways. This ultimately leads to the expression of defense-related genes, enhancing the plant's resistance to pathogens.
Conclusion
α-Cellobiose, a stereoisomer of the fundamental cellulose subunit, possesses a distinct chemical structure that dictates its physical properties and biological functions. A thorough understanding of its three-dimensional architecture, coupled with reliable methods for its preparation and characterization, is essential for advancing research in areas dependent on cellulose degradation and plant-microbe interactions. The signaling pathways initiated by cellobiose in plants also present exciting opportunities for the development of novel strategies to enhance crop resilience. This guide provides a foundational resource for scientists and researchers to further explore the multifaceted nature of α-Cellobiose.
References
A Technical Guide to the Stereochemistry of α-Cellobiose and β-Cellobiose
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cellobiose (B7769950), a disaccharide derived from the partial hydrolysis of cellulose, is a fundamental unit in carbohydrate chemistry. It consists of two D-glucose units linked by a β(1→4) glycosidic bond. The stereochemistry of cellobiose is centered around its anomeric carbon (C1) on the reducing glucose residue, which gives rise to two distinct diastereomers, or anomers: alpha (α)-cellobiose and beta (β)-cellobiose. These anomers, while structurally similar, exhibit different physicochemical properties and exist in a dynamic equilibrium in solution. This guide provides an in-depth analysis of their stereochemical differences, comparative quantitative data, and the experimental protocols used for their characterization.
Structural Elucidation: The Anomeric Distinction
The core structure of cellobiose is 4-O-β-D-glucopyranosyl-D-glucose. The defining difference between the α and β anomers lies in the configuration of the hydroxyl group attached to the anomeric carbon (C1) of the D-glucose unit that can open and close its ring—the "reducing end".[1]
-
α-Cellobiose : The anomeric hydroxyl group at the C1 position is in an axial orientation, pointing downwards in a standard Haworth projection.
-
β-Cellobiose : The anomeric hydroxyl group at the C1 position is in an equatorial orientation, pointing outwards from the plane of the ring in a standard Haworth projection.[2]
In aqueous solutions, these two anomers interconvert through a process called mutarotation, which involves the opening of the pyranose ring to form a transient open-chain aldehyde, followed by re-closure.[3][4] This dynamic equilibrium favors the more stable β-anomer. The equilibrium mixture in water consists of approximately 38% α-cellobiose and 62% β-cellobiose.[5]
Quantitative Data Comparison
The stereochemical difference between α- and β-cellobiose gives rise to distinct and measurable physical properties, which are crucial for their identification and characterization.
| Property | α-Cellobiose | β-Cellobiose | Equilibrium Mixture | Reference(s) |
| Initial Specific Rotation [α]D | +14.2° (mutarotates to +34.6°) | +14.2° (mutarotates to +34.6°) | +34.6° | |
| Melting Point | Decomposes at ~225°C | Decomposes at ~225°C | Decomposes at ~225-230°C | [6] |
| Melting Point (Octaacetate) | 229°C | 202°C | N/A | |
| ¹H NMR: Anomeric Proton (H1') | ~5.03 ppm | ~4.46 ppm | Both signals present | [5] |
| ¹³C NMR: Anomeric Carbon (C1') | ~92.7 ppm | ~97.0 ppm | Both signals present | [7] |
Note: Specific rotation values for pure α-cellobiose are less commonly cited than for β-cellobiose, as the β form is the more common commercial product. The initial rotation for both leads to the same equilibrium value.
Experimental Protocols for Anomer Differentiation
Polarimetry
Principle: This technique measures the degree to which a substance rotates the plane of polarized light. As chiral molecules, α- and β-cellobiose are optically active. Their different three-dimensional structures cause them to rotate light to different extents, giving them unique specific rotation values. The process of mutarotation can be monitored over time as the specific rotation of a solution of a pure anomer changes until it reaches a stable equilibrium value.[8][9]
Methodology:
-
Preparation: Prepare a solution of known concentration (e.g., 8 g/100 mL) of a pure cellobiose anomer (typically β-cellobiose) in distilled water.
-
Initial Measurement: Immediately transfer the solution to a polarimeter cell of a known path length. Measure the optical rotation at a specific wavelength (usually the sodium D-line, 589 nm) and temperature (e.g., 20°C).
-
Monitoring Mutarotation: Record the optical rotation at regular intervals over several hours.
-
Equilibrium Measurement: Continue measurements until the rotation value becomes constant, indicating that the solution has reached equilibrium.
-
Calculation: Calculate the initial and equilibrium specific rotations using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length (dm), and c is the concentration (g/mL).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is a powerful technique for elucidating molecular structure by observing the magnetic properties of atomic nuclei. The chemical environment surrounding a nucleus influences its resonance frequency, or "chemical shift". The anomeric proton (H1') and carbon (C1') of α- and β-cellobiose are in distinct chemical environments due to the different orientations of the anomeric hydroxyl group, resulting in separate, identifiable signals in the ¹H and ¹³C NMR spectra.[10][11]
Methodology:
-
Sample Preparation: Dissolve a sample of cellobiose in deuterium (B1214612) oxide (D₂O) to a concentration suitable for NMR analysis (e.g., 20 mM).[10] D₂O is used as the solvent to avoid a large interfering signal from water's ¹H protons.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer. For ¹H NMR, solvent suppression techniques may be required to minimize the residual HOD signal.
-
Spectral Analysis:
-
In the ¹H NMR spectrum , identify the anomeric proton signals in the 4.0-5.5 ppm region. The downfield signal at approximately 5.03 ppm corresponds to the α-anomer (H1' axial), while the upfield signal around 4.46 ppm corresponds to the β-anomer (H1' equatorial).[5]
-
In the ¹³C NMR spectrum , identify the anomeric carbon signals. The signal for the α-anomer's C1' appears upfield around 92.7 ppm, while the signal for the β-anomer's C1' is downfield around 97.0 ppm.[7]
-
-
Quantification: The relative ratio of the α and β anomers in the equilibrium mixture can be determined by integrating the areas of their respective anomeric proton or carbon signals.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of cellobiose anomers.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Alpha and Beta Glucose molecules - dual view for comparison purposes [biotopics.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. researchgate.net [researchgate.net]
- 6. D-(+)-Cellobiose(528-50-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. grokipedia.com [grokipedia.com]
- 10. mdpi.com [mdpi.com]
- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
An In-depth Technical Guide to the Natural Occurrence and Sources of alpha-Cellobiose
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Cellobiose is the anomeric form of cellobiose (B7769950), a disaccharide composed of two β-glucose molecules linked by a β(1→4) glycosidic bond. While the β-anomer is more prevalent in crystalline form, α-cellobiose coexists in aqueous solutions. Cellobiose itself is the fundamental repeating unit of cellulose (B213188), the most abundant organic polymer on Earth. This guide provides a comprehensive overview of the natural occurrence of α-cellobiose, its primary sources for research and industrial applications, and detailed experimental protocols for its isolation, production, and analysis. Its role as a signaling molecule in plant defense pathways is also explored, highlighting its relevance in drug discovery and agricultural science.
Natural Occurrence and Sources
The primary source of cellobiose in nature is not in its free form but as the structural backbone of cellulose. However, free cellobiose can be found in trace amounts in various natural products and is produced by certain microorganisms.
Occurrence as the Structural Unit of Cellulose
Cellulose is a linear polymer of β(1→4) linked D-glucose units. The repeating disaccharide unit of this polymer is cellobiose.[1] Therefore, any cellulose-rich biomass is a potential source of cellobiose through enzymatic or acidic hydrolysis.[2]
Major Cellulose-Rich Sources for Cellobiose Production:
-
Wood and Paper Products: Late-wood from trees like oak is a significant source of α-cellulose, which can be hydrolyzed to yield cellobiose.[2]
-
Agricultural Residues: Materials such as corn stover, sugarcane bagasse, and straw are abundant sources.[3]
-
Plant Fibers: Cotton, jute, and hemp are rich in cellulose.
-
Root and Tuber Crops: Sugar beet is a notable raw material for industrial cellobiose production.[4]
Direct Natural Occurrence (Trace Amounts)
While not abundant, free cellobiose has been detected in several natural sources:
-
Honey: Trace amounts of cellobiose are found in honey, with concentrations varying based on floral origin.[4] The presence of β-glucosidase in honey, an enzyme that can break down β-glucosidic bonds, suggests a dynamic state of oligosaccharide metabolism.[5]
-
Maize (Corn): Developing maize grains contain free cellobiose.
-
Pine Needles and Cornstalks: These materials have also been identified as natural sources of cello-oligosaccharides, including cellobiose.[4]
Microbial Occurrence
Certain bacteria are known to produce or metabolize cellobiose. Notably, 4-O-beta-D-glucopyranosyl-alpha-D-glucopyranose (an alpha-cellobiose isomer) has been reported in the nitrogen-fixing bacterium Rhizobium leguminosarum.[6] This bacterium possesses genes for cellulose synthesis and degradation, indicating a role for cellobiose in its lifecycle, potentially in biofilm formation and host plant interaction.[7][8][9] The endoglucanase CelC2 from R. leguminosarum is essential for the primary symbiotic infection of legume roots.[10][11]
Quantitative Data on Occurrence
The quantitative data available for the natural occurrence of free cellobiose is limited, as it typically appears in trace amounts. The primary quantitative focus in the literature is on the yield of cellulose from biomass, which is the precursor for cellobiose production.
Table 1: Quantitative Occurrence of Free Cellobiose in Natural Sources
| Source | Concentration | Reference |
| Honey | 0.06–0.28 g/100 g | (Sanz et al., 2004; de la Fuente et al., 2006) via[8] |
| Maize (embryos) | up to 0.05 mg/g | (Gentinetta et al., 1979) via[8] |
| Maize (endosperm) | 0.06–0.13 mg/g | (Gentinetta et al., 1979) via[8] |
Table 2: Example Yields of Cellulose and α-Cellulose from Date Palm Biomass
| Date Palm Part | Cellulose Yield (%) | α-Cellulose Yield (%) | Reference |
| Rachis | 74.70 | 78.63 | [12][13] |
| Leaflet | 71.50 | 75.64 | [12][13] |
| Fiber | 73.82 | 70.40 | [12][13] |
Biological Role: Cellobiose as a Signaling Molecule
In plants, cellobiose acts as a Damage-Associated Molecular Pattern (DAMP). DAMPs are molecules released upon tissue injury, such as during pathogen attack, which trigger the plant's innate immune system.[14] The breakdown of the plant cell wall's cellulose by pathogen-secreted enzymes releases cellobiose, which is then perceived by the plant as a danger signal.[15]
This perception initiates a signaling cascade that includes:
-
An influx of calcium ions (Ca²⁺) into the cytoplasm.[16]
-
Activation of Mitogen-Activated Protein Kinases (MAPKs), particularly MPK6.[16]
-
Upregulation of defense-related genes, such as those involved in salicylic (B10762653) acid signaling (SAG101, PAD4) and transcription factors like WRKY30.[16]
Interestingly, unlike many other PAMPs and DAMPs, cellobiose does not appear to stimulate a detectable reactive oxygen species (ROS) burst or callose deposition.[15] However, it can act synergistically with PAMPs like flagellin (B1172586) to potentiate plant defense responses.[14][16]
Experimental Protocols
Isolation of α-Cellulose from Lignocellulosic Biomass
This protocol is adapted from methods for isolating cellulose from plant materials like date palm waste and pine wood.[12][17] It involves the removal of hemicellulose and lignin.
Materials:
-
Dried, ground biomass (e.g., wood powder, straw)
-
Benzene/ethanol solution (2:1 v/v)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
Bleaching solution: Acetic acid (15 wt.%), Hydrogen peroxide (20 wt.%), Sulfuric acid (10 wt.%)
-
Deionized water
-
Soxhlet apparatus, beakers, heating/stirring plate, filtration setup
Procedure:
-
Dewaxing: Remove resins and waxes by performing a Soxhlet extraction on 10 g of biomass with a 2:1 benzene/ethanol solution for 5 hours. Air dry the extract-free sample.
-
Hemicellulose Removal: Weigh 5 g of the extract-free biomass into a 250 mL beaker. Add 200 mL of 0.1 M HCl. Heat at 100°C with stirring for 2 hours.
-
Filter the mixture and wash the insoluble residue (cellulose-lignin) with 20 mL of deionized water. Air dry the residue overnight.
-
Delignification: Treat the dried cellulose-lignin residue with 200 mL of 0.1 M NaOH at 100°C with constant stirring for 2 hours.[12]
-
Filter the mixture and wash the cellulose-rich residue with a fresh 20 mL portion of 0.1 M NaOH.
-
Bleaching: Treat the dried cellulose sample with the bleaching solution (acetic acid, hydrogen peroxide, sulfuric acid) at 75°C to obtain purified α-cellulose.
-
Wash the final α-cellulose product thoroughly with deionized water until the filtrate is neutral. Dry the sample for subsequent use.
Production of Cellobiose by Enzymatic Hydrolysis of α-Cellulose
This protocol describes the general procedure for hydrolyzing α-cellulose to produce cellobiose. The key is to control the reaction to favor the disaccharide product over complete hydrolysis to glucose.[18][19]
Materials:
-
Purified α-cellulose
-
Cellulase (B1617823) enzyme complex (e.g., from Trichoderma reesei, which contains endoglucanases and exoglucanases). Note: The activity of β-glucosidase in the complex should be low or inhibited to prevent conversion of cellobiose to glucose.
-
50 mM Sodium acetate (B1210297) buffer (pH 5.0)
-
Shaking incubator or water bath
-
Centrifuge
Procedure:
-
Prepare a suspension of α-cellulose (e.g., 2% w/v) in 50 mM sodium acetate buffer (pH 5.0).
-
Pre-heat the cellulose slurry to the optimal temperature for the cellulase enzyme (typically 40-50°C).
-
Add the cellulase enzyme complex to the slurry. The enzyme loading can be varied (e.g., 5-25 FPU per gram of cellulose) to optimize cellobiose yield.[3]
-
Incubate the reaction mixture in a shaking incubator for a defined period (e.g., 6-48 hours). Monitor the reaction over time by taking samples.
-
To stop the reaction in the samples, heat them to 95-100°C for 10 minutes to denature the enzymes.[20]
-
Centrifuge the samples to pellet the remaining solid cellulose.
-
The supernatant, containing soluble sugars (cellobiose, glucose, etc.), can then be collected for analysis.
-
Process Enhancement (Optional): To increase cellobiose yield and selectivity, the reaction can be run in a multistage process. After a set time, the liquid filtrate is removed, and the remaining solids are resuspended in fresh buffer for further hydrolysis. This removes soluble products that cause feedback inhibition and also removes some of the β-glucosidase, which has lower affinity for the solid substrate.[18]
References
- 1. Analysis of Cellobiose, Cellobiose Content of Liquids, Cellobiose Content of Bio-Oil - Celignis Biomass Analysis Laboratory [celignis.com]
- 2. Mass spectrometric study of glucose and cellobiose produced during enzymatic hydrolysis of alpha-cellulose extracted from oak late-wood annual rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cellobiose (EN) – SAVANNA Ingredients – SAVANNA Ingredients [savanna-ingredients.com]
- 5. Biochemical Reactions and Their Biological Contributions in Honey - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C12H22O11 | CID 441014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Role of Rhizobium endoglucanase CelC2 in cellulose biosynthesis and biofilm formation on plant roots and abiotic surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and putative regulatory genes involved in cellulose synthesis in Rhizobium leguminosarum bv. trifolii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of Rhizobium endoglucanase CelC2 in cellulose biosynthesis and biofilm formation on plant roots and abiotic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rhizobium cellulase CelC2 is essential for primary symbiotic infection of legume host roots - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isolation and characterization of cellulose and α-cellulose from date palm biomass waste - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 14. The simultaneous perception of self- and non-self-danger signals potentiates plant innate immunity responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cellulose-Derived Oligomers Act as Damage-Associated Molecular Patterns and Trigger Defense-Like Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cellulose-Derived Oligomers Act as Damage-Associated Molecular Patterns and Trigger Defense-Like Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. cellulosicbiomasslab.engr.ucr.edu [cellulosicbiomasslab.engr.ucr.edu]
- 20. Real-Time Measurement of Cellobiose and Glucose Formation during Enzymatic Biomass Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Structural and Biosynthetic Landscape of Cellulose
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Cellulose (B213188), the most abundant organic polymer on Earth, is a cornerstone of plant biology and a biomaterial with immense potential in various scientific and industrial fields, including drug development.[1] A precise understanding of its fundamental structure is paramount for its effective utilization. This technical guide provides an in-depth exploration of the repeating unit of cellulose, its hierarchical structure, biosynthesis, and the key experimental methodologies used for its characterization. While often cited as cellobiose (B7769950), the true monosaccharide repeating unit of cellulose is β-D-glucose.[2] The disaccharide cellobiose, however, represents the fundamental structural repeating unit due to the rotational orientation of sequential glucose monomers. This distinction is critical for a comprehensive understanding of cellulose chemistry and biology. This paper will elucidate these structural nuances, present key quantitative data, detail relevant experimental protocols, and provide visual representations of the underlying molecular and biological processes.
The Repeating Unit: β-D-Glucose vs. Cellobiose
Cellulose is a linear polysaccharide composed of β-D-glucose units linked by β(1→4) glycosidic bonds.[1][3][4][5] A key structural feature of cellulose is the 180° rotation of each successive glucose monomer with respect to its predecessor.[3][6] This inversion is necessary for the formation of the β(1→4) linkage and results in a linear, unbranched chain.[3][6]
While β-D-glucose is the monomeric building block added during biosynthesis, the repeating structural motif that defines the geometry of the cellulose chain is the disaccharide cellobiose .[7][8] Cellobiose consists of two β-glucose units linked by a β(1→4) glycosidic bond.[9][10] Therefore, for the purposes of understanding the three-dimensional structure and crystallographic arrangement of cellulose, cellobiose is considered the structural repeating unit.[7] However, from a biosynthetic and chemical nomenclature perspective, β-D-glucose is the fundamental repeating monomer.[2]
The Hierarchical Structure of Cellulose
The linear cellulose chains associate with one another via extensive intermolecular and intramolecular hydrogen bonds, forming a hierarchical structure of increasing complexity and rigidity.[4][6] The multiple hydroxyl groups on each glucose unit participate in a complex network of hydrogen bonds, which imparts high tensile strength and insolubility to cellulose fibers.[3][4][6]
These chains aggregate to form elementary fibrils, which in turn assemble into larger microfibrils.[6] These microfibrils are the primary load-bearing components of plant cell walls.[6][11]
Crystalline Allomorphs
Cellulose exists in several crystalline allomorphs, with Cellulose I being the most abundant native form.[1] Cellulose I is a composite of two distinct crystalline phases:
-
Cellulose Iβ: A two-chain monoclinic unit cell.[13]
The relative proportions of Iα and Iβ vary depending on the biological source of the cellulose.[12][13] For instance, bacterial and algal celluloses are enriched in Iα, while cellulose from higher plants is predominantly Iβ.[1] Other allomorphs, such as Cellulose II, III, and IV, can be produced through various chemical treatments.[1] The conversion of Cellulose I to Cellulose II is irreversible, indicating that Cellulose II is the more thermodynamically stable form.[1]
Quantitative Structural Data
The precise structural arrangement of cellulose has been elucidated through techniques such as X-ray and neutron diffraction.[12][13] The following tables summarize key quantitative data for the crystal structures of Cellulose Iα and Iβ.
Table 1: Unit Cell Parameters of Cellulose I Allomorphs
| Parameter | Cellulose Iα | Cellulose Iβ |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P1 | P2₁ |
| a | 6.717 Å | 7.784 Å |
| b | 5.962 Å | 8.201 Å |
| c | 10.400 Å | 10.38 Å |
| α | 118.08° | 90° |
| β | 114.80° | 90° |
| γ | 80.37° | 96.5° |
| Data sourced from[13] |
Cellulose Biosynthesis
The biosynthesis of cellulose is a complex process catalyzed by the cellulose synthase (CESA) complex, a multi-subunit enzyme located in the plasma membrane.[11][14] The synthesis process involves the polymerization of glucose units from a nucleotide sugar donor, uridine (B1682114) diphosphoglucose (UDP-glucose).[15][16]
The key steps in cellulose biosynthesis are:
-
Synthesis of UDP-glucose: Glucose is activated to UDP-glucose.
-
Polymerization: The CESA complex polymerizes glucose from UDP-glucose into β(1→4) glucan chains.[15]
-
Translocation and Crystallization: The nascent glucan chains are extruded through a channel in the CESA complex into the extracellular space, where they coalesce and crystallize to form microfibrils.[14]
In plants, the CESA complexes are organized into rosette-like structures that move through the plasma membrane, spinning out the cellulose microfibrils.[11][16]
Experimental Protocols
X-Ray Diffraction (XRD) for Crystallinity Analysis
Objective: To determine the crystallinity index (CI) and identify the crystalline allomorph of a cellulose sample.
Methodology:
-
Sample Preparation: A dried cellulose sample is ground into a fine powder and packed into a sample holder.
-
Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the scattered X-rays are detected over a range of 2θ angles.
-
Data Analysis:
-
The resulting diffraction pattern will show sharp peaks corresponding to the crystalline regions and a broad halo corresponding to the amorphous regions.
-
The Crystallinity Index (CI) can be calculated using the Segal method by the following equation: CI (%) = [(I₀₀₂ - Iₐₘ) / I₀₀₂] x 100 where I₀₀₂ is the maximum intensity of the (002) lattice diffraction peak and Iₐₘ is the intensity of diffraction of the amorphous background.[17]
-
Alternatively, a deconvolution method can be used to separate the crystalline and amorphous diffraction signals for a more accurate CI determination.[18] The CI is calculated as the ratio of the area of the crystalline peaks to the total area under the diffractogram.[18]
-
The positions of the diffraction peaks are used to identify the specific crystalline allomorph (e.g., Cellulose Iα or Iβ) by comparing them to known standards.[17][19]
-
Solid-State Cross-Polarization/Magic Angle Spinning (CP/MAS) ¹³C NMR Spectroscopy
Objective: To investigate the local chemical environments and crystalline structure of cellulose.
Methodology:
-
Sample Preparation: A solid cellulose sample is packed into a zirconia rotor.
-
Data Acquisition: The sample is spun at a high frequency (the "magic angle") in a strong magnetic field. A cross-polarization pulse sequence is used to enhance the signal from the ¹³C nuclei.
-
Data Analysis:
-
The resulting ¹³C NMR spectrum shows distinct peaks for the different carbon atoms in the glucose ring (C1-C6).[20][21]
-
The chemical shifts of these peaks are sensitive to the local conformation and packing of the cellulose chains.[20]
-
The signals for C4 and C6 are particularly useful for distinguishing between crystalline and amorphous regions. The C4 region can be resolved into signals around 89 ppm (crystalline) and 84 ppm (amorphous/surface).[20][22]
-
By analyzing the line shapes and chemical shifts, the relative amounts of different crystalline allomorphs (Iα and Iβ) and the degree of crystallinity can be determined.[21][22]
-
Visualizations
Diagram: The Repeating Unit of Cellulose
Caption: Logical relationship between β-D-glucose and cellobiose.
Diagram: Cellulose Biosynthesis Pathway
Caption: Simplified pathway of cellulose biosynthesis.
Diagram: Experimental Workflow for Cellulose Characterization
Caption: Workflow for cellulose structural characterization.
References
- 1. Cellulose - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. savemyexams.com [savemyexams.com]
- 4. researchgate.net [researchgate.net]
- 5. letstalkacademy.com [letstalkacademy.com]
- 6. savemyexams.com [savemyexams.com]
- 7. A Molecular Description of Cellulose Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The cellobiose molecule in 3-D [biotopics.co.uk]
- 10. Cellobiose - Wikipedia [en.wikipedia.org]
- 11. The Regulation of Cellulose Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The structure of celluloses | Powder Diffraction | Cambridge Core [cambridge.org]
- 14. cellulose biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Bacterial cellulose - Wikipedia [en.wikipedia.org]
- 16. Cellulose biosynthesis | PPT [slideshare.net]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Solid State NMR a Powerful Technique for Investigating Sustainable/Renewable Cellulose-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological Significance of α-Cellobiose: A Technical Guide for Researchers
An In-depth Exploration of a Lesser-Known Anomer with Potential Implications for Drug Development
While β-cellobiose, the repeating unit of cellulose (B213188), is widely recognized for its role in biomass degradation and as a prebiotic, its anomer, α-cellobiose, has remained largely in the shadows of scientific inquiry. This technical guide illuminates the nascent but growing body of research on the biological significance of the alpha-anomer of cellobiose (B7769950), offering a comprehensive resource for researchers, scientists, and drug development professionals. Emerging evidence suggests that this specific stereoisomer may possess unique biological activities, particularly in the realms of microbiology and enzymology, warranting a closer look at its potential as a novel drug target or lead compound.
The Presence of α-Cellobiose in the Biological World: A Niche Existence
Unlike its β-counterpart, which is a direct product of cellulose hydrolysis, the natural occurrence of free α-cellobiose is not widespread. However, a significant finding has been the reported presence of 4-O-β-D-glucopyranosyl-α-D-glucopyranose, the chemical name for α-cellobiose, in the nitrogen-fixing bacterium Rhizobium leguminosarum[1][2]. This discovery points to a specific, albeit not fully elucidated, role for this anomer in the metabolic or signaling pathways of this agriculturally important microorganism.
Rhizobium species are known to possess a variety of glycosidases, including α-glucosidases, which are enzymes capable of hydrolyzing α-glycosidic bonds[3]. The presence of both the substrate (α-cellobiose) and a potential class of enzymes to act upon it within the same organism suggests a specific metabolic pathway. Further research into this pathway could reveal novel targets for influencing bacterial colonization, biofilm formation, or the symbiotic relationship with leguminous plants, areas of significant interest in agricultural biotechnology and microbiome-targeted therapies.
Interaction with Mammalian Enzymes: A Potential for Therapeutic Intervention
While the primary focus of cellobiose research has been on its degradation by microbial enzymes, there is evidence to suggest that cellobiose and its derivatives can interact with mammalian enzymes, notably α-amylase, a key enzyme in starch digestion. Studies have shown that cellulose and its derivatives can inhibit α-amylase activity[4][5][6]. This inhibition is generally considered to be of a mixed or non-competitive type.
The specific inhibitory activity of the alpha-anomer of cellobiose on α-amylase has not been extensively quantified. However, a study on a novel cellobiose-containing tetrasaccharide demonstrated competitive inhibition of human salivary α-amylase. This suggests that the stereochemistry of the cellobiose unit is a critical determinant of its interaction with the enzyme's active site. The development of specific α-cellobiose analogs could, therefore, represent a novel strategy for modulating α-amylase activity, with potential applications in the management of metabolic disorders such as type 2 diabetes.
Quantitative Data and Physicochemical Properties
To facilitate further research and development, a summary of the available quantitative and physicochemical data for α-cellobiose and its derivatives is presented in the tables below.
Table 1: Physicochemical Properties of α-D-Cellobiose and its Octaacetate Derivative
| Property | α-D-Cellobiose | α-D-Cellobiose Octaacetate |
| Molecular Formula | C₁₂H₂₂O₁₁[1][2] | C₂₈H₃₈O₁₉[7] |
| Molecular Weight | 342.30 g/mol [1][2] | 678.59 g/mol [7] |
| CAS Number | 13299-27-9[1][2] | 5346-90-7[7] |
| Appearance | White solid | Colorless crystals[8] |
| Melting Point | Not available | 224-226 °C[7] |
| Optical Activity [α]20/D | Not available | +40° (c=6 in chloroform)[7] |
Table 2: NMR Spectroscopic Data for α-D-Cellobiose Octaacetate
| Nucleus | Chemical Shift (ppm) |
| ¹H NMR | See reference for detailed spectrum[9] |
| ¹³C NMR | See reference for detailed spectrum[2] |
Experimental Protocols: A Foundation for Future Research
The synthesis and purification of the pure alpha-anomer of cellobiose is a prerequisite for detailed biological investigation. The following section outlines the key experimental approaches derived from the literature.
Synthesis of α-D-Cellobiose Octaacetate
A common and well-documented route to α-D-cellobiose is through the synthesis of its peracetylated derivative, α-D-cellobiose octaacetate, followed by deacetylation.
Principle: Cellulose or cellulose acetate (B1210297) is subjected to acetylative degradation using a mixture of acetic anhydride (B1165640), acetic acid, and a strong acid catalyst (e.g., sulfuric acid). The reaction conditions are controlled to favor the formation of the octaacetate of the disaccharide.
Detailed Protocol (adapted from Braun, 1943 and subsequent patents)[1][8]:
-
Reaction Mixture Preparation: Carefully add 36 mL of concentrated sulfuric acid to 400 mL of acetic anhydride while cooling to maintain the temperature below 10°C.
-
Cellulose Addition: To the cooled mixture, add 100 g of dry cellulose (e.g., cotton) in small portions with vigorous stirring, ensuring the temperature does not exceed 55°C.
-
Reaction Incubation: Once all the cellulose is added and the mixture is homogeneous, maintain the reaction temperature at 35°C for an extended period (e.g., seven days). Crystallization of α-D-cellobiose octaacetate may be observed during this time.
-
Quenching and Precipitation: After the incubation period, pour the reaction mixture into a large volume of cold water with stirring to precipitate the product.
-
Isolation and Washing: Collect the precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol (B145695).
-
Purification: Recrystallize the crude product from a suitable solvent such as ethanol or chloroform (B151607) to obtain pure α-D-cellobiose octaacetate.
Logical Workflow for α-D-Cellobiose Octaacetate Synthesis:
Deacetylation to α-D-Cellobiose
The removal of the acetyl protecting groups to yield free α-D-cellobiose is a standard procedure in carbohydrate chemistry.
Principle: Base-catalyzed transesterification (saponification) using a reagent such as sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacetylation) is a common and effective method.
General Protocol:
-
Dissolution: Dissolve the purified α-D-cellobiose octaacetate in anhydrous methanol.
-
Catalyst Addition: Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until all the starting material is consumed.
-
Neutralization: Neutralize the reaction mixture with an acidic resin or by adding a weak acid (e.g., acetic acid).
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Analysis of α-Cellobiose
High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantitative analysis of α-cellobiose.
Principle: Separation of α- and β-anomers can be achieved on specialized carbohydrate analysis columns, and detection can be performed using a refractive index (RI) detector or pulsed amperometric detection (PAD) for higher sensitivity[2][10].
Experimental Setup:
-
HPLC System: A standard HPLC system with a pump, injector, column oven, and detector.
-
Column: A carbohydrate analysis column (e.g., an amino-based column).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water.
-
Detector: Refractive Index (RI) or Pulsed Amperometric Detector (PAD).
-
Standard: A purified and well-characterized standard of α-cellobiose is required for calibration.
Enzyme Inhibition Assay (α-Amylase)
To investigate the inhibitory potential of α-cellobiose on α-amylase, a standard chromogenic assay can be adapted.
Principle: The activity of α-amylase is measured by its ability to hydrolyze a chromogenic substrate, leading to the release of a colored product. The presence of an inhibitor will reduce the rate of color formation.
General Protocol:
-
Reagent Preparation: Prepare solutions of α-amylase, the chromogenic substrate (e.g., 2-chloro-4-nitrophenyl-α-D-maltotrioside), and various concentrations of α-cellobiose in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Assay Setup: In a 96-well plate, add the enzyme solution and the α-cellobiose solution (or buffer for the control). Pre-incubate for a short period.
-
Reaction Initiation: Add the substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Measure the absorbance of the colored product at regular intervals using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the initial reaction velocities for each concentration of the inhibitor. Determine the mode of inhibition and the inhibition constant (Ki) by plotting the data using Lineweaver-Burk or other suitable plots.
Signaling Pathway Diagram: Hypothetical α-Cellobiose Interaction with α-Amylase
Future Directions and Drug Development Implications
The study of the biological significance of α-cellobiose is in its infancy, yet it presents several intriguing avenues for future research with direct relevance to drug development:
-
Targeting the Microbiome: A thorough investigation of the α-cellobiose metabolic pathway in Rhizobium leguminosarum could unveil novel enzyme targets. Inhibitors of these enzymes could be developed as tools to modulate the gut microbiome or as novel antimicrobial agents.
-
Development of α-Amylase Inhibitors: The potential for α-cellobiose and its derivatives to inhibit α-amylase warrants further investigation. Structure-activity relationship (SAR) studies on synthetic analogs could lead to the development of potent and selective inhibitors for the management of hyperglycemia.
-
Probing Carbohydrate-Binding Proteins: The distinct stereochemistry of α-cellobiose makes it a valuable tool for probing the specificity of various carbohydrate-binding proteins, such as lectins and glycosyltransferases, which are involved in numerous physiological and pathological processes.
References
- 1. WO1993022322A1 - PROCESS FOR PREPARING α-D-CELLOBIOSE OCTAACETATE - Google Patents [patents.google.com]
- 2. alpha-Cellobiose | C12H22O11 | CID 441014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mass spectrometric study of glucose and cellobiose produced during enzymatic hydrolysis of alpha-cellulose extracted from oak late-wood annual rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of beta-glycosidases by acarbose analogues containing cellobiose and lactose structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of cellobiose inhibition in cellulose hydrolysis by cellobiohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. alpha-D-Cellobiose octaacetate(5346-90-7) 1H NMR spectrum [chemicalbook.com]
- 10. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
α-Cellobiose: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Cellobiose, a disaccharide derived from the partial hydrolysis of cellulose, serves as a fundamental building block in various biological and industrial processes. This technical guide provides an in-depth overview of the core physicochemical properties of α-cellobiose, detailed experimental protocols for its analysis and enzymatic manipulation, and a visualization of its key metabolic and signaling pathways. All quantitative data is presented in structured tables for ease of reference, and complex biological processes are illustrated through detailed diagrams.
Core Properties of α-Cellobiose
α-Cellobiose is a disaccharide with the molecular formula C12H22O11. It consists of two β-D-glucose units linked by a β(1→4) glycosidic bond, with an α-configuration at the anomeric carbon of the reducing glucose unit.
| Property | Value | Reference |
| Molecular Formula | C12H22O11 | [1][2][3][4][5] |
| Molecular Weight | 342.30 g/mol | [1][2][5] |
| Synonyms | 4-O-β-D-glucopyranosyl-α-D-glucopyranose, α-D-Cellobiose | [1] |
| Appearance | White crystalline powder | [2] |
| Solubility | Soluble in water | [2] |
Experimental Protocols
Enzymatic Hydrolysis of Cellulose to α-Cellobiose
This protocol outlines the general steps for the enzymatic hydrolysis of a cellulosic substrate to produce cellobiose (B7769950).
Materials:
-
Cellulosic substrate (e.g., Avicel, pretreated lignocellulosic biomass)
-
Cellulase (B1617823) enzyme cocktail (containing endoglucanases and exoglucanases)
-
β-glucosidase (optional, for conversion to glucose)
-
Sodium acetate (B1210297) buffer (50 mM, pH 4.8)
-
Calcium chloride (20 mM)
-
Sodium azide (B81097) (0.02%)
Procedure:
-
Prepare a suspension of the cellulosic substrate (e.g., 10% w/v) in 50 mM sodium acetate buffer (pH 4.8) containing 0.02% sodium azide and 20 mM calcium chloride.[6]
-
Pre-incubate the substrate slurry at the optimal temperature for the cellulase enzymes (typically 50°C).
-
Add the cellulase enzyme cocktail to the substrate slurry. The enzyme loading will depend on the specific activity of the enzyme preparation and the nature of the substrate. A typical starting point is 16 FPU/g of substrate.[6]
-
Incubate the reaction mixture at the optimal temperature with constant agitation for a desired period (e.g., 24-72 hours).[6]
-
To monitor the production of cellobiose and glucose over time, withdraw aliquots at regular intervals.
-
Terminate the enzymatic reaction in the aliquots by heat inactivation (e.g., boiling for 5-10 minutes).[4][7]
-
Centrifuge the samples to pellet the remaining solids and collect the supernatant for analysis.
Quantification of α-Cellobiose by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This method provides sensitive and specific quantification of cellobiose in complex mixtures.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pulsed amperometric detector (PAD).[4][7]
-
Anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac series).
Procedure:
-
Prepare a series of cellobiose standards of known concentrations to generate a calibration curve.
-
Filter the supernatant samples from the hydrolysis reaction through a 0.22 µm syringe filter.
-
Inject the standards and samples onto the HPAEC column.
-
Elute the carbohydrates using an appropriate gradient of sodium hydroxide (B78521) and sodium acetate.
-
Detect the eluted sugars using the PAD.
-
Quantify the concentration of cellobiose in the samples by comparing the peak areas to the calibration curve.
Signaling and Metabolic Pathways
α-Cellobiose as a Damage-Associated Molecular Pattern (DAMP) in Plants
In plants, cellobiose can act as a signaling molecule, specifically as a Damage-Associated Molecular Pattern (DAMP), indicating cell wall damage and triggering defense responses.[1]
Intracellular Metabolic Pathways of Cellobiose in Microorganisms
Once transported into microbial cells, cellobiose is primarily metabolized through two distinct pathways: the hydrolytic pathway and the phosphorolytic pathway.[5][8]
References
- 1. Cellulose-Derived Oligomers Act as Damage-Associated Molecular Patterns and Trigger Defense-Like Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Commercial synthesis of alpha-D-cellobiosyl bromide heptaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass spectrometric study of glucose and cellobiose produced during enzymatic hydrolysis of alpha-cellulose extracted from oak late-wood annual rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dissecting cellobiose metabolic pathway and its application in biorefinery through consolidated bioprocessing in Myceliophthora thermophila - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic Cellulose Hydrolysis: Enzyme Reusability and Visualization of β-Glucosidase Immobilized in Calcium Alginate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-Time Measurement of Cellobiose and Glucose Formation during Enzymatic Biomass Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Solubility of alpha-Cellobiose in different solvents.
An In-depth Technical Guide to the Solubility of alpha-Cellobiose
Introduction
This compound is a disaccharide composed of two D-glucose units linked by a β(1→4) glycosidic bond, with an alpha-configuration at the anomeric position[1]. As a primary product of cellulose (B213188) hydrolysis, understanding its solubility is critical for researchers, scientists, and drug development professionals, particularly in the fields of biofuel production, food science, and pharmaceutics. The strong inter- and intramolecular hydrogen bonds resulting from its eight free alcohol groups give it distinct solubility characteristics[2]. This guide provides a comprehensive overview of the solubility of this compound in various solvents, detailed experimental methodologies, and logical diagrams to illustrate key concepts.
Quantitative Solubility Data
The solubility of this compound is highly dependent on the solvent system and temperature. The following tables summarize the available quantitative data.
Table 1: Solubility of α-Cellobiose in Common Solvents
| Solvent | Temperature | Solubility |
| Water | 25 °C | 12 g/100 mL[2] |
| Water | 25 °C | 50 mg/mL |
| Water | 25 °C | 68 mg/mL[3] |
| Water | Not Specified | ≥34.2 mg/mL[4] |
| Dimethyl Sulfoxide (DMSO) | 25 °C | 3 mg/mL[3] |
| Ethanol | 25 °C | Insoluble[3] |
| Alcohol (General) | Not Specified | Very slightly soluble[2] |
| Ether | Not Specified | Insoluble[2] |
| Chloroform | Not Specified | Insoluble[2] |
| Hydrocarbon Solvents | 20 °C | <0.001 g/L[5] |
| Hydrogen Bond Acceptor Solvents | 20 °C | >100 g/L[5] |
Table 2: Relative Solubility of α-Cellobiose in Aqueous Chloride Salt Solutions
The solubility of cellobiose (B7769950) in aqueous solutions of chloride salts follows the Hofmeister series. The dissolution in these salt solutions is an entropy-driven process[6]. The order of effectiveness in enhancing solubility is as follows:
| Cation (as Chloride Salt) | Relative Solubility |
| Zn²⁺ | Highest |
| Li⁺ | High |
| Na⁺ | Moderate |
| (None - Pure Water) | Baseline |
| K⁺ | Lower |
| NH₄⁺ | Lowest |
Source:[6]
Table 3: Effect of Additives on α-Cellobiose Solubility in Aqueous NaOH
The dissolution of cellobiose in alkali solutions is an exothermic, enthalpy-driven process, meaning lower temperatures favor dissolution[7]. The ability of additives to form hydrogen bonds and enhance solubility in aqueous solutions follows a clear order:
| Solvent System | Relative Dissolution Power |
| NaOH / urea (B33335) / ZnO | Highest |
| NaOH / urea / NaAlO₂ | High |
| NaOH / urea | Moderate |
| NaOH | Lowest |
Source:[7]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to determine cellobiose solubility.
Protocol 1: General Gravimetric Solubility Determination in Organic Solvents
This protocol is adapted from methodologies used for determining carbohydrate solubility.
-
Preparation of Solvent Systems : Prepare a series of vials containing precise volumes of the desired organic solvents.
-
Addition of Solute : Add an excess amount of dried D-(+)-Cellobiose powder to each vial to ensure a saturated solution is formed.
-
Equilibration : Seal the vials and place them in a shaker or rotator within a temperature-controlled environment (e.g., 20°C or 25°C) for a sufficient period (e.g., 24-48 hours) to allow the solution to reach equilibrium.
-
Phase Separation : Centrifuge the vials at high speed to pellet the undissolved cellobiose.
-
Sample Collection : Carefully extract a known volume of the clear supernatant without disturbing the solid pellet.
-
Solvent Evaporation : Place the extracted supernatant in a pre-weighed dish and evaporate the solvent completely in a vacuum oven at a controlled temperature (e.g., 60°C) until a constant weight is achieved[7].
-
Quantification : The final solubility is calculated by dividing the mass of the dried cellobiose residue by the volume of the supernatant collected.
Protocol 2: Analysis of Dissolution in Aqueous Salt Solutions via Calorimetry and NMR
This protocol was used to investigate the thermodynamic properties and molecular interactions during dissolution.
-
Calorimetry :
-
Use an isothermal titration calorimeter to measure the dissolution enthalpy.
-
Inject a precise mass of cellobiose (e.g., 0.200 g) into the sample cell containing the aqueous salt solution (e.g., ZnCl₂, LiCl) at a constant temperature (e.g., 25°C)[7].
-
The heat change upon dissolution is measured, providing the dissolution enthalpy (ΔH). This helps determine if the process is enthalpy- or entropy-driven[6][7].
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Prepare a series of solutions with varying molar ratios of cellobiose and the salt (e.g., ZnCl₂) in a deuterated solvent (e.g., D₂O).
-
Acquire ¹H NMR spectra for each solution at a constant temperature (e.g., 25°C)[6].
-
Analyze the chemical shifts of the hydroxyl and other protons of cellobiose. Changes in chemical shifts indicate interactions between the salt ions and specific atoms (e.g., O5 and O6 positions) on the cellobiose molecule, revealing the mechanism of hydrogen bond breakage[6].
-
Visualizations: Workflows and Logical Relationships
Diagram 1: Experimental Workflow for Solubility Determination
Caption: A typical experimental workflow for the gravimetric determination of this compound solubility.
Diagram 2: Influence of Hofmeister Series Cations on Cellobiose Dissolution
Caption: Mechanism of enhanced cellobiose solubility by salts and the corresponding Hofmeister series.
References
- 1. This compound | C12H22O11 | CID 441014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cellobiose - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. raybiotech.com [raybiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Analysis of α-Cellobiose
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for α-cellobiose. It is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry, offering a centralized resource for the structural elucidation of this important disaccharide.
Spectroscopic Data of α-Cellobiose
α-Cellobiose, a disaccharide composed of two β-glucose units linked by a β(1→4) glycosidic bond with an α-configuration at the anomeric carbon of the reducing end, presents a unique spectroscopic fingerprint. The following sections detail its characteristic NMR, IR, and MS data.
NMR spectroscopy is a powerful tool for the structural analysis of carbohydrates, providing detailed information about the connectivity and stereochemistry of the molecule. For α-cellobiose, both ¹H and ¹³C NMR are crucial for its characterization. In aqueous solutions, cellobiose (B7769950) exists as an equilibrium mixture of α and β anomers at the reducing end. The data presented here focuses on the α-anomer.
¹H NMR Spectral Data
The ¹H NMR spectrum of α-cellobiose shows distinct signals for each proton. The anomeric protons are particularly important for identifying the glycosidic linkage and the anomeric configuration.[1][2]
| Proton Assignment | Chemical Shift (δ) in ppm (D₂O) | Multiplicity | Coupling Constant (J) in Hz |
| H-1 (α) | ~5.22 | d | ~3.6 |
| H-1' | ~4.56 | d | ~7.9 |
| H-2 to H-6, H-2' to H-6' | 3.2 - 4.0 | m | - |
Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.[3][4]
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the anomeric carbons are indicative of the anomeric configuration and the nature of the glycosidic bond.[5][6][7]
| Carbon Assignment | Chemical Shift (δ) in ppm (D₂O) |
| C-1 (α) | ~92.7 |
| C-1' | ~103.1 |
| C-4 | ~79.6 |
| C-2, C-3, C-5, C-6 | ~60 - 76 |
| C-2', C-3', C-5', C-6' | ~60 - 76 |
Note: The signals for the non-anomeric carbons often overlap in the 60-76 ppm region.[5][7]
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of α-cellobiose is characterized by the presence of hydroxyl, C-H, and C-O bonds.[8][9][10]
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3600 - 3000 | O-H stretching | Hydroxyl groups |
| ~2900 | C-H stretching | CH and CH₂ groups |
| ~1640 | O-H bending | Absorbed water |
| ~1160 | C-O-C stretching | β(1→4) glycosidic linkage |
| 1100 - 1000 | C-O stretching | Primary and secondary alcohols |
| ~895 | C-H deformation | β-glycosidic linkage |
The broad absorption band in the 3600-3000 cm⁻¹ region is characteristic of the extensive hydrogen bonding network in carbohydrates.[9][11]
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For α-cellobiose, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used to minimize fragmentation and observe the molecular ion.
| m/z | Ion | Description |
| 342.12 | [M]⁺ | Molecular ion (calculated exact mass: 342.1162)[6][12] |
| 365.10 | [M+Na]⁺ | Sodium adduct |
| 180 | [C₆H₁₂O₆]⁺ | Glucose fragment |
| 163 | [C₆H₁₁O₅]⁺ | Dehydrated glucose fragment |
Fragmentation of the glycosidic bond is a key feature in the tandem mass spectrum (MS/MS) of disaccharides, allowing for the determination of the sequence and linkage of the monosaccharide units.[13][14]
Experimental Protocols
The following sections outline generalized experimental protocols for the spectroscopic analysis of α-cellobiose.
-
Sample Preparation : Dissolve approximately 5-10 mg of α-cellobiose in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O). D₂O is used as the solvent to avoid a large solvent signal in the ¹H NMR spectrum.
-
Instrument Setup : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[15] Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition :
-
¹H NMR : Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR : Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
2D NMR : For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.[16][17][18][19]
-
-
Data Processing : Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra using an internal or external standard (e.g., TSP or DSS for aqueous samples).
-
Sample Preparation :
-
Solid Sample (KBr Pellet) : Mix a small amount of finely ground α-cellobiose (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.[20]
-
-
Instrument Setup : Use a Fourier Transform Infrared (FTIR) spectrometer. Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Data Acquisition : Place the sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Data Processing : The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Sample Preparation :
-
ESI-MS : Dissolve a small amount of α-cellobiose in a suitable solvent system, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, to a concentration of approximately 1-10 µM.
-
MALDI-MS : Co-crystallize the analyte with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) on a MALDI target plate.
-
-
Instrument Setup : Use a mass spectrometer equipped with an ESI or MALDI source. Calibrate the instrument using a known standard to ensure mass accuracy.
-
Data Acquisition :
-
Full Scan MS : Acquire a full scan mass spectrum to identify the molecular ion and any adducts.
-
Tandem MS (MS/MS) : Select the molecular ion of interest and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum. This provides structural information about the glycosidic linkage.[21][22]
-
-
Data Analysis : Analyze the resulting mass spectra to determine the mass-to-charge ratios of the parent and fragment ions. Compare the experimental data with theoretical values and known fragmentation patterns for disaccharides.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of α-cellobiose.
References
- 1. Direct 1H NMR evidence for conversion of beta-D-cellobiose to cellobionolactone by cellobiose dehydrogenase from Phanerochaete chrysosporium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. hmdb.ca [hmdb.ca]
- 5. researchgate.net [researchgate.net]
- 6. alpha-Cellobiose | C12H22O11 | CID 441014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cellobiose [webbook.nist.gov]
- 9. scribd.com [scribd.com]
- 10. journal.uctm.edu [journal.uctm.edu]
- 11. researchgate.net [researchgate.net]
- 12. Cellobiose | C12H22O11 | CID 439178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mass spectrometric study of glucose and cellobiose produced during enzymatic hydrolysis of alpha-cellulose extracted from oak late-wood annual rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. hmdb.ca [hmdb.ca]
- 18. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. amherst.edu [amherst.edu]
- 21. Disaccharide analysis of glycosaminoglycan mixtures by ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. hs-sequencing.eu [hs-sequencing.eu]
Methodological & Application
Enzymatic Synthesis of α-Cellobiose from Sucrose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview and experimental protocols for the enzymatic synthesis of α-cellobiose from sucrose (B13894). This chemoenzymatic approach utilizes a two-enzyme cascade, offering a highly specific and efficient alternative to traditional chemical synthesis or extraction from cellulosic materials. The protocols described herein are intended for research and development purposes, particularly in the fields of drug development, functional foods, and material science, where high-purity cellobiose (B7769950) is required.
Introduction
Cellobiose, a disaccharide composed of two β-1,4-linked glucose units, is a valuable molecule with applications in various industries. It serves as a precursor for the synthesis of cellodextrins, which are potential prebiotics, and can be used as a stabilizer or excipient in pharmaceutical formulations. The enzymatic synthesis of cellobiose from the readily available and inexpensive substrate sucrose presents a sustainable and controlled production method. This process relies on the synergistic action of two key enzymes: sucrose phosphorylase (SP) and cellobiose phosphorylase (CP).
The synthesis proceeds in a two-step cascade reaction:
-
Sucrose phosphorylase (SP) catalyzes the phosphorolysis of sucrose in the presence of inorganic phosphate (B84403) (Pi) to produce α-D-glucose-1-phosphate (G1P) and fructose (B13574).[1][2][3]
-
Cellobiose phosphorylase (CP) then utilizes the G1P as a glucose donor and glucose as an acceptor to synthesize cellobiose, regenerating the inorganic phosphate in the process.[1][2][4]
This one-pot synthesis is highly efficient due to the recycling of the phosphate cofactor.[1]
Enzymatic Pathway
The enzymatic cascade for the synthesis of α-cellobiose from sucrose is a well-orchestrated process. The signaling pathway diagram below illustrates the flow of substrates and products through the two key enzymatic steps.
Caption: Enzymatic cascade for α-cellobiose synthesis.
Data Presentation
The following tables summarize quantitative data from various studies on the enzymatic synthesis of cellobiose, providing a comparative overview of different reaction conditions and outcomes.
Table 1: Reaction Parameters and Yields for Cellobiose Synthesis
| Enzyme Sources (SP/CP) | Substrates (Concentration) | Phosphate (mM) | Temp (°C) | pH | Time (h) | Cellobiose Yield (g/L) | Reference |
| Bifidobacterium adolescentis / Cellulomonas uda | 1.0 M Sucrose, 1.0 M Glucose | 50 | 30 | 7.0 | 12 | ~275 (800 mM) | [5] |
| Bifidobacterium longum / Clostridium stercorarium | 100 g/L Sucrose | Not specified | 60 | Not specified | 24 | 81.2 | [6][7] |
| Bifidobacterium adolescentis / Cellulomonas uda | 750 mM Sucrose | Not specified | Not specified | Not specified | Not specified | ~70% (molar) | [5] |
Table 2: Comparison of Whole-Cell Biocatalyst Performance
| Biocatalyst | Substrates | Temp (°C) | Time (h) | Cellobiose Titer (g/L) | Recycling Stability | Reference |
| Co-displaying Pichia pastoris | 100 g/L Sucrose | 60 | 24 | >80 | Stable for 3 cycles | [6] |
| Co-expressing E. coli | 300 mM Sucrose | 30 | ~5.7 g/day (continuous) | ~70 | Stable for ~1 month | [8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the enzymatic synthesis of α-cellobiose.
Protocol 1: One-Pot Synthesis of α-Cellobiose using Purified Enzymes
This protocol is adapted from studies utilizing purified sucrose phosphorylase and cellobiose phosphorylase.[5]
1. Materials and Reagents:
-
Sucrose (≥99.5%)
-
D-Glucose (≥99.5%)
-
Potassium phosphate buffer (pH 7.0)
-
Sucrose phosphorylase (SP) from Bifidobacterium adolescentis (or equivalent)
-
Cellobiose phosphorylase (CP) from Cellulomonas uda (or equivalent)
-
Deionized water
-
Reaction vessel (e.g., stirred-tank bioreactor or shaker flask)
-
Water bath or incubator shaker
2. Enzyme Preparation:
-
If using commercially available enzymes, prepare stock solutions according to the manufacturer's instructions.
-
If producing enzymes in-house, purify SP and CP from recombinant expression systems (e.g., E. coli) as described in relevant literature.
3. Reaction Setup:
-
Prepare a reaction mixture in a suitable vessel containing:
-
1.0 M Sucrose
-
1.0 M D-Glucose
-
50 mM Potassium phosphate buffer (pH 7.0)
-
-
Pre-incubate the reaction mixture at 30°C for 15 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding the enzymes. The optimal enzyme ratio (SP:CP) should be determined empirically, but a starting point of 1:1 (by activity units) is recommended.
-
Incubate the reaction at 30°C with gentle agitation for 12-24 hours.
4. Monitoring and Analysis:
-
Withdraw samples at regular intervals to monitor the progress of the reaction.
-
Analyze the concentrations of sucrose, glucose, fructose, and cellobiose using High-Performance Liquid Chromatography (HPLC) with a suitable carbohydrate analysis column.
5. Product Purification:
-
After the reaction is complete, inactivate the enzymes by heat treatment (e.g., 80°C for 20 minutes).
-
Remove precipitated proteins by centrifugation or filtration.
-
The resulting supernatant can be further purified to remove unreacted substrates and fructose. This can be achieved by methods such as yeast treatment to consume remaining monosaccharides and sucrose, followed by chromatographic techniques like size-exclusion or activated carbon chromatography.[5]
Protocol 2: α-Cellobiose Synthesis using Whole-Cell Biocatalysts
This protocol describes the use of recombinant Pichia pastoris co-displaying SP and CP on the cell surface, adapted from published methods.[6][7]
1. Materials and Reagents:
-
Recombinant Pichia pastoris strain co-displaying sucrose phosphorylase and cellobiose phosphorylase
-
Sucrose
-
Glycerol (B35011) (for yeast cultivation)
-
Yeast extract peptone dextrose (YPD) medium
-
Commercial thermophilic xylose isomerase (optional, to convert fructose to glucose)
-
Reaction buffer (e.g., 50 mM MES buffer, pH 7.0)
-
Centrifuge
-
Incubator shaker
2. Cultivation of Whole-Cell Biocatalyst:
-
Inoculate the recombinant P. pastoris strain into YPD medium containing glycerol as the carbon source.
-
Cultivate at 30°C with vigorous shaking until the desired cell density is reached.
-
Harvest the cells by centrifugation and wash them with reaction buffer.
3. One-Pot Bioconversion:
-
Prepare the reaction mixture containing:
-
100 g/L Sucrose in the reaction buffer.
-
-
Add the harvested yeast cells to the reaction mixture.
-
(Optional) Add commercial xylose isomerase to convert the fructose byproduct into glucose, which can then be utilized by the cellobiose phosphorylase.
-
Incubate the reaction at 60°C with agitation for 24 hours.
4. Product Recovery and Analysis:
-
Separate the yeast cells from the reaction mixture by centrifugation. The cells can be washed and reused for subsequent batches.[6]
-
Analyze the supernatant for cellobiose concentration using HPLC as described in Protocol 1.
-
The product can be purified from the supernatant using similar methods as outlined in Protocol 1.
Experimental Workflow
The following diagram outlines the general workflow for the enzymatic synthesis of α-cellobiose, from catalyst preparation to final product analysis.
Caption: General experimental workflow.
Conclusion
The enzymatic synthesis of α-cellobiose from sucrose offers a highly efficient, specific, and sustainable method for producing this valuable disaccharide. The use of either purified enzymes or whole-cell biocatalysts provides flexibility in process design. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and scientists to establish and optimize their own cellobiose synthesis platforms for various applications in drug development and beyond. Further optimization of reaction conditions and enzyme engineering can lead to even higher yields and process efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sucrose Phosphorylase and Related Enzymes in Glycoside Hydrolase Family 13: Discovery, Application and Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellobiose phosphorylase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. One-pot synthesis of cellobiose from sucrose using sucrose phosphorylase and cellobiose phosphorylase co-displaying Pichia pastoris as a reusable whole-cell biocatalyst | 神戸大学学術成果リポジトリ Kernel [da.lib.kobe-u.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. Continuous process technology for bottom-up synthesis of soluble cello-oligosaccharides by immobilized cells co-expressing three saccharide phosphorylases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: α-Cellobiose as a Substrate for Cellulase Activity Assays
Introduction
Cellulases are a complex of enzymes that synergistically hydrolyze cellulose (B213188), the most abundant biopolymer on Earth.[1][2] This enzymatic complex typically includes endoglucanases, exoglucanases (cellobiohydrolases), and β-glucosidases.[1][2] While endo- and exoglucanases act on the insoluble cellulose polymer to release soluble oligosaccharides, primarily cellobiose (B7769950), β-glucosidase (also known as cellobiase) plays a crucial role in the final step of this process by hydrolyzing cellobiose into two molecules of glucose.[3] Therefore, utilizing α-cellobiose as a substrate in an enzymatic assay specifically measures the activity of β-glucosidase. Monitoring β-glucosidase activity is critical for optimizing the overall efficiency of cellulose saccharification, as an accumulation of cellobiose can inhibit the activity of endo- and exoglucanases.[4]
Principle of the Assay
The assay is based on the quantification of glucose produced from the enzymatic hydrolysis of α-cellobiose by β-glucosidase. The rate of glucose formation is directly proportional to the β-glucosidase activity under defined conditions of substrate concentration, temperature, and pH.
Applications
-
Characterization of Purified β-glucosidases: Determining the specific activity and kinetic parameters (Km, Vmax) of isolated β-glucosidase enzymes.
-
Screening for Novel Cellulolytic Microorganisms: Identifying microbial strains that produce high levels of β-glucosidase activity.
-
Quality Control of Commercial Cellulase Preparations: Assessing the β-glucosidase component in commercial enzyme cocktails to ensure balanced cellulolytic activity.
-
Studying Enzyme Inhibition and Activation: Evaluating the effect of various compounds on β-glucosidase activity, which is crucial for optimizing biomass conversion processes.
-
Monitoring Fermentation Processes: Tracking β-glucosidase activity during the production of cellulases by microorganisms.
Experimental Protocols
Two common methods for determining β-glucosidase activity using α-cellobiose as a substrate are presented below: a colorimetric method using a glucose oxidase-based kit and a chromatographic method using High-Performance Liquid Chromatography (HPLC).
Protocol 1: Colorimetric Determination of β-Glucosidase Activity
This protocol is adapted from standard procedures for cellobiase assays.[5]
1. Materials and Reagents
-
α-Cellobiose (e.g., Fluka AG, puriss, p.a., product 22150)
-
0.05 M Citrate (B86180) Buffer, pH 4.8
-
Enzyme solution (appropriately diluted in 0.05 M citrate buffer)
-
Glucose Oxidase (GOD) based glucose assay kit
-
Spectrophotometer
-
Water bath capable of maintaining 50°C and a boiling water bath
-
Test tubes
-
Pipettes
2. Procedure
-
Substrate Preparation: Prepare a 15.0 mM solution of α-cellobiose in 0.05 M citrate buffer (pH 4.8). A fresh solution should be prepared daily.[5]
-
Enzyme Preparation: Prepare at least two dilutions of the enzyme sample in 0.05 M citrate buffer. The dilutions should be chosen so that one releases slightly more and one slightly less than 1.0 mg of glucose under the assay conditions.[5]
-
Reaction Setup:
-
Pipette 1.0 mL of the diluted enzyme solution into a test tube.
-
Pre-incubate the tube at 50°C for at least 5 minutes.[5]
-
-
Initiation of Reaction:
-
Add 1.0 mL of the pre-warmed 15.0 mM α-cellobiose solution to the enzyme tube and mix.
-
Incubate the reaction mixture at 50°C for exactly 30 minutes.[5]
-
-
Termination of Reaction:
-
Immediately terminate the reaction by placing the test tube in a boiling water bath for exactly 5.0 minutes.[5]
-
Cool the tube in a cold water bath.
-
-
Controls:
-
Substrate Blank: Prepare a tube containing 1.0 mL of the α-cellobiose solution and 1.0 mL of citrate buffer. Incubate and boil as with the samples.
-
Enzyme Blank: Prepare a tube containing 1.0 mL of the diluted enzyme solution and 1.0 mL of citrate buffer. Incubate and boil as with the samples. This is necessary if the enzyme preparation contains glucose.[5]
-
-
Glucose Quantification:
-
Determine the amount of glucose produced using a standard glucose oxidase-based assay kit, following the manufacturer's instructions.
-
Measure the absorbance at the specified wavelength using a spectrophotometer.
-
-
Calculation of Activity:
-
Subtract the absorbance of the enzyme and substrate blanks from the sample absorbance.
-
Calculate the concentration of glucose produced from a glucose standard curve.
-
One unit (U) of β-glucosidase activity is typically defined as the amount of enzyme that releases 1 µmol of glucose per minute under the specified assay conditions.
-
Protocol 2: HPLC-Based Determination of β-Glucosidase Activity
This protocol allows for the simultaneous quantification of the substrate (α-cellobiose) and the product (glucose).[6][7]
1. Materials and Reagents
-
α-Cellobiose
-
Glucose (for standard curve)
-
0.05 M Citrate Buffer, pH 4.8
-
Enzyme solution (appropriately diluted in 0.05 M citrate buffer)
-
Deionized water (for HPLC mobile phase)
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., an amine-based or ion-exchange column) and a refractive index (RI) or pulsed amperometric detector (PAD).[6][7]
2. Procedure
-
Reaction Setup and Termination: Follow steps 1-5 from Protocol 1.
-
Sample Preparation for HPLC:
-
After cooling the reaction tubes, centrifuge the samples to pellet any precipitate.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Separate glucose and cellobiose using an appropriate mobile phase and column.
-
Detect and quantify the peaks corresponding to glucose and cellobiose.
-
-
Standard Curves:
-
Prepare a series of glucose and cellobiose standards of known concentrations in the citrate buffer.
-
Inject the standards into the HPLC to generate standard curves for quantification.
-
-
Calculation of Activity:
-
Determine the concentration of glucose produced and/or cellobiose consumed from the respective standard curves.
-
Calculate the β-glucosidase activity as described in Protocol 1.
-
Data Presentation
Table 1: Example Quantitative Data for β-Glucosidase Activity Assay
| Parameter | Value | Reference |
| Substrate | α-Cellobiose | [5] |
| Substrate Concentration | 15.0 mM | [5] |
| Buffer | 0.05 M Citrate | [5] |
| pH | 4.8 | [5] |
| Temperature | 50°C | [5] |
| Incubation Time | 30 minutes | [5] |
| Reaction Termination | Boiling for 5 minutes | [5] |
| Detection Method | Glucose Oxidase Kit / HPLC | [5][8] |
Table 2: Kinetic Parameters of β-Glucosidase from Different Sources with Cellobiose
| Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temp (°C) |
| Aspergillus niger | 1.2 | 250 | 4.5 | 60 |
| Trichoderma reesei | 0.8 | 180 | 5.0 | 55 |
| Ruminococcus albus | 3.16 | Not Specified | 6.0 - 6.7 | Not Specified |
Note: The data in Table 2 are representative values and may vary depending on the specific enzyme preparation and assay conditions.[9]
Visualizations
Caption: Workflow for β-glucosidase activity assay using α-cellobiose.
Caption: Enzymatic hydrolysis of α-cellobiose to glucose by β-glucosidase.
References
- 1. Cellulase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellulase Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. Cellobiohydrolase (CBH) Activity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.iupac.org [publications.iupac.org]
- 6. Real-Time Measurement of Cellobiose and Glucose Formation during Enzymatic Biomass Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sklbe.ecust.edu.cn [sklbe.ecust.edu.cn]
- 9. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of α-Cellobiose using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note provides a detailed protocol for the quantitative analysis of α-Cellobiose using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID). The method described is accurate, precise, and linear over a defined concentration range, making it suitable for various applications in research, quality control, and drug development. This document outlines the necessary reagents, instrumentation, and step-by-step procedures for sample preparation, standard curve generation, and data analysis.
Introduction
α-Cellobiose, a disaccharide derived from the hydrolysis of cellulose, is a key analyte in biofuel research, enzymatic assays, and studies of carbohydrate metabolism. Accurate quantification of cellobiose (B7769950) is crucial for process optimization and understanding biological pathways. High-Performance Liquid Chromatography (HPLC) coupled with a Refractive Index Detector (RID) is a robust and reliable method for the analysis of non-chromophoric compounds like sugars.[1] This application note details a validated HPLC-RID method for the quantification of α-Cellobiose, utilizing an external standard calibration method.
Experimental Protocols
Materials and Reagents
-
α-Cellobiose (≥98% purity, HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Acetonitrile (HPLC grade)
-
Syringe filters (0.45 µm)
Instrumentation
-
HPLC system equipped with a binary or isocratic pump, autosampler, column oven, and a Refractive Index Detector (RID).
-
Analytical column suitable for carbohydrate analysis, such as an amino-based or ligand-exchange column.
Preparation of Standard Solutions
-
Stock Standard Solution (10 mg/mL): Accurately weigh 100 mg of α-Cellobiose and dissolve it in a 10 mL volumetric flask with deionized water.
-
Working Standard Solutions: Perform serial dilutions of the stock standard solution with deionized water to prepare a series of at least five calibration standards.[2] The concentration range should encompass the expected concentration of the samples to be analyzed. A suggested range is 0.1 mg/mL to 5.0 mg/mL.[3]
HPLC-RID Analysis
The following HPLC conditions have been shown to be effective for the separation and quantification of cellobiose:
| Parameter | Condition |
| Column | Amino Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (75:25, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detector | Refractive Index Detector (RID) |
| RID Temperature | 35 °C |
| Injection Volume | 20 µL |
Note: These parameters may need to be optimized for different HPLC systems and columns.
Sample Preparation
-
Dissolve the sample containing cellobiose in deionized water.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.[4]
Data Analysis and Quantification
-
Inject the prepared standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration of each standard.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.[2]
-
Inject the prepared samples.
-
Determine the concentration of cellobiose in the samples by interpolating their peak areas on the calibration curve.
Data Presentation
The performance of the HPLC-RID method for the quantification of α-Cellobiose was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The results are summarized in the tables below.
Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
| Analyte | Linear Range (mg/mL) | Coefficient of Determination (R²) | LOD (mg/mL) | LOQ (mg/mL) |
| α-Cellobiose | 0.1 - 5.0 | > 0.997 | 0.01 - 0.17 | 0.03 - 0.56 |
Data adapted from a validated method for sugar analysis.[3]
Table 2: Precision and Accuracy
| Analyte | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (% Recovery) |
| α-Cellobiose | < 5% | < 10% | 95 - 105% |
%RSD (Relative Standard Deviation) is a measure of precision.[3] Accuracy is determined by the recovery of a known amount of spiked standard.
Visualization
The following diagrams illustrate the experimental workflow and the principle of quantification using an external standard.
Conclusion
The HPLC-RID method described in this application note is a reliable and accurate technique for the quantitative analysis of α-Cellobiose. The provided protocol and performance data demonstrate the suitability of this method for routine analysis in various scientific and industrial settings. Adherence to the outlined procedures will ensure high-quality, reproducible results.
References
The Pivotal Role of α-Cellobiose in Advancing Biofuel Research
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the quest for sustainable energy solutions, the disaccharide α-cellobiose is emerging as a critical molecule in biofuel research. As the primary product of the enzymatic breakdown of cellulose (B213188), the most abundant organic polymer on Earth, α-cellobiose serves as a key intermediate in the conversion of lignocellulosic biomass into bioethanol. New application notes and detailed protocols are providing researchers, scientists, and drug development professionals with the tools to harness the potential of this versatile sugar.
The applications of α-cellobiose in biofuel research are multifaceted. It is an essential substrate for characterizing the activity of β-glucosidases, enzymes that are crucial for the complete hydrolysis of cellulose to glucose, the primary fermentable sugar. Furthermore, direct fermentation of cellobiose (B7769950) by engineered microorganisms presents a promising avenue to overcome challenges in traditional biofuel production, such as glucose repression, which can hinder the efficiency of simultaneous saccharification and fermentation (SSF) processes.
These new resources detail the experimental workflows for utilizing α-cellobiose, from assaying enzyme kinetics to evaluating the performance of microbial strains in converting this disaccharide into valuable biofuels. By providing standardized protocols and clear data presentation, these notes aim to accelerate innovation in the development of economically viable and sustainable biofuels.
Application Notes
Alpha-cellobiose is a fundamental substrate in several key areas of biofuel research, primarily revolving around the enzymatic hydrolysis of cellulosic biomass and its subsequent fermentation to ethanol (B145695).
1. Substrate for β-Glucosidase Activity Assays: β-glucosidases are critical enzymes in the production of bioethanol from lignocellulosic materials. They catalyze the final step of cellulose hydrolysis, breaking down cellobiose into two molecules of glucose.[1] However, cellobiose can act as an inhibitor to cellulase (B1617823) enzymes, making the efficiency of β-glucosidase paramount.[1] Therefore, accurate characterization of β-glucosidase activity is essential for developing efficient enzyme cocktails for biomass conversion. α-Cellobiose is the natural substrate for these enzymes and is used in assays to determine their kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax). A common chromogenic analog, p-nitrophenyl-β-D-glucopyranoside (pNPG), is also widely used for a simpler, colorimetric assay.[2][3][4]
2. Fermentation Substrate for Engineered Microorganisms: Direct microbial fermentation of cellobiose to ethanol is a key strategy in consolidated bioprocessing (CBP), which combines enzyme production, cellulose hydrolysis, and fermentation in a single step. Researchers are engineering various microorganisms, particularly Saccharomyces cerevisiae, to efficiently transport and metabolize cellobiose.[5][6] This approach can circumvent glucose repression, a metabolic bottleneck where the presence of glucose represses the utilization of other sugars, thereby improving the overall efficiency of biofuel production from mixed sugar streams derived from lignocellulosic hydrolysates.[7]
3. A Tool for Studying Cellulase Synergy and Inhibition: The enzymatic breakdown of cellulose is a complex process involving the synergistic action of endoglucanases, exoglucanases (cellobiohydrolases), and β-glucosidases.[1] Cellobiose is the primary product of the first two enzymes and a potent inhibitor of their activity.[8] By using α-cellobiose in controlled experiments, researchers can study the inhibitory effects on different cellulase components and investigate strategies to overcome this feedback inhibition, for instance, by optimizing the ratio of β-glucosidase in enzyme mixtures.
4. Standard for Analytical Method Development: In biofuel research, it is crucial to monitor the concentrations of various sugars, including cellobiose and glucose, as well as the final product, ethanol, during hydrolysis and fermentation processes. α-Cellobiose serves as a standard for the calibration of analytical instruments such as High-Performance Liquid Chromatography (HPLC) systems, which are used for the quantitative analysis of these compounds in complex biological samples.[9][10][11][12]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the application of α-cellobiose in biofuel research.
Table 1: Ethanol Production from Cellobiose by Various Yeast Strains
| Yeast Strain | Initial Cellobiose (g/L) | Ethanol Produced (g/L) | Ethanol Yield (g ethanol/g cellobiose) | Fermentation Time | Reference |
| Candida lusitaniae (NRRL Y-5394) | 90 | 44 | 0.49 | 5-7 days | [13] |
| Candida wickerhamii (NRRL Y-2563) | Not specified | ~20 | Not specified | Not specified | [13] |
| Clavispora NRRL Y-50464 | Not specified | 22.7 | Not specified | 48 hours | [14] |
| Engineered S. cerevisiae (displaying cellulolytic enzymes) | 45 (from β-glucan) | 16.5 | 0.48 | ~50 hours | [15] |
| Recombinant S. cerevisiae BLN26 | ~22 | Not specified | 0.442 | 48 hours | [16] |
| Ternary S. cerevisiae consortium | Not specified | Not specified | 0.482 | 24 hours | [16] |
| Non-GMO S. cerevisiae (cell factories) | Not specified | Not specified | up to 82% of theoretical | 72 hours | [6][17] |
Table 2: Kinetic Parameters of β-Glucosidase with p-Nitrophenyl-β-D-glucopyranoside (pNPG)
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Km (mM) | Vmax (µmol/min/mg) | Reference |
| Rhynchophorus palmarum larvae digestive fluid | 5.0 | Not specified | Not specified | Not specified | [18] |
| Commercial Kit (general) | 7.0 | Not specified | Not specified | Not specified | [4] |
Experimental Protocols
Protocol 1: β-Glucosidase Activity Assay using p-Nitrophenyl-β-D-glucopyranoside (pNPG)
This protocol describes a colorimetric assay to determine the activity of β-glucosidase.[2][3][4]
Materials:
-
p-Nitrophenyl-β-D-glucopyranoside (pNPG) solution (10 mM in assay buffer)
-
Assay Buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0)
-
Enzyme solution (appropriately diluted in assay buffer)
-
Stop Solution (e.g., 1 M sodium carbonate)
-
Spectrophotometer or microplate reader
-
96-well microplate or cuvettes
-
Incubator or water bath at 50°C
Procedure:
-
Prepare a reaction mixture in a microplate well or microcentrifuge tube by adding 50 µL of 50 mM sodium acetate buffer (pH 5.0).[3]
-
Add 25 µL of the enzyme solution to the buffer.
-
Pre-incubate the mixture at 50°C for 5 minutes.
-
Initiate the reaction by adding 25 µL of 10 mM pNPG solution and mix gently.[3]
-
Incubate the reaction at 50°C for 30 minutes.[3]
-
Stop the reaction by adding 100 µL of 1 M sodium carbonate solution. This will also develop the yellow color of the p-nitrophenolate ion.[3]
-
Measure the absorbance of the solution at 405 nm using a spectrophotometer or microplate reader.[2][3]
-
Prepare a standard curve using known concentrations of p-nitrophenol to quantify the amount of product formed.
-
One unit of β-glucosidase activity is defined as the amount of enzyme that releases 1 µmole of p-nitrophenol per minute under the assay conditions.[3]
Protocol 2: Ethanol Fermentation of α-Cellobiose by Saccharomyces cerevisiae
This protocol outlines a general procedure for evaluating the ability of a Saccharomyces cerevisiae strain to ferment cellobiose to ethanol.[5]
Materials:
-
Saccharomyces cerevisiae strain (e.g., a recombinant strain capable of cellobiose utilization)
-
Yeast extract Peptone (YP) medium supplemented with α-cellobiose (e.g., 20 g/L)
-
Sterile culture flasks or a bioreactor
-
Shaking incubator or bioreactor with temperature and agitation control
-
HPLC system for analyzing cellobiose and ethanol concentrations
Procedure:
-
Prepare a pre-culture of the S. cerevisiae strain by inoculating a single colony into a suitable liquid medium (e.g., YP with glucose) and incubating overnight at 30°C with shaking.
-
Harvest the cells from the pre-culture by centrifugation (e.g., 5000 x g for 5 minutes).
-
Wash the cell pellet with sterile water to remove any residual glucose.
-
Inoculate the main fermentation medium (YP with 20 g/L cellobiose) with the washed cells to a starting optical density at 600 nm (OD600) of approximately 1.0.[16]
-
Incubate the fermentation culture at 30°C with agitation (e.g., 150 rpm). For anaerobic conditions, use fermentation locks or sparge the medium with nitrogen gas.
-
Take samples aseptically at regular time intervals (e.g., 0, 8, 24, 48, and 72 hours).
-
Immediately stop metabolic activity in the samples, for example, by placing them on ice or adding a metabolic inhibitor.
-
Centrifuge the samples to pellet the cells and collect the supernatant.
-
Analyze the supernatant for cellobiose and ethanol concentrations using an HPLC system equipped with a suitable column (e.g., a carbohydrate analysis column) and a refractive index (RI) detector.[9][10][11][12]
-
Calculate the ethanol yield (g of ethanol produced per g of cellobiose consumed) and the volumetric productivity (g of ethanol per liter per hour).
Visualizations
Caption: Enzymatic conversion of cellulose to bioethanol.
Caption: Workflow for cellobiose fermentation to ethanol.
References
- 1. Frontiers | Selection of Superior Yeast Strains for the Fermentation of Lignocellulosic Steam-Exploded Residues [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Screening and Engineering Yeast Transporters to Improve Cellobiose Fermentation by Recombinant Saccharomyces cerevisiae [mdpi.com]
- 6. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 7. Effects of Engineered Saccharomyces cerevisiae Fermenting Cellobiose through Low-Energy-Consuming Phosphorolytic Pathway in Simultaneous Saccharification and Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study of the enzymatic hydrolysis of cellulose for production of fuel ethanol by the simultaneous saccharification and fermentation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. waters.com [waters.com]
- 11. HPLC Analysis of Fuel Ethanol Fermentation [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Characterization of cellobiose fermentations to ethanol by yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Direct and Efficient Production of Ethanol from Cellulosic Material with a Yeast Strain Displaying Cellulolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. bioaccent.org [bioaccent.org]
- 18. Purification and Biochemical Characterization of a Specific β-Glucosidase from the Digestive Fluid of Larvae of the Palm Weevil, Rhynchophorus palmarum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for α-Cellobiose Utilization in Microbial Fermentation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alpha-cellobiose, a disaccharide composed of two α-glucose molecules linked by a β(1→4) glycosidic bond, is a primary product of cellulose (B213188) degradation. Its efficient utilization by microorganisms is a critical aspect of consolidated bioprocessing (CBP), a promising strategy for converting lignocellulosic biomass into biofuels and other valuable biochemicals. Understanding the metabolic pathways and fermentation kinetics of α-cellobiose is paramount for optimizing these processes. These application notes provide detailed protocols and quantitative data for researchers investigating microbial fermentation of α-cellobiose, with a focus on applications in biofuel production and drug discovery.
Data Presentation: Quantitative Fermentation Data
The following tables summarize key quantitative data from studies on α-cellobiose fermentation by various microorganisms. This allows for a comparative analysis of their performance under different conditions.
Table 1: Fermentation of α-Cellobiose by Clostridium thermocellum
| Initial Cellobiose (B7769950) (g/L) | Ethanol Yield (μmol/10^10 cells) | Acetate Yield (μmol/10^10 cells) | Ethanol to Acetate Ratio | Reference |
| 2.0 | - | - | 1.2 | [1] |
| 8.0 | 38.3 | - | 2.8 | [1] |
| 20.0 | 17.3 | - | - | [1] |
Table 2: Fermentation of α-Cellobiose by Dekkera bruxellensis GDB 248
| Carbon Source | Substrate Consumption Rate (g/L/h) | Ethanol Production (g/L) | Acetate Production (g/L) | Fermentation Efficiency (%) | Reference |
| Sucrose (25 g/L) | 3.8-fold higher than cellobiose | - | - | - | [2] |
| Cellobiose (20.5 g/L) | - | 1.56-fold lower than sucrose | 1.64-fold higher than sucrose | - | [2] |
| Cellobiose + Glucose (10 g/L each) | - | - | Reduced compared to cellobiose alone | Increased | [2] |
Table 3: Engineered Saccharomyces cerevisiae for α-Cellobiose Fermentation
| Engineered Strain/Pathway | Specific Growth Rate on Cellobiose (h⁻¹) | Cellobiose Consumption Rate (g/L·h) | Ethanol Productivity (g/L·h) | Reference |
| Wild-type pathway | 0.0694 ± 0.003 | 1.78 | 0.611 | [3] |
| Final mutant (R2 pathway) | 0.102 ± 0.002 (47% increase) | 2.65 (49% increase) | 1.00 (64% increase) | [3] |
Signaling Pathways and Metabolic Routes
Microorganisms employ distinct strategies for the uptake and metabolism of α-cellobiose. The primary pathways involve either extracellular hydrolysis or intracellular cleavage following transport.
Intracellular α-Cellobiose Metabolic Pathways
Once transported into the cell, α-cellobiose can be metabolized via two main pathways: hydrolytic or phosphorolytic. The hydrolytic pathway utilizes a β-glucosidase to yield two molecules of glucose, which then enter glycolysis. The phosphorolytic pathway, considered more energy-efficient, employs a cellobiose phosphorylase to generate one molecule of glucose and one molecule of glucose-1-phosphate, saving one ATP molecule per molecule of cellobiose.[4]
Experimental Protocols
Protocol 1: Batch Fermentation of α-Cellobiose using Saccharomyces cerevisiae
This protocol details the steps for conducting a batch fermentation experiment to assess α-cellobiose utilization by a recombinant Saccharomyces cerevisiae strain.
1. Media Preparation (per liter):
-
Yeast Extract: 10 g
-
Peptone: 20 g
-
α-Cellobiose: 20 g (or desired concentration)
-
Adjust pH to 5.0 with HCl.[5]
-
Autoclave at 121°C for 15 minutes.
2. Inoculum Preparation:
-
Grow the S. cerevisiae strain in 5 mL of YP medium with 20 g/L glucose at 30°C with shaking (200-250 rpm) for 12-16 hours.[5][6]
-
Use this starter culture to inoculate a larger volume of the same medium and grow to the exponential phase.
-
Harvest cells by centrifugation (e.g., 6,000 x g for 5 minutes at 4°C).[5]
-
Wash the cell pellet twice with sterile distilled water.
-
Resuspend the cells to achieve a high cell density (e.g., ~10 g dry cell weight/L) for inoculating the fermentation medium.[5]
3. Fermentation:
-
Inoculate 20 mL of the prepared fermentation medium in a 50 mL flask.
-
Incubate at 30°C with shaking at 100 rpm for oxygen-limited conditions.[5]
-
Collect samples aseptically at regular time intervals for analysis.
Protocol 2: Analysis of Fermentation Products by HPLC
This protocol outlines the procedure for quantifying α-cellobiose, glucose, ethanol, and organic acids in fermentation samples using High-Performance Liquid Chromatography (HPLC).
1. Sample Preparation:
-
Centrifuge the collected fermentation samples to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.[7]
2. HPLC Analysis:
-
System: A standard HPLC system equipped with a refractive index (RI) detector and a UV detector.[2]
-
Column: An Aminex HPX-87H cation-exchange column is commonly used for separating sugars, organic acids, and ethanol.[2][8]
-
Detection:
-
Refractive Index (RI) detector for sugars and ethanol.
-
UV detector (e.g., 210 nm) for organic acids.
-
-
Quantification: Prepare standard curves for each compound of interest (α-cellobiose, glucose, ethanol, acetate, etc.) to determine their concentrations in the samples.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a microbial fermentation experiment focused on α-cellobiose utilization.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers working on the microbial fermentation of α-cellobiose. The structured data tables facilitate the comparison of different microbial systems, while the detailed protocols provide a solid foundation for designing and executing experiments. The visualizations of metabolic pathways and experimental workflows aim to enhance the understanding of the underlying biological processes and experimental design. This information is intended to support the development of more efficient and cost-effective strategies for the production of biofuels and other valuable bioproducts from lignocellulosic biomass.
References
- 1. Relationship Between Substrate Concentration and Fermentation Product Ratios in Clostridium thermocellum Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxygen-limited cellobiose fermentation and the characterization of the cellobiase of an industrial Dekkera/Brettanomyces bruxellensis strain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Directed evolution of a cellobiose utilization pathway in Saccharomyces cerevisiae by simultaneously engineering multiple proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. preprints.org [preprints.org]
- 6. Effects of Engineered Saccharomyces cerevisiae Fermenting Cellobiose through Low-Energy-Consuming Phosphorolytic Pathway in Simultaneous Saccharification and Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes: Enzymatic Hydrolysis of α-Cellobiose
Introduction
Cellobiose (B7769950), a disaccharide composed of two β-1,4 linked glucose units, is the primary repeating unit of cellulose (B213188).[1] Its hydrolysis is a critical step in the complete enzymatic degradation of cellulosic biomass into fermentable sugars, a key process in the production of biofuels and other bio-based products.[2][3] The enzyme responsible for this conversion is β-glucosidase (EC 3.2.1.21), which catalyzes the cleavage of the β-1,4-glycosidic bond in cellobiose to yield two molecules of glucose.[4][5][6]
The efficiency of β-glucosidase is often the rate-limiting step in the overall saccharification process.[2][6] This is because an accumulation of cellobiose can inhibit the activity of other cellulolytic enzymes, specifically cellobiohydrolases.[7][8] Therefore, understanding and optimizing the enzymatic hydrolysis of cellobiose is paramount for developing efficient and cost-effective biorefining processes. These application notes provide detailed protocols for the hydrolysis of α-cellobiose using β-glucosidase and for the subsequent analysis of the reaction products.
Caption: The enzymatic conversion of cellobiose to glucose by β-glucosidase.
Quantitative Data
The kinetic parameters and optimal reaction conditions for β-glucosidase can vary significantly depending on the microbial source of the enzyme. The following tables summarize key quantitative data from various studies to aid in experimental design.
Table 1: Michaelis-Menten Kinetic Parameters of β-Glucosidases for Cellobiose
| Enzyme Source | K_m_ (mM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | Catalytic Efficiency (mM⁻¹s⁻¹) | Reference |
| Trichoderma reesei QM 9414 | 1.22 ± 0.3 | 1.14 ± 0.21 | Not Reported | Not Reported | [9] |
| Agrobacterium tumefaciens (WT) | 2.94 | 204 ± 12 | 233.4 ± 6 | 79.32 | [2] |
| Agrobacterium tumefaciens (Q319A) | 1.44 ± 0.3 | 366.3 ± 36 | 340.8 ± 27 | 236.65 | [2] |
| Thermoascus aurantiacus (TaBG3) | Not Reported | Not Reported | Not Reported | High | [10] |
| Acremonium thermophilum (AtBG3) | Not Reported | Not Reported | Not Reported | Moderate | [10] |
Table 2: Typical Reaction Conditions for Cellobiose Hydrolysis
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Buffer System | Reference |
| Aspergillus niger | 4.9 | 50 | Not Specified | [11] |
| Trichoderma reesei | 5.0 | 30 | 50 mM Sodium Acetate | [12][13] |
| Trichoderma reesei (general) | 4.8 | 50 | 0.05 M Sodium Citrate | [14] |
Experimental Protocols
The following sections provide detailed methodologies for performing and analyzing the enzymatic hydrolysis of α-cellobiose.
Caption: A generalized workflow for enzymatic hydrolysis experiments.
Protocol 1: Standard Assay for β-Glucosidase Activity on Cellobiose
This protocol outlines a general method to measure the rate of glucose production from cellobiose.
Materials:
-
α-Cellobiose (substrate)
-
β-Glucosidase (from sources such as Aspergillus niger or Trichoderma reesei)
-
Sodium Acetate or Sodium Citrate buffer (50 mM, pH 4.8-5.0)
-
Deionized water
-
Microcentrifuge tubes (1.5 mL)
-
Water bath or incubator set to the optimal temperature (e.g., 50°C)
-
Heating block or boiling water bath (for reaction termination)
-
Equipment for product analysis (e.g., spectrophotometer for DNS assay or HPLC system)
Procedure:
-
Reagent Preparation:
-
Prepare a 50 mM buffer solution (e.g., sodium citrate, pH 4.8) and bring it to the desired reaction temperature.
-
Prepare a stock solution of α-cellobiose in the buffer. A typical starting concentration is 10-20 mM.
-
Prepare a stock solution of β-glucosidase in the buffer. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.
-
-
Reaction Setup:
-
In a 1.5 mL microcentrifuge tube, pre-warm the buffer and cellobiose solution to the reaction temperature (e.g., 50°C) for 5 minutes.
-
A typical reaction mixture (e.g., 500 µL final volume) would contain 400 µL of cellobiose solution and 50 µL of buffer.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding 50 µL of the pre-warmed enzyme solution to the tube.
-
Mix gently by inverting and immediately start a timer.
-
Incubate the reaction at the optimal temperature (e.g., 50°C) for a defined period (e.g., 10, 20, 30, 60 minutes). Time points should be chosen to ensure substrate is not fully depleted.
-
-
Reaction Termination:
-
At each desired time point, stop the reaction by placing the tube in a boiling water bath for 5-10 minutes to denature the enzyme.
-
Immediately cool the tube on ice.
-
-
Sample Preparation for Analysis:
-
Centrifuge the terminated reaction tubes at high speed (e.g., 13,000 x g) for 5 minutes to pellet any denatured protein.
-
Use the supernatant for product quantification.
-
Protocol 2: Quantification of Reducing Sugars using the DNS Assay
This colorimetric method is widely used to measure the total reducing sugars (in this case, primarily glucose) produced.[14][15]
Materials:
-
DNS (3,5-Dinitrosalicylic acid) Reagent: Dissolve 10 g of DNS, 2 g of phenol, 0.5 g of sodium sulfite, and 10 g of sodium hydroxide (B78521) in 1 L of deionized water. Store in a dark bottle.
-
Rochelle salt (potassium sodium tartrate) solution (40% w/v)
-
Glucose standards (0.1 to 1.0 mg/mL)
-
Spectrophotometer
Procedure:
-
Standard Curve: Prepare a series of glucose standards in the reaction buffer.
-
Reaction:
-
To 0.5 mL of the supernatant from Protocol 1 (or glucose standard), add 0.5 mL of the DNS reagent.
-
Vortex briefly to mix.
-
-
Color Development:
-
Heat the tubes in a boiling water bath for exactly 5 minutes.
-
Cool the tubes to room temperature in a cold water bath.
-
-
Stabilization: Add 2.5 mL of deionized water (or 0.5 mL of 40% Rochelle salt solution to stabilize the color) to each tube and mix.
-
Measurement: Measure the absorbance at 540 nm using a spectrophotometer.
-
Calculation: Determine the glucose concentration in the samples by comparing their absorbance to the glucose standard curve.
Protocol 3: Quantification of Cellobiose and Glucose by HPLC
For more precise and simultaneous quantification of both the substrate (cellobiose) and the product (glucose), High-Performance Liquid Chromatography (HPLC) is the preferred method.[16]
General Procedure:
-
Sample Preparation: Use the supernatant from Protocol 1. If necessary, filter through a 0.22 µm syringe filter before injection.
-
Instrumentation: An HPLC system equipped with a refractive index (RI) detector is typically used.
-
Column: A carbohydrate analysis column (e.g., Aminex HPX-87H) is suitable.
-
Mobile Phase: A common mobile phase is dilute sulfuric acid (e.g., 5 mM H₂SO₄) run isocratically.
-
Analysis: Inject the sample and standards. Identify and quantify cellobiose and glucose peaks based on the retention times and peak areas of known standards.
References
- 1. Analysis of Cellobiose, Cellobiose Content of Liquids, Cellobiose Content of Bio-Oil - Celignis Biomass Analysis Laboratory [celignis.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chapter - Cellulase Activity Assays: A Practical Guide | Bentham Science [benthamscience.com]
- 4. β-Glucosidase - Wikipedia [en.wikipedia.org]
- 5. Hydrolysis - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Selecting β-glucosidases to support cellulases in cellulose saccharification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ultrasonic analysis of kinetic mechanism of hydrolysis of cellobiose by β-glucosidase [agris.fao.org]
- 12. Real-Time Measurement of Cellobiose and Glucose Formation during Enzymatic Biomass Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. academicjournals.org [academicjournals.org]
- 16. researchgate.net [researchgate.net]
Unveiling the Roles of α-Cellobiose in Carbohydrate-Active Enzyme Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
α-Cellobiose, a disaccharide composed of two β-glucose units linked by a β-1,4-glycosidic bond, serves as a fundamental tool in the study of carbohydrate-active enzymes (CAZymes). As the primary product of cellulose (B213188) degradation by cellulases, its presence and concentration are critical indicators of enzyme activity and efficiency. Furthermore, α-cellobiose functions as a key substrate for β-glucosidases and a feedback inhibitor for cellobiohydrolases, making it an indispensable molecule for characterizing enzyme kinetics, screening for novel enzymes, and developing inhibitors for various industrial and therapeutic applications. These application notes provide an in-depth overview and detailed protocols for utilizing α-cellobiose in CAZyme research.
I. Application Notes
Characterization of β-Glucosidase Activity
α-Cellobiose is the natural substrate for β-glucosidases (EC 3.2.1.21), which catalyze its hydrolysis into two molecules of glucose. This enzymatic reaction is a crucial step in the complete breakdown of cellulose. The rate of glucose production from α-cellobiose is a direct measure of β-glucosidase activity. Kinetic parameters such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max) can be determined to characterize the efficiency of these enzymes from various sources.[1][2][3][4]
Investigating Cellulase (B1617823) Inhibition
α-Cellobiose acts as a product inhibitor for cellobiohydrolases (exoglucanases) and endoglucanases, key components of the cellulase enzyme complex.[5][6][7][8][9] This feedback inhibition is a significant rate-limiting factor in the industrial conversion of lignocellulosic biomass to biofuels.[5] Studying the inhibitory effect of α-cellobiose is therefore essential for understanding and engineering more efficient cellulolytic enzyme systems. The inhibition constant (K_i) quantifies the potency of α-cellobiose as an inhibitor and is a critical parameter for comparing the performance of different cellulases.[6] It has been observed that the inhibitory effect is often more pronounced when using low-molecular-weight model substrates compared to natural cellulose substrates.[5][6]
Substrate for Cellobiose (B7769950) Dehydrogenase (CDH)
Cellobiose dehydrogenase (CDH; EC 1.1.99.18) is an extracellular enzyme that oxidizes the reducing end of cellobiose to cellobiono-1,5-lactone.[10][11] This activity plays a role in lignocellulose degradation, potentially by reducing oxidative stress or participating in lignin (B12514952) breakdown. α-Cellobiose is the primary substrate for CDH, and its oxidation can be monitored to characterize CDH activity. The synergy between CDH and cellulases is an area of active research, with studies suggesting that CDH can alleviate the product inhibition of cellulases by converting cellobiose.[10]
High-Throughput Screening for Novel CAZymes and Inhibitors
α-Cellobiose and its derivatives are utilized in high-throughput screening (HTS) assays to discover new CAZymes from various sources, including metagenomic libraries.[12] Chromogenic or fluorogenic cellobiose analogs can be synthesized to facilitate rapid and sensitive detection of enzyme activity. Similarly, these assays can be adapted to screen for inhibitors of β-glucosidases and cellulases, which is of interest for the development of therapeutics and industrial process optimization.
II. Quantitative Data
Table 1: Kinetic Parameters of β-Glucosidases with α-Cellobiose as a Substrate
| Enzyme Source | K_m (mM) | V_max (μmol/min/mg) | K_p (Glucose Inhibition Constant, mM) | Reference |
| Trichoderma reesei QM 9414 | 1.22 ± 0.3 | 1.14 ± 0.21 | - | [1] |
| Trichoderma reesei (BGL1) | 0.38 | Not specified | 3.25 | [2] |
| Aspergillus niger (SP188) | 0.57 | Not specified | 2.70 | [2] |
| Thermofilum sp. ex4484_79 (TsBGL) | Not specified | Not specified | Not specified | [13] |
| Commercial Preparations (e.g., Celluclast® 1.5 L) | Not specified | Not specified | Not specified | [4] |
Table 2: Inhibition Constants (K_i) of Cellulases by α-Cellobiose
| Enzyme and Source | Substrate | K_i (mM) | Inhibition Type | Reference |
| Trichoderma reesei Cel7A (Cellobiohydrolase) | ³H-bacterial cellulose | 1.6 ± 0.5 | Apparent Competitive | [6] |
| Trichoderma reesei Cel7B (Endoglucanase) | ³H-amorphous cellulose | 11 ± 3 | Apparent Competitive | [6] |
| Trichoderma reesei Cel5A (Endoglucanase) | ³H-amorphous cellulose | 34 ± 6 | Apparent Competitive | [6] |
| Trichoderma reesei Cel7A (Exoglucanase) | Cellulose | 2.1 | Not specified | [8] |
| Trichoderma reesei Crude Cellulase | Cellulose | Not specified (K_iul = K_icl = 151.9 mM for ethanol) | Noncompetitive (by ethanol) | [14] |
| Thermoascus aurantiacus Cel7A | ¹⁴C-bacterial cellulose | IC₅₀ values reported | Not specified | [5][15] |
| Acremonium thermophilum Cel7A | ¹⁴C-bacterial cellulose | IC₅₀ values reported | Not specified | [5][15] |
| Chaetomium thermophilum Cel7A | ¹⁴C-bacterial cellulose | IC₅₀ values reported | Not specified | [5][15] |
III. Experimental Protocols
Protocol 1: Determination of β-Glucosidase Activity using α-Cellobiose
Objective: To measure the enzymatic activity of a β-glucosidase preparation by quantifying the amount of glucose released from the hydrolysis of α-cellobiose.
Materials:
-
α-Cellobiose solution (e.g., 15 mM in 50 mM citrate (B86180) buffer, pH 4.8)
-
Enzyme solution (diluted in citrate buffer)
-
50 mM Citrate buffer, pH 4.8
-
Glucose oxidase-peroxidase (GOD-POD) reagent kit
-
Spectrophotometer
-
Water bath at 50°C
-
Boiling water bath
Procedure:
-
Prepare a stock solution of α-cellobiose in 50 mM citrate buffer (pH 4.8). A fresh solution should be prepared daily.[16]
-
Dilute the enzyme sample in cold citrate buffer to a concentration that will release a quantifiable amount of glucose within the linear range of the assay.
-
Add 1.0 mL of the diluted enzyme solution to a test tube.
-
Pre-incubate the tube at 50°C for 5 minutes.
-
Initiate the reaction by adding 1.0 mL of the pre-warmed α-cellobiose substrate solution and mix.
-
Incubate the reaction mixture at 50°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by placing the test tube in a boiling water bath for 5 minutes.[16]
-
Cool the tube in a cold water bath.
-
Determine the amount of glucose produced using a standard glucose oxidase-peroxidase (GOD-POD) assay according to the manufacturer's instructions.
-
Prepare a substrate blank by incubating the α-cellobiose solution with buffer (without enzyme) and a sample blank by incubating the enzyme in buffer (without substrate).
-
Calculate the enzyme activity in Units (U), where one unit is defined as the amount of enzyme that releases 1 µmol of glucose per minute under the specified conditions.
Protocol 2: Determining the Inhibition Constant (K_i) of a Cellulase by α-Cellobiose
Objective: To determine the inhibitory effect of α-cellobiose on the activity of a cellulase (e.g., cellobiohydrolase) using a suitable cellulose substrate.
Materials:
-
Cellulase enzyme solution
-
Cellulose substrate (e.g., Avicel, amorphous cellulose, or radiolabeled cellulose)
-
α-Cellobiose solutions of varying concentrations
-
Reaction buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
Method for quantifying released sugars (e.g., HPLC, DNS assay, or scintillation counting for radiolabeled substrates)
-
Incubator/shaker
Procedure:
-
Prepare a series of reaction mixtures, each containing a fixed concentration of the cellulose substrate and the cellulase enzyme.
-
To each reaction mixture, add a different concentration of α-cellobiose (the inhibitor). Include a control with no added α-cellobiose.
-
Initiate the enzymatic reaction and incubate at the optimal temperature and pH for the cellulase for a fixed period, ensuring the reaction remains in the initial velocity phase.
-
Stop the reaction (e.g., by boiling or adding a stop solution).
-
Quantify the amount of product (e.g., reducing sugars or soluble radiolabeled fragments) formed in each reaction.
-
Plot the reaction velocity (rate of product formation) against the substrate concentration for each inhibitor concentration using a Lineweaver-Burk or Dixon plot.
-
Determine the K_i value from the intersection of the lines on the plot. The type of inhibition (competitive, non-competitive, or uncompetitive) can also be deduced from the pattern of the plots.
Protocol 3: Real-Time Monitoring of Cellulose Hydrolysis using a Cellobiose Biosensor
Objective: To continuously measure the production of cellobiose during the enzymatic hydrolysis of cellulose in real-time.
Materials:
-
Cellulose suspension (e.g., phosphoric acid swollen cellulose - PASC)
-
Cellulase enzyme solution
-
β-glucosidase solution (optional, for subsequent glucose monitoring)
-
Reaction vessel with a stirrer
-
Cellobiose biosensor (e.g., based on cellobiose dehydrogenase)[17][18]
-
Glucose biosensor (optional)
-
Potentiostat
-
Data acquisition system
Procedure:
-
Set up the reaction vessel with the cellulose suspension in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0) at a constant temperature (e.g., 30°C).[17][18]
-
Immerse the cellobiose biosensor (and glucose biosensor, if used) into the suspension and allow the background current to stabilize.
-
Initiate the hydrolysis by injecting the cellulase enzyme into the vessel.
-
Record the current from the biosensor(s) over time. The change in current is proportional to the concentration of cellobiose (and glucose).
-
(Optional) After a certain period of cellobiose production, inject β-glucosidase to observe the conversion of cellobiose to glucose in real-time.[17][18]
-
Calibrate the biosensor response using standard solutions of cellobiose (and glucose) to convert the current signal to concentration.
IV. Visualizations
Caption: Enzymatic degradation pathway of cellulose to glucose.
Caption: Workflow for high-throughput screening of CAZyme inhibitors.
Caption: Experimental workflow for real-time monitoring of cellulose hydrolysis.
References
- 1. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative kinetic analysis of two fungal β-glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predicting Km values of beta-glucosidases using cellobiose as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Product inhibition of cellulases studied with 14C-labeled cellulose substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the Trichoderma reesei cellulases by cellobiose is strongly dependent on the nature of the substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of cellobiose inhibition in cellulose hydrolysis by cellobiohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the Synergy between Cellobiose Dehydrogenase from Phanerochaete chrysosporium and Cellulase from Trichoderma reesei - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellobiose dehydrogenase (acceptor) - Wikipedia [en.wikipedia.org]
- 12. Strategy for screening metagenomic resources for exocellulase activity using a robotic, high-throughput screening system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural and Catalytic Characterization of TsBGL, a β-Glucosidase From Thermofilum sp. ex4484_79 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzymatic kinetic of cellulose hydrolysis: inhibition by ethanol and cellobiose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. publications.iupac.org [publications.iupac.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Real-Time Measurement of Cellobiose and Glucose Formation during Enzymatic Biomass Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isotopic Labeling of α-Cellobiose in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Cellobiose, a disaccharide composed of two β-glucose units linked by a β(1→4) glycosidic bond, is a fundamental product of cellulose (B213188) degradation.[1] Its metabolism is a key area of study in various fields, including biofuel production, human gut microbiome research, and understanding the metabolic pathways of cellulolytic organisms.[2][3] Isotopic labeling of α-cellobiose with stable isotopes like ¹³C or radioactive isotopes such as ¹⁴C provides a powerful tool to trace its metabolic fate through complex biological systems.[2] By introducing these labeled tracers, researchers can elucidate metabolic pathways, quantify metabolic fluxes, and identify novel metabolites, offering a deeper understanding of cellular metabolism.[4]
This document provides detailed application notes and experimental protocols for the synthesis of isotopically labeled α-cellobiose and its use in metabolic studies, with a focus on analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Synthesis of Isotopically Labeled α-Cellobiose
The production of isotopically labeled cellobiose (B7769950) can be achieved through two primary methods: enzymatic synthesis and chemical synthesis.[5][6] Enzymatic synthesis often offers high specificity and purity.[7][8] One common enzymatic approach involves the use of cellobiose phosphorylase.[7][8]
Protocol 1: Enzymatic Synthesis of [¹³C]-α-Cellobiose
This protocol is based on the enzymatic activity of cellobiose phosphorylase, which catalyzes the reversible phosphorolysis of cellobiose. By providing ¹³C-labeled glucose-1-phosphate and a glucose moiety, uniformly labeled [¹³C₁₂]-α-cellobiose can be synthesized.
Materials:
-
Cellobiose phosphorylase (e.g., from Clostridium thermocellum)[8]
-
Uniformly ¹³C-labeled glucose-1-phosphate ([U-¹³C₆]-G1P)
-
D-Glucose
-
Potassium phosphate (B84403) buffer (pH 7.0)
-
Magnesium chloride (MgCl₂)
-
Reaction vessel
-
Incubator or water bath
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Lyophilizer
Procedure:
-
Reaction Setup: In a sterile reaction vessel, prepare the reaction mixture containing:
-
50 mM Potassium phosphate buffer (pH 7.0)
-
10 mM [U-¹³C₆]-Glucose-1-phosphate
-
10 mM D-Glucose
-
5 mM MgCl₂
-
1 U/mL Cellobiose phosphorylase
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 60°C for C. thermocellum cellobiose phosphorylase) for 4-6 hours.
-
Reaction Termination: Stop the reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.
-
Purification:
-
Centrifuge the reaction mixture to pellet the denatured protein.
-
Filter the supernatant through a 0.22 µm filter.
-
Purify the [¹³C₁₂]-α-cellobiose from the reaction mixture using preparative HPLC with an appropriate column (e.g., an amino-based column).
-
-
Verification and Quantification:
-
Analyze the purified fractions using analytical HPLC to confirm purity.
-
Confirm the isotopic enrichment and structure using Mass Spectrometry and NMR spectroscopy.
-
Lyophilize the pure fractions to obtain the final product as a powder.
-
Metabolic Pathways of α-Cellobiose
Once transported into the cell, α-cellobiose is primarily metabolized through two distinct pathways: the hydrolytic pathway and the phosphorolytic pathway.[9]
-
Hydrolytic Pathway: In this pathway, the enzyme β-glucosidase cleaves cellobiose into two molecules of glucose.[2][9] These glucose molecules then enter glycolysis, each requiring an ATP molecule for phosphorylation to glucose-6-phosphate.[9]
-
Phosphorolytic Pathway: This pathway utilizes the enzyme cellobiose phosphorylase to cleave cellobiose in the presence of inorganic phosphate (Pi) into one molecule of glucose and one molecule of glucose-1-phosphate.[9] Glucose-1-phosphate can then be converted to glucose-6-phosphate by phosphoglucomutase without the consumption of ATP.[9] This pathway is more energy-efficient, saving one molecule of ATP per molecule of cellobiose metabolized.[9]
Caption: Intracellular metabolic pathways of α-cellobiose.
Application: Tracing α-Cellobiose Metabolism in Gut Microbiota
Isotopically labeled α-cellobiose is an excellent tool for studying the metabolic activities of gut microbial communities.[10][11][12] It allows for the tracing of carbon from cellobiose into various microbial metabolites, such as short-chain fatty acids (SCFAs), amino acids, and other metabolic end-products.[13]
Protocol 2: In Vitro Fermentation of [¹³C]-α-Cellobiose with Gut Microbiota
Materials:
-
Fresh fecal sample from the host of interest (e.g., human, mouse)
-
Anaerobic chamber or system
-
Anaerobic basal medium (e.g., pre-reduced M-GAM or similar)
-
[¹³C₁₂]-α-Cellobiose
-
Sterile, anaerobic culture tubes
-
Centrifuge
-
Solvents for metabolite extraction (e.g., methanol, chloroform, water)
-
LC-MS or GC-MS system for analysis
Procedure:
-
Sample Preparation:
-
Work inside an anaerobic chamber.
-
Homogenize the fresh fecal sample in pre-reduced anaerobic basal medium to create a fecal slurry (e.g., 10% w/v).
-
Filter the slurry through sterile gauze to remove large particulates.
-
-
Incubation:
-
In anaerobic culture tubes, add the fecal slurry.
-
Spike the cultures with a known concentration of [¹³C₁₂]-α-cellobiose (e.g., 10 mM). Include a control with unlabeled cellobiose.
-
Incubate the tubes at 37°C for a defined period (e.g., 24-48 hours).
-
-
Metabolite Extraction:
-
At the end of the incubation, centrifuge the culture tubes to separate the bacterial pellet from the supernatant.
-
Supernatant (Extracellular Metabolites): Collect the supernatant and store at -80°C until analysis.
-
Pellet (Intracellular Metabolites):
-
Wash the bacterial pellet with a cold saline solution.
-
Perform a metabolite extraction using a cold solvent mixture (e.g., 80% methanol).
-
Incubate on dry ice for 15 minutes, then thaw on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing intracellular metabolites.
-
-
-
Sample Analysis:
-
Analyze the extracted metabolites using LC-MS or GC-MS to identify and quantify the incorporation of ¹³C into various metabolites.
-
Analysis of Labeled Metabolites
The analysis of isotopically labeled metabolites is typically performed using Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[2][5]
-
Mass Spectrometry (MS): LC-MS and GC-MS are highly sensitive techniques that can detect the mass shift caused by the incorporation of heavy isotopes.[2] This allows for the determination of the mass isotopomer distribution of metabolites, providing insights into pathway activity.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the positional distribution of isotopes within a molecule.[2][5] This can be crucial for distinguishing between different metabolic pathways that may produce the same metabolite but with different labeling patterns.[15][16]
Protocol 3: LC-MS Analysis of ¹³C-Labeled Metabolites
Materials:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Appropriate LC column (e.g., C18 for reverse-phase or a HILIC column)
-
Mobile phases (e.g., water and acetonitrile (B52724) with formic acid or ammonium (B1175870) hydroxide)
-
Metabolite extracts from Protocol 2
Procedure:
-
Sample Preparation:
-
Thaw metabolite extracts on ice.
-
Centrifuge to remove any precipitates.
-
Transfer the supernatant to autosampler vials.
-
-
LC-MS Method:
-
Develop an LC method to separate the metabolites of interest.
-
Set up the MS to acquire data in full scan mode to observe the mass isotopomer distributions.
-
For targeted analysis, a parallel reaction monitoring (PRM) or selected reaction monitoring (SRM) method can be used to quantify specific labeled metabolites.
-
-
Data Analysis:
-
Process the raw data using appropriate software to identify peaks and determine their mass spectra.
-
Calculate the fractional enrichment of ¹³C in each metabolite by analyzing the relative abundance of its different mass isotopomers.
-
Data Presentation
The quantitative data from isotopic labeling experiments can be summarized in tables to facilitate comparison and interpretation.
| Metabolite | Fractional ¹³C Enrichment (Mean ± SD) |
| Short-Chain Fatty Acids | |
| Acetate | 0.45 ± 0.05 |
| Propionate | 0.32 ± 0.04 |
| Butyrate | 0.51 ± 0.06 |
| Amino Acids | |
| Alanine | 0.25 ± 0.03 |
| Glutamate | 0.18 ± 0.02 |
| Aspartate | 0.21 ± 0.03 |
| Glycolytic Intermediates | |
| Lactate | 0.62 ± 0.07 |
| Pyruvate | 0.58 ± 0.06 |
Table 1: Example of fractional ¹³C enrichment in key metabolites from in vitro gut microbiota fermentation with [¹³C₁₂]-α-cellobiose.
Experimental Workflows
Visualizing the experimental workflow can aid in the planning and execution of isotopic labeling studies.
Caption: General experimental workflow for metabolic studies.
Caption: Decision tree for analytical method selection.
References
- 1. Analysis of Cellobiose, Cellobiose Content of Liquids, Cellobiose Content of Bio-Oil - Celignis Biomass Analysis Laboratory [celignis.com]
- 2. benchchem.com [benchchem.com]
- 3. Intracellular cellobiose metabolism and its applications in lignocellulose-based biorefineries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uu.diva-portal.org [uu.diva-portal.org]
- 6. Synthesis of methyl 4'-O-methyl-13C12-beta-D-cellobioside from 13C6-D-glucose. Part 1: reaction optimization and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Dissecting cellobiose metabolic pathway and its application in biorefinery through consolidated bioprocessing in Myceliophthora thermophila - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The claim of primacy of human gut Bacteroides ovatus in dietary cellobiose degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The claim of primacy of human gut Bacteroides ovatus in dietary cellobiose degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Untargeted stable-isotope probing of the gut microbiota metabolome using 13C-labeled dietary fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural Evidence for Inter-Residue Hydrogen Bonding Observed for Cellobiose in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in α-Cellobiose Synthesis
Welcome to the technical support center for α-Cellobiose synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthesis protocols, with a focus on overcoming common challenges that lead to low product yield.
Frequently Asked Questions (FAQs)
Q1: What is α-Cellobiose and why is its synthesis challenging?
Alpha-Cellobiose is a disaccharide composed of two glucose molecules linked by a β(1→4) bond, with the anomeric carbon of the reducing glucose unit in the alpha configuration[1]. It is a reducing sugar and a key structural component of cellulose[2]. The primary challenge in its synthesis is achieving high yield and purity. Industrial production often relies on the hydrolysis of cellulose, which can result in a complex mixture of oligosaccharides, making purification difficult and costly[3]. Enzymatic "bottom-up" synthesis offers more control but is susceptible to issues like enzyme inhibition, substrate availability, and reaction equilibrium, which can limit yields[4][5].
Q2: What are the most common causes of low yield in enzymatic α-Cellobiose synthesis?
Low yields in enzymatic synthesis typically stem from one or more of the following factors:
-
Enzyme Inactivity or Inhibition: The phosphorylase enzymes used are sensitive to storage conditions, pH, temperature, and the presence of inhibitors[6][7]. Product inhibition, where high concentrations of cellobiose (B7769950) or byproducts slow down the reaction, is also a significant factor[5].
-
Substrate Issues: The purity and concentration of substrates like α-D-glucose 1-phosphate (G1P), sucrose (B13894), and glucose are critical. G1P can be unstable, and poor solubility of certain substrates can limit reaction rates[7].
-
Sub-optimal Reaction Conditions: Each enzyme has an optimal pH and temperature range. Deviations from these conditions can drastically reduce enzyme activity and overall yield[6][8].
-
Byproduct Formation: Side reactions, such as the hydrolysis of cellobiose back into glucose, can reduce the net yield of the desired product[9]. In cascade reactions starting from sucrose, the co-product fructose (B13574) must be efficiently removed during purification[4].
-
Purification Losses: The purification process, especially crystallization and chromatography, can lead to significant loss of the final product if not properly optimized[10][11].
Troubleshooting Guide
This guide addresses specific problems encountered during α-Cellobiose synthesis in a direct question-and-answer format.
Problem: Low or No Product Formation
Q: My reaction yield is consistently low. What are the first things I should check?
A: When facing low yields, start with a systematic verification of your reaction components and conditions[7].
-
Verify Enzyme Activity: Confirm that your enzymes, such as Cellobiose Phosphorylase (CBP) and Sucrose Phosphorylase (SP), are active. Perform a standard activity assay with a known control substrate before starting your main experiment. Ensure enzymes have been stored correctly (typically -80°C) and have not undergone multiple freeze-thaw cycles[7].
-
Check Substrate Integrity: Confirm the purity and concentration of your starting materials, particularly the α-D-glucose 1-phosphate (G1P) donor and the glucose acceptor. G1P can degrade over time, so using a fresh, high-purity source is crucial.
-
Review Reaction Buffer and pH: Ensure the pH of your reaction buffer is within the optimal range for your specific enzymes. For many cellobiose phosphorylases, a pH around 7.0 to 7.5 is optimal[8][12].
-
Confirm Temperature: Check that the incubation temperature is correct. For enzymes from thermophilic organisms like Clostridium thermocellum, this may be as high as 50-60°C[8][12].
Q: I suspect my Cellobiose Phosphorylase (CBP) is inactive. How can I confirm this?
A: To test the activity of your CBP, set up a small-scale control reaction under optimal conditions. A standard assay involves measuring the formation of G1P from cellobiose and phosphate[12]. The reaction mixture can contain cellobiose, a phosphate (B84403) buffer, and the enzyme. The amount of G1P produced can be determined using a coupled enzyme assay that measures the formation of NADPH at 340 nm[12]. If no activity is detected, consider obtaining a fresh batch of the enzyme.
Q: My substrates have poor solubility in the aqueous buffer. How can this be managed?
A: Poor substrate solubility is a common issue, especially with more complex acceptor molecules. You can try adding a small amount of a water-miscible co-solvent like DMSO to improve solubility. However, you must first test the enzyme's tolerance to the co-solvent, as high concentrations can cause denaturation[7]. A fed-batch approach, where the substrate is added gradually, can also be effective at maintaining a low, soluble concentration throughout the reaction[7].
Problem: Product Purity Issues
Q: My final product is contaminated with unreacted glucose and fructose. How can I improve purification?
A: When using a two-enzyme system with sucrose and glucose as starting materials, fructose is a major byproduct[4].
-
Yeast Treatment: A highly effective and common method is to use yeast (Saccharomyces cerevisiae) to selectively consume the residual monosaccharides (glucose and fructose)[4]. The yeast can be added directly to the reaction mixture after the synthesis is complete.
-
Chromatography: While more complex, column chromatography (e.g., using DEAE-cellulose) can be used to separate cellobiose from monosaccharides and other impurities based on size and charge[13].
Q: How can I effectively crystallize α-Cellobiose to achieve high purity and yield?
A: Crystallization is a critical step for obtaining high-purity α-Cellobiose. The key is to first create a highly concentrated and pure cellobiose solution.
-
Increase Concentration: Ensure the cellobiose concentration is at least 50% by mass relative to the total sugar content in the solution[10][11].
-
Control Anomer Formation: To obtain a high content of the α-anomer, the sugar solution (with >90% cellobiose purity) should be dried while maintaining a temperature between 80°C and 95°C[10][11]. This process favors the formation of the more soluble alpha form.
-
Initiate Crystallization: After concentration, the solution can be slowly cooled to induce crystallization. Seeding with a small crystal of pure α-Cellobiose can facilitate the process.
Experimental Protocols and Data
Optimized Protocol: One-Pot Enzymatic Synthesis of α-Cellobiose
This protocol describes a one-pot synthesis using Sucrose Phosphorylase (SP) and Cellobiose Phosphorylase (CBP) co-expressed in a whole-cell biocatalyst like Pichia pastoris or E. coli[3][4][14]. This method efficiently recycles phosphate and drives the reaction towards high product yield.
Materials:
-
Whole-cell biocatalyst co-expressing SP and CBP
-
Sucrose solution (e.g., 1.0 M)
-
Glucose solution (e.g., 1.0 M)
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
Reaction vessel/bioreactor
-
Baker's yeast for purification
Methodology:
-
Reaction Setup: In a temperature-controlled vessel, combine the sucrose solution, glucose solution, and phosphate buffer.
-
Initiate Reaction: Add the whole-cell biocatalyst to the substrate mixture to start the reaction. Maintain the optimal temperature for the enzymes (e.g., 30-37°C) and provide gentle agitation.
-
Monitor Progress: Periodically take samples to monitor the consumption of sucrose and the formation of cellobiose and fructose using HPLC[15]. The reaction typically proceeds for 12-24 hours[3][4].
-
Enzyme Removal: Once the reaction reaches completion (i.e., sucrose is consumed), separate the whole-cell catalyst by centrifugation. The catalyst can often be reused for subsequent batches[3].
-
Purification: Add baker's yeast to the supernatant to metabolize the remaining glucose and byproduct fructose. Incubate for several hours until monosaccharides are consumed.
-
Final Product Isolation: Remove the yeast cells by centrifugation. The resulting supernatant is a purified cellobiose solution. This solution can be concentrated and crystallized as described in the troubleshooting guide to obtain solid α-Cellobiose[10][11].
Data Tables
Table 1: Comparison of Enzymatic Synthesis Strategies for Cellobiose.
| Synthesis Strategy | Key Enzymes | Starting Materials | Reported Yield | Reference |
|---|---|---|---|---|
| One-Pot Cascade | Sucrose Phosphorylase (SP), Cellobiose Phosphorylase (CBP) | Sucrose, Glucose | 70% - 81.2% | [3][4] |
| Two-Step Cascade | α-Glucan Phosphorylase, Cellobiose Phosphorylase (CBP) | Starch, Glucose | ~24% | [4] |
| Cellulose Hydrolysis | Cellulase, β-glucosidase | Cellulose | 35% (product inhibition is a major issue) | [4][5] |
| Engineered CBP | Engineered Cellobiose Phosphorylase (CBP) variant | Cellobiose, G1P | 73% (for Cellotriose) |[16][17][18] |
Table 2: Typical Optimal Conditions for Cellobiose Phosphorylase (CBP).
| Parameter | Optimal Range/Condition | Source Organism Example | Reference |
|---|---|---|---|
| pH | 7.0 - 7.5 | Clostridium thermocellum | [8][12] |
| Temperature | 50 - 60°C | Clostridium thermocellum | [8] |
| Buffer | Phosphate or PIPES | Clostridium thermocellum | [8] |
| Additives | Dithiothreitol (DTT) to maintain reducing conditions | Clostridium thermocellum | [8][12] |
| Inhibitors | p-chloromercuribenzoate, Silver Nitrate (suggests essential sulfhydryl group) | Ruminococcus flavefaciens |[6] |
Visual Guides and Workflows
Enzymatic Synthesis Workflow
Caption: General workflow for one-pot enzymatic synthesis and purification of α-Cellobiose.
Troubleshooting Flowchart for Low Yield
Caption: A logical flowchart for troubleshooting common causes of low synthesis yield.
Two-Enzyme Cascade Reaction Pathway
Caption: The two-enzyme cascade pathway for α-Cellobiose synthesis from sucrose and glucose.
References
- 1. This compound | C12H22O11 | CID 441014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cellobiose - Wikipedia [en.wikipedia.org]
- 3. One-pot synthesis of cellobiose from sucrose using sucrose phosphorylase and cellobiose phosphorylase co-displaying Pichia pastoris as a reusable whole-cell biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A multistage process to enhance cellobiose production from cellulosic materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. benchchem.com [benchchem.com]
- 8. Kinetics and Relative Importance of Phosphorolytic and Hydrolytic Cleavage of Cellodextrins and Cellobiose in Cell Extracts of Clostridium thermocellum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US8580955B2 - Purification method and production method for cellobiose - Google Patents [patents.google.com]
- 11. WO2006112316A1 - Purification method and production method for cellobiose - Google Patents [patents.google.com]
- 12. Broadening the Substrate Specificity of Cellobiose Phosphorylase from Clostridium thermocellum for Improved Transformation of Cellodextrin to Starch - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.sospublication.co.in [journals.sospublication.co.in]
- 14. researchgate.net [researchgate.net]
- 15. Factors Affecting the Synthesis of Cellobiose Lipids by Sporisorium scitamineum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Towards sustainable production of defined oligosaccharides : enzymatic synthesis of high purity cellotriose [biblio.ugent.be]
- 17. researchgate.net [researchgate.net]
- 18. Engineering of cellobiose phosphorylase for the synthesis of prebiotic cellotriose [biblio.ugent.be]
Technical Support Center: α-Cellobiose Stability in Solution
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of alpha-Cellobiose in solution. Below you will find troubleshooting guides, Frequently Asked Questions (FAQs), and detailed experimental protocols to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: How should I store α-Cellobiose to ensure its stability?
A1: Proper storage is crucial for maintaining the integrity of α-Cellobiose. Storage conditions depend on whether it is in solid form or in a solvent.[1]
-
Solid Form: As a powder, α-Cellobiose is most stable. For long-term storage (up to 3 years), it is recommended to store it at -20°C. For shorter periods (up to 2 years), 4°C is acceptable. The container should be tightly sealed and protected from moisture and light.[1]
-
In Solution: Solutions of α-Cellobiose are significantly less stable. For optimal stability, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is highly advisable to prepare fresh solutions for experiments whenever possible.[1]
Q2: What is the difference between α- and β-Cellobiose, and does it affect stability?
A2: α- and β-Cellobiose are anomers, meaning they differ in the stereochemistry at the anomeric carbon. In aqueous solutions, they exist in an equilibrium mixture, with the β-form being slightly more predominant.[2] While the β-anomer is generally more stable in the solid state due to steric considerations, in solution, the degradation pathways discussed here apply to the equilibrium mixture of both anomers.[2][3]
Q3: What are the primary degradation pathways for α-Cellobiose in solution?
A3: The main degradation pathways for α-Cellobiose in solution are:
-
Hydrolysis (Acidic, Enzymatic, and Thermal): Cleavage of the β-1,4-glycosidic bond to yield two glucose molecules. This is accelerated by acids (especially pH 2-3), enzymes (like β-glucosidases), and high temperatures.[1]
-
Oxidative Degradation: Often initiated by transition metal ions (e.g., Cu²⁺, Fe²⁺) and reactive oxygen species (e.g., H₂O₂), leading to the formation of various oxidized products such as gluconic acid and glucaric acid.[4]
-
Maillard Reaction: A non-enzymatic browning reaction that occurs when α-Cellobiose (a reducing sugar) is heated in the presence of amino acids, leading to a complex mixture of products.[1]
Q4: I see unexpected peaks in my NMR or LC-MS analysis. What could be the cause?
A4: Unexpected peaks often indicate degradation or the presence of different anomeric forms.
-
Degradation Products: The most common degradation product is glucose. Further degradation can lead to compounds like 5-hydroxymethylfurfural (B1680220) (5-HMF).[1]
-
Anomeric Forms: In solution, α-Cellobiose is in equilibrium with its β-anomer. This results in distinct sets of peaks in high-resolution NMR spectra, which is normal.[1]
-
Contamination: Ensure solvents are pure and that no microbial or chemical contaminants have been introduced during sample preparation.[1]
Troubleshooting Guides
Issue 1: Loss of α-Cellobiose Concentration in Solution Over Time
| Potential Cause | Troubleshooting Steps |
| Acidic Hydrolysis | 1. Measure the pH of your solution. If it is acidic (pH < 7), consider buffering to a neutral pH if your experiment allows. 2. Avoid prolonged storage in acidic conditions. Prepare fresh solutions before use. 3. If acidic conditions are required, conduct experiments at lower temperatures to reduce the hydrolysis rate.[1] |
| Enzymatic Degradation | 1. If working with biological samples or crude enzyme preparations, be aware of potential β-glucosidase activity. 2. Consider adding a β-glucosidase inhibitor, such as gluconolactone (B72293) or gluconic acid, if compatible with your experimental design.[5] 3. Heat-inactivate any potential contaminating enzymes before adding α-Cellobiose, if the protocol allows. |
| Microbial Contamination | 1. Filter-sterilize your α-Cellobiose solutions using a 0.22 µm filter. 2. Work in a sterile environment (e.g., a laminar flow hood) when preparing and handling solutions. 3. Store solutions at low temperatures (-20°C or -80°C) to inhibit microbial growth.[1] |
Issue 2: Solution Turning Yellow or Brown, Especially Upon Heating
| Potential Cause | Troubleshooting Steps |
| Maillard Reaction | 1. Identify if your solution contains primary or secondary amines (e.g., from Tris buffer or cell culture media). 2. If heating is necessary, switch to a non-amine-containing buffer such as phosphate (B84403) or HEPES.[1] 3. Minimize the duration and temperature of any heating steps. |
| Oxidative Degradation | 1. Check for the presence of transition metal contaminants in your reagents or glassware. 2. If oxidative degradation is suspected, consider adding a radical scavenger like 2,5-hexanediol. 3. Degas your solutions to remove dissolved oxygen, and consider working under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Table 1: Recommended Storage Conditions for α-Cellobiose
| Form | Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years | Tightly sealed container, protected from moisture and light.[1] |
| 4°C | Up to 2 years | Tightly sealed container, protected from moisture and light.[1] | |
| In Solution | -80°C | Up to 6 months | Use of high-purity, sterile solvents is recommended.[1] |
| -20°C | Up to 1 month | Aliquot to avoid multiple freeze-thaw cycles.[1] |
Table 2: Factors Influencing α-Cellobiose Degradation in Solution
| Degradation Pathway | Key Factors | Effect on Degradation Rate | Prevention Strategies |
| Acid Hydrolysis | Low pH (especially pH 2-3) | Increases | Maintain neutral pH; use appropriate buffers. |
| High Temperature | Increases | Store solutions at low temperatures; minimize heating.[1] | |
| Enzymatic Hydrolysis | Presence of β-glucosidases | Increases | Use purified reagents; add inhibitors (e.g., gluconolactone).[5] |
| Oxidative Degradation | Transition Metals (Cu²⁺, Fe²⁺) | Catalyzes degradation | Use metal-free reagents and glassware; consider chelating agents.[4] |
| Reactive Oxygen Species (H₂O₂) | Increases | Degas solutions; add radical scavengers. | |
| Maillard Reaction | Presence of Amines | Required for the reaction | Use non-amine buffers (e.g., phosphate, HEPES).[1] |
| High Temperature | Accelerates the reaction | Avoid heating in the presence of amines.[1] |
Experimental Protocols
Protocol 1: Assessing the Stability of α-Cellobiose under Acidic Conditions
This protocol provides a method to quantify the rate of acid-catalyzed hydrolysis of α-Cellobiose.
1. Materials:
- α-Cellobiose
- Deionized water
- 0.1 M HCl or H₂SO₄
- 0.1 M NaOH (for quenching)
- Reaction vials
- Water bath or incubator
- HPLC or other suitable analytical instrument for quantifying cellobiose (B7769950) and glucose.
2. Procedure:
- Prepare a stock solution of α-Cellobiose (e.g., 10 mg/mL) in deionized water.
- In a series of reaction vials, add a known volume of the α-Cellobiose stock solution.
- Add the acid solution to achieve the desired final pH (e.g., pH 2, 3, 4).
- Include a control sample with deionized water instead of acid (pH ~7).
- Place the vials in a water bath or incubator at a controlled temperature (e.g., 60°C, 80°C).
- At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one aliquot from each condition.
- Immediately quench the reaction by adding a sufficient amount of 0.1 M NaOH to neutralize the acid.
- Analyze the samples to quantify the remaining α-Cellobiose and the formation of glucose.
3. Data Interpretation:
- Plot the concentration of α-Cellobiose versus time for each pH and temperature condition to determine the degradation rate.
Protocol 2: Evaluating Susceptibility to Enzymatic Degradation
This protocol assesses the degradation of α-Cellobiose in the presence of β-glucosidase.
1. Materials:
- α-Cellobiose
- β-glucosidase (from a commercial source)
- Reaction buffer (e.g., 50 mM sodium acetate, pH 5.0)
- Quenching solution (e.g., 100 mM sodium carbonate, pH > 10, or heat inactivation at 95-100°C for 5-10 minutes)
- Analytical instrument (e.g., HPLC)
2. Procedure:
- Prepare a stock solution of α-Cellobiose (e.g., 5 mg/mL) in the reaction buffer.
- Prepare a stock solution of β-glucosidase in the reaction buffer.
- In reaction tubes, add the α-Cellobiose solution and equilibrate to the desired temperature (e.g., 37°C or 50°C).
- Initiate the reaction by adding a specific amount of the β-glucosidase solution.
- Include a control with no enzyme.
- At various time points, take aliquots and stop the reaction using the chosen quenching method.
- Analyze the samples for the decrease in α-Cellobiose and the increase in glucose concentration.
Visualizations
Caption: Primary degradation pathways for α-Cellobiose in solution.
Caption: General experimental workflow for assessing α-Cellobiose stability.
Caption: Logical troubleshooting workflow for α-Cellobiose stability issues.
References
Optimizing conditions for enzymatic hydrolysis of alpha-Cellobiose.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic hydrolysis of α-Cellobiose.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic hydrolysis of α-cellobiose, offering potential causes and solutions in a structured question-and-answer format.
Issue 1: Low or No Glucose Yield
-
Question: My reaction has been running for the expected duration, but I'm detecting very little or no glucose. What could be the problem?
-
Potential Causes & Solutions:
-
Inactive Enzyme:
-
Cause: Improper storage or handling of the β-glucosidase or cellulase (B1617823) preparation may have led to denaturation.
-
Solution: Always store enzymes at their recommended temperature, typically -20°C or -80°C, in a glycerol-containing buffer to prevent freeze-thaw damage. Before use, gently thaw the enzyme on ice. Run a positive control with a known active enzyme lot to verify your experimental setup.
-
-
Suboptimal Reaction Conditions:
-
Cause: The pH, temperature, or buffer composition of your reaction may not be optimal for your specific enzyme.
-
Solution: Consult the manufacturer's datasheet for the optimal conditions for your enzyme. Verify the pH of your buffer at the reaction temperature, as it can shift. Perform small-scale optimization experiments to determine the ideal pH and temperature for your system.
-
-
Presence of Inhibitors:
-
Cause: The reaction mixture may contain inhibitors that interfere with enzyme activity. Glucose, the product of the reaction, is a known competitive inhibitor of many β-glucosidases.[1][2] Other compounds from upstream processing or the substrate itself could also be inhibitory.
-
Solution: If high initial glucose concentrations are unavoidable, consider using a glucose-tolerant β-glucosidase.[2] To mitigate product inhibition, you can perform the reaction in a fed-batch or continuous flow system to keep glucose concentration low.[3] Analyze your substrate for potential inhibitors and consider a purification step if necessary.
-
-
Incorrect Substrate Concentration:
-
Cause: While counterintuitive, very high concentrations of cellobiose (B7769950) can lead to substrate inhibition in some enzymes, such as those from Aspergillus niger.[1][4]
-
Solution: Determine the kinetic parameters (K_m and K_i) for your enzyme to understand its substrate affinity and inhibition characteristics. If substrate inhibition is suspected, run the reaction at a lower initial cellobiose concentration.
-
-
Issue 2: Reaction Rate Decreases Significantly Over Time
-
Question: The initial rate of my hydrolysis reaction is high, but it slows down and plateaus much earlier than expected. Why is this happening?
-
Potential Causes & Solutions:
-
Product Inhibition:
-
Cause: As the reaction proceeds, the concentration of glucose increases, leading to feedback inhibition of the β-glucosidase.[2][5] This is a very common cause for a decreasing reaction rate.
-
Solution: As mentioned previously, employing a fed-batch system, in-situ product removal (e.g., with a glucose-consuming organism in simultaneous saccharification and fermentation), or using a glucose-tolerant enzyme can overcome this issue.
-
-
Enzyme Instability:
-
Cause: The enzyme may not be stable under the chosen reaction conditions (temperature, pH) for the entire duration of the experiment, leading to gradual denaturation and loss of activity.
-
Solution: Check the thermal and pH stability profile of your enzyme. Consider immobilizing the enzyme on a solid support, which can often enhance its stability.[3][6] Running the reaction at a slightly lower temperature may also improve enzyme longevity, though it will decrease the initial reaction rate.
-
-
Substrate Limitation:
-
Cause: The reaction is simply running out of the substrate (cellobiose).
-
Solution: Ensure that the initial substrate concentration is sufficient for the desired reaction time and enzyme concentration. If a high final product concentration is desired, a higher starting cellobiose concentration will be necessary, keeping in mind the potential for substrate inhibition.
-
-
Frequently Asked Questions (FAQs)
1. What is the optimal pH for the enzymatic hydrolysis of cellobiose?
The optimal pH for cellobiose hydrolysis is highly dependent on the source of the β-glucosidase. Generally, these enzymes exhibit optimal activity in the acidic to neutral pH range. For many commercially available and well-studied β-glucosidases, the optimal pH lies between 4.5 and 5.0.[4][7][8] For example, the cellobiase from Novozym 188 shows the greatest specific activity at pH 4.5.[4] It is crucial to consult the technical datasheet for your specific enzyme or determine the optimal pH experimentally.
2. What is the optimal temperature for this reaction?
Similar to pH, the optimal temperature varies depending on the enzyme's origin. Many fungal β-glucosidases have temperature optima in the range of 50°C to 70°C. For instance, the enzyme from Novozym 188 has an optimal temperature of 65°C.[4] Thermostable β-glucosidases from thermophilic organisms can have even higher optimal temperatures.[2] Running the reaction at the optimal temperature will maximize the initial reaction rate, but it's also important to consider the enzyme's thermal stability over the desired reaction time.
3. How do I choose the right enzyme for my experiment?
The choice of enzyme depends on your specific experimental goals.
-
For high conversion rates: Select an enzyme with a high specific activity (Vmax) and a low Michaelis constant (Km), indicating high efficiency and affinity for cellobiose.
-
For reactions with high product concentrations: A glucose-tolerant β-glucosidase is essential to overcome product inhibition.[2]
-
For industrial applications or prolonged reactions: Consider a thermostable enzyme or an immobilized enzyme to ensure stability and reusability.[3][6]
-
For cellulose (B213188) hydrolysis: A cellulase cocktail containing endoglucanases, exoglucanases (cellobiohydrolases), and β-glucosidase is required. The β-glucosidase is critical to hydrolyze the cellobiose produced by the other enzymes and prevent feedback inhibition.[5][9]
4. What are the typical concentrations of substrate and enzyme to use?
This is highly variable and should be optimized for your specific system.
-
Substrate (α-Cellobiose): Concentrations can range from low millimolar (for kinetic studies) to high grams per liter (for preparative scale). Be aware of potential substrate inhibition at very high concentrations (e.g., above 10 mM for some enzymes).[4]
-
Enzyme (β-glucosidase): The enzyme concentration will determine the reaction rate. For laboratory-scale experiments, concentrations in the range of 10-50 µg/mL are often a good starting point.[10] The enzyme loading is often expressed in activity units per gram of substrate.
5. How can I monitor the progress of the reaction?
Several methods can be used to monitor the hydrolysis of cellobiose to glucose:
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for separating and quantifying cellobiose, glucose, and any other oligosaccharides in the reaction mixture.[10]
-
Enzymatic Glucose Assays: Commercially available kits (e.g., based on glucose oxidase and peroxidase) provide a colorimetric or fluorometric readout of the glucose concentration.
-
Reducing Sugar Assays: Methods like the dinitrosalicylic acid (DNS) assay can measure the increase in total reducing sugars (glucose is a reducing sugar).[11] However, this method is less specific as cellobiose is also a reducing sugar.
-
Biosensors: Amperometric biosensors can be used for real-time, continuous monitoring of both cellobiose and glucose concentrations.[12][13][14]
Data Presentation: Optimal Conditions for β-Glucosidases
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Key Characteristics | Reference |
| Novozym 188 (Aspergillus niger) | 4.5 | 65 | Subject to substrate inhibition above 10 mM cellobiose. | [4] |
| Termitomyces clypeatus | 5.4 | 45 | Retains full activity in a pH range of 5-8 and temperatures of 30-60°C. | [15] |
| Acremonium thermophilum (AtBG3) | ~5.0 | >65 | Thermostable. | [2] |
| Thermoascus aurantiacus (TaBG3) | ~5.0 | >65 | Thermostable and more glucose tolerant than AtBG3. | [2] |
| Flammulina velutipes | 4.0 | 60 | Stable at pH 4.0 for 1 hour. | [16] |
Experimental Protocols
Protocol: Enzymatic Hydrolysis of α-Cellobiose for Kinetic Analysis
This protocol provides a general procedure for determining the kinetic parameters of a β-glucosidase.
1. Materials:
- β-glucosidase enzyme
- α-Cellobiose
- Sodium citrate (B86180) buffer (e.g., 50 mM, pH 4.8)
- Deionized water
- Microcentrifuge tubes (1.5 mL)
- Water bath or incubator set to the optimal temperature
- Reagents for reaction termination (e.g., sodium carbonate for p-nitrophenyl-based substrates, or heat for HPLC analysis)
- Glucose standards
- Analytical equipment (e.g., HPLC, spectrophotometer)
2. Procedure:
- Substrate Preparation: Prepare a stock solution of α-cellobiose in the reaction buffer. Create a series of dilutions to achieve the desired final substrate concentrations for the assay.
- Enzyme Preparation: Prepare a stock solution of the β-glucosidase in the reaction buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
- Reaction Setup:
- Pre-warm the substrate solutions to the optimal reaction temperature.
- To initiate the reaction, add a small volume of the enzyme solution to each substrate dilution. The final enzyme concentration should be constant across all reactions.
- The total reaction volume should be consistent (e.g., 1 mL).
- Incubation: Incubate the reaction mixtures at the optimal temperature for a defined period. It is crucial to measure the initial reaction velocity, so time points should be taken before a significant amount of substrate is consumed (e.g., <10%).
- Reaction Termination: At each time point, stop the reaction. For HPLC analysis, this can be achieved by heating the samples in a boiling water bath for 5-10 minutes to denature the enzyme.[10]
- Analysis:
- Centrifuge the terminated reactions to pellet any precipitated protein.
- Analyze the supernatant for glucose formation using a calibrated HPLC or a suitable glucose assay.
- Data Analysis: Plot the initial reaction velocity (V₀) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation to determine Vmax and Km. If inhibition is observed, fit the data to the appropriate inhibition model.
Visualizations
Caption: Experimental workflow for enzymatic hydrolysis of α-Cellobiose.
Caption: Competitive product inhibition of β-glucosidase by glucose.
References
- 1. Kinetics of cellobiose hydrolysis using cellobiase composites from Ttrichoderma reesei and Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Modeling cellobiose hydrolysis with integrated kinetic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a β-glucosidase improved for glucose retroinhibition for cellulosic ethanol production: an integrated bioinformatics and genetic engineering approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cstem.charlotte.edu [cstem.charlotte.edu]
- 8. wjarr.com [wjarr.com]
- 9. sistemas.eel.usp.br [sistemas.eel.usp.br]
- 10. benchchem.com [benchchem.com]
- 11. Fine-Tuned Enzymatic Hydrolysis of Organosolv Pretreated Forest Materials for the Efficient Production of Cellobiose - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real-Time Measurement of Cellobiose and Glucose Formation during Enzymatic Biomass Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Enhanced activity and stability of cellobiase (beta-glucosidase: EC 3.2.1.21) produced in the presence of 2-deoxy-D-glucose from the fungus Termitomyces clypeatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Resolution of Cellobiose Anomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic resolution of α- and β-anomers of cellobiose (B7769950).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating α- and β-anomers of cellobiose?
The main challenge is that α- and β-anomers of cellobiose are diastereomers that can interconvert in solution, a process known as mutarotation.[1][2] This dynamic equilibrium can lead to peak broadening or the appearance of a single, coalesced peak if the interconversion is fast relative to the chromatographic separation time.[2] Achieving baseline separation requires conditions that either slow down the mutarotation or are highly selective for the subtle structural differences between the two anomers.
Q2: Which chromatographic technique is most suitable for resolving cellobiose anomers?
Hydrophilic Interaction Chromatography (HILIC) is the most commonly employed and effective technique for separating polar compounds like disaccharides and their anomers.[1][3] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile (B52724), and a small amount of water. This creates a water-rich layer on the stationary phase, facilitating the separation of hydrophilic analytes.[3]
Q3: What type of HPLC column is recommended for cellobiose anomer separation?
Amine-bonded silica (B1680970) columns are widely used and recommended for the HILIC separation of sugars, including the anomers of disaccharides.[3][4] The amino groups on the stationary phase provide the necessary polarity and selectivity for resolving the anomers. Polymeric HILIC phases are also an option and may offer better stability under certain pH conditions.[5]
Q4: How do temperature and pH affect the separation of cellobiose anomers?
Temperature and pH have a significant impact on the mutarotation rate and, consequently, the chromatographic resolution.
-
Temperature: Higher temperatures increase the rate of anomer interconversion.[5][6] This can lead to the coalescence of the two anomer peaks into a single, sharper peak.[6] Therefore, for resolving anomers, lower temperatures are generally preferred to slow down mutarotation.
-
pH: Mutarotation is catalyzed by both acid and base. Neutral or slightly acidic conditions are often used for anomer separation. High pH (alkaline conditions) will accelerate the interconversion, leading to a single peak, which can be desirable if the goal is to quantify the total cellobiose concentration without resolving the anomers.[6]
Q5: How can I confirm the identity of the α- and β-anomer peaks in my chromatogram?
While chromatographic elution order can be consistent under specific conditions, definitive identification often requires complementary techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between α- and β-anomers based on the chemical shift and coupling constants of the anomeric protons.[7] Additionally, online coupling of HPLC with mass spectrometry and infrared ion spectroscopy can provide structural information to identify the separated anomers.[8] In some cases, the α-anomer of a sugar elutes before the β-anomer in HILIC separations.[8]
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic resolution of cellobiose anomers.
Issue 1: Poor Resolution or Co-elution of Anomer Peaks
Symptoms:
-
A single, broad peak is observed instead of two distinct peaks.
-
Two peaks are present but with significant overlap (not baseline resolved).
Possible Causes and Solutions:
| Cause | Solution |
| High Column Temperature | Decrease the column temperature to slow down anomer interconversion. Try starting at 25°C and incrementally lowering it. |
| Inappropriate Mobile Phase Composition | Optimize the acetonitrile/water ratio. A higher percentage of acetonitrile generally increases retention and may improve resolution. |
| pH of the Mobile Phase | Ensure the mobile phase is at a neutral or slightly acidic pH to minimize mutarotation. Avoid alkaline conditions. |
| Low Column Efficiency | Check the column's performance with a standard compound. If the efficiency is low, the column may need to be replaced. |
Issue 2: Peak Splitting or Tailing
Symptoms:
-
A single anomer peak appears as a doublet or has a pronounced tail.
Possible Causes and Solutions:
| Cause | Solution |
| Anomer Interconversion on the Column | This is the desired separation. If the peaks are not baseline resolved, refer to the troubleshooting steps for poor resolution. |
| Column Overload | Reduce the sample concentration or injection volume. |
| Contamination of the Column or Guard Column | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Mismatch between Sample Solvent and Mobile Phase | Dissolve the sample in the initial mobile phase composition to avoid peak distortion. |
| Extra-column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector. |
Experimental Protocols
Key Experiment: HILIC Separation of Cellobiose Anomers
This protocol provides a general methodology for the separation of α- and β-anomers of cellobiose using an amine-bonded HPLC column.
Materials:
-
HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Refractive Index (RI) detector).
-
Amine-bonded silica HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Cellobiose standard.
-
Acetonitrile (HPLC grade).
-
Deionized water (18.2 MΩ·cm).
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a ratio of 80:20 (v/v). Degas the mobile phase before use.
-
System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Column Temperature: Set the column oven temperature to 25°C.
-
Sample Preparation: Dissolve the cellobiose standard in the mobile phase to a final concentration of 1 mg/mL.
-
Injection: Inject 10 µL of the sample onto the column.
-
Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of both anomers.
Data Presentation
Table 1: Representative Chromatographic Parameters for Cellobiose Anomer Separation
| Parameter | Condition |
| Column | Amine-bonded silica (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detector | CAD/ELSD/RI |
Table 2: Expected Elution Profile and Representative Retention Times
Note: The following retention times are illustrative. Actual retention times can vary depending on the specific HPLC system, column, and exact experimental conditions. The elution order, however, is generally consistent under these conditions.
| Anomer | Expected Elution Order | Representative Retention Time (min) |
| α-Cellobiose | 1 | ~10.5 |
| β-Cellobiose | 2 | ~11.8 |
Visualizations
Caption: Experimental workflow for the chromatographic resolution of cellobiose anomers.
Caption: Troubleshooting logic for resolving common issues in cellobiose anomer separation.
References
- 1. dovepress.com [dovepress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. shodex.com [shodex.com]
- 6. Separation of carbohydrate isomers and anomers on poly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded stationary phase by hydrophilic interaction chromatography as well as determination of anomer interconversion energy barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of new oligosaccharide converted from cellobiose by novel strain of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Cellulase Assays and Cellobiose Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to cellobiose (B7769950) inhibition in cellulase (B1617823) assays.
Frequently Asked Questions (FAQs)
Q1: What is cellobiose inhibition and why is it a problem in cellulase assays?
A1: Cellobiose, a disaccharide, is the primary product of the enzymatic hydrolysis of cellulose (B213188) by cellobiohydrolases (CBHs) and endoglucanases (EGs). Cellobiose inhibition occurs when these accumulating cellobiose molecules bind to the cellulase enzymes, reducing their catalytic activity.[1][2] This is a significant issue in cellulase assays as it leads to an underestimation of the true enzymatic activity, causing inaccurate kinetic measurements and potentially misleading results in biofuel production and drug development research. The inhibition can be competitive, non-competitive, or a mixed-type.[3][4][5]
Q2: How can I detect if cellobiose inhibition is affecting my cellulase assay?
A2: A key indicator of cellobiose inhibition is a decrease in the rate of cellulose hydrolysis over time, which is not solely due to substrate depletion. If you observe that the reaction rate slows down significantly as the product concentration increases, cellobiose inhibition is a likely cause. This can be confirmed by running parallel experiments with and without the addition of β-glucosidase, an enzyme that hydrolyzes cellobiose to glucose. If the reaction rate is significantly higher in the presence of β-glucosidase, it strongly suggests that cellobiose inhibition was occurring.[6]
Q3: What is the most effective way to overcome cellobiose inhibition in my assay?
A3: The most common and effective strategy to mitigate cellobiose inhibition is to supplement the cellulase reaction mixture with an excess of β-glucosidase.[6][7] This enzyme specifically hydrolyzes cellobiose into two molecules of glucose, thereby preventing the accumulation of the inhibitory product.[1] This allows the cellulase to function at its optimal rate, providing a more accurate measurement of its activity.
Q4: Will the glucose produced from β-glucosidase activity inhibit the cellulase?
A4: While glucose can also cause product inhibition, it is generally a much weaker inhibitor of cellulases compared to cellobiose.[3][8] For most cellulases, the concentration of glucose required to cause significant inhibition is substantially higher than that of cellobiose. Therefore, in a typical assay, the conversion of cellobiose to glucose by β-glucosidase effectively reduces the overall product inhibition.
Q5: Are there alternative methods to address cellobiose inhibition besides using β-glucosidase?
A5: While β-glucosidase supplementation is the most practical and widely used method, other strategies exist. These are often employed in industrial settings or for specific research purposes and include:
-
Enzyme Engineering: Modifying the cellulase enzyme through protein engineering to reduce its affinity for cellobiose.
-
Simultaneous Saccharification and Fermentation (SSF): In biofuel production, glucose is continuously removed by fermenting organisms (like yeast), which in turn drives the hydrolysis of cellobiose and reduces its inhibitory effect.
-
Using Labeled Substrates: For research purposes, employing radiolabeled or fluorescently labeled cellulose substrates can allow for the detection of initial reaction rates before significant product accumulation occurs.[3][8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Decreasing reaction rate over time (not due to substrate depletion) | Cellobiose product inhibition. | 1. Supplement the reaction with β-glucosidase to hydrolyze cellobiose to glucose. 2. Analyze samples at earlier time points before significant cellobiose accumulation. |
| Inconsistent or lower-than-expected cellulase activity | Accumulation of cellobiose is leading to underestimation of enzyme activity. | Add β-glucosidase to all assay reactions to ensure cellobiose is not the limiting factor. Compare results with and without β-glucosidase to quantify the extent of inhibition. |
| Difficulty in distinguishing between glucose and cellobiose products | Standard reducing sugar assays (like the DNS method) detect both glucose and cellobiose. | Use a more specific analytical method such as High-Performance Liquid Chromatography (HPLC) to separately quantify glucose and cellobiose.[9][10][11] This will give a clearer picture of the reaction progress and the effectiveness of β-glucosidase. |
| Assay signal plateaus quickly | Severe product inhibition by cellobiose. | 1. Increase the concentration of β-glucosidase in the assay. 2. Dilute the cellulase sample to reduce the rate of cellobiose production. 3. Use a lower initial substrate concentration. |
Quantitative Data Summary
The inhibitory effect of cellobiose is quantified by the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor.
| Cellulase | Source Organism | Substrate | Inhibition Type | Ki of Cellobiose (mM) |
| Cel7A (CBH I) | Trichoderma reesei | Immobilized Cellulose | Competitive | 2.1[1] |
| Cel7A (CBH I) | Trichoderma reesei | 3H-bacterial cellulose | Apparent Competitive | 1.6 ± 0.5[5] |
| Cel7B (EG I) | Trichoderma reesei | 3H-amorphous cellulose | Apparent Competitive | 11 ± 3[5] |
| Cel5A (EG II) | Trichoderma reesei | 3H-amorphous cellulose | Apparent Competitive | 34 ± 6[5] |
| Crude Cellulase | Trichoderma reesei | Cellulose | - | Potent Inhibition |
Note: The type and apparent strength of inhibition can be dependent on the substrate used.[3][5]
Experimental Protocols
Standard Cellulase Activity Assay (DNS Method)
This protocol is for determining the total reducing sugars produced by cellulase activity.
Materials:
-
Cellulase enzyme solution
-
Substrate: e.g., 1% (w/v) Carboxymethyl cellulose (CMC) or 50 mg filter paper (Whatman No. 1)
-
0.05 M Citrate (B86180) buffer (pH 4.8)
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Glucose standard solutions (for calibration curve)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 0.5 mL of appropriately diluted cellulase enzyme and 1.0 mL of 0.05 M citrate buffer (pH 4.8).
-
Add the substrate (e.g., 1.0 mL of 1% CMC solution or a 1x6 cm strip of filter paper).
-
Incubate the reaction tubes at a specific temperature (e.g., 50°C) for a defined time (e.g., 60 minutes).
-
Stop the reaction by adding 3.0 mL of DNS reagent.
-
Boil the tubes for 5-15 minutes to allow for color development.
-
Cool the tubes to room temperature and add distilled water to a final volume (e.g., 20 mL).
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
Determine the amount of reducing sugar released by comparing the absorbance to a glucose standard curve.
Cellulase Assay with β-Glucosidase Supplementation to Overcome Cellobiose Inhibition
This modified protocol is designed to measure cellulase activity without the interference of cellobiose inhibition.
Materials:
-
Same as the standard assay, with the addition of:
-
β-glucosidase solution (e.g., from Aspergillus niger)
Procedure:
-
Prepare the reaction mixture as in the standard protocol, but also add a sufficient amount of β-glucosidase to the citrate buffer. The exact amount should be determined empirically but should be in excess to ensure complete and rapid conversion of any cellobiose produced.
-
Add 0.5 mL of the appropriately diluted cellulase enzyme to the buffer containing β-glucosidase.
-
Add the substrate and proceed with the incubation and DNS steps as described in the standard protocol.
-
The reducing sugars measured will primarily be glucose, providing a more accurate measure of the cellulase's hydrolytic potential on the cellulose substrate.
Quantification of Glucose and Cellobiose using HPLC
For a more precise analysis of the reaction products, High-Performance Liquid Chromatography (HPLC) is recommended.
Instrumentation:
-
HPLC system with a refractive index (RI) detector.
-
A suitable carbohydrate analysis column (e.g., Aminex HPX-87P).
Procedure:
-
At various time points during the cellulase assay, take aliquots of the reaction mixture.
-
Stop the enzymatic reaction in the aliquots by heat inactivation (e.g., boiling for 5-10 minutes).
-
Centrifuge the samples to pellet any insoluble substrate and enzyme.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject the filtered sample into the HPLC system.
-
Quantify the concentrations of glucose and cellobiose by comparing the peak areas to those of known standards.[9][10][11]
Visualizations
Signaling Pathway of Cellulase Inhibition
Caption: Cellulase hydrolysis of cellulose and the inhibitory feedback loop by the product cellobiose.
Experimental Workflow for Cellulase Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of cellobiose inhibition in cellulose hydrolysis by cellobiohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Enzymatic kinetic of cellulose hydrolysis: inhibition by ethanol and cellobiose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the Trichoderma reesei cellulases by cellobiose is strongly dependent on the nature of the substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alleviating product inhibition in cellulase enzyme Cel7A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Product inhibition of cellulases studied with 14C-labeled cellulose substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sklbe.ecust.edu.cn [sklbe.ecust.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
Common pitfalls in the quantification of alpha-Cellobiose.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of α-Cellobiose.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the single most critical challenge in quantifying α-Cellobiose?
The primary challenge is the spontaneous interconversion of α-Cellobiose into its β-anomer in solution, a phenomenon known as mutarotation.[1][2][3] This process can lead to an underestimation of the alpha anomer and the appearance of a second, unexpected peak (β-Cellobiose) during chromatographic analysis. The rate of mutarotation is influenced by factors such as pH, temperature, and solvent polarity.
Q2: Which HPLC detector is most suitable for α-Cellobiose analysis?
Since cellobiose (B7769950) lacks a strong UV chromophore, UV detectors are generally unsuitable without derivatization. The most common detectors are Refractive Index (RI) and Evaporative Light Scattering (ELSD). High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a highly sensitive and specific alternative that does not require derivatization.[4][5][6][7]
Q3: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) for α-Cellobiose quantification?
Yes, but it requires a derivatization step to make the sugar volatile.[8][9][10] Common methods include silylation or acetylation. However, derivatization can be complex, and multiple peaks may still arise from different anomers, complicating quantification.[11]
Q4: How does pH affect the stability of my α-Cellobiose samples?
The pH of the solution significantly impacts the rate of mutarotation. Both acidic and alkaline conditions can catalyze the ring-opening and closing that leads to the interconversion between α and β anomers. For consistent results, it is crucial to maintain a stable and consistent pH for all standards and samples throughout the analytical process.
Section 2: Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
Problem 1: My HPLC chromatogram shows two peaks for a pure α-Cellobiose standard.
-
Likely Cause: Mutarotation has occurred, resulting in an equilibrium mixture of α- and β-cellobiose in your sample vial or during the chromatographic run.[1][3][12]
-
Solutions:
-
Quantify Total Cellobiose: If the distinction between anomers is not critical for your application, the most straightforward solution is to sum the areas of both peaks for quantification against a standard prepared in the same manner.
-
Control Temperature: Prepare and run samples at a consistent, low temperature (e.g., 4-10°C) to slow the rate of mutarotation.
-
Minimize Time: Analyze samples as quickly as possible after dissolution.
-
Mobile Phase pH: Ensure the mobile phase pH is neutral and buffered to minimize on-column mutarotation.
-
Problem 2: I'm seeing poor peak resolution and co-elution with other sugars.
-
Likely Cause: The chromatographic conditions are not optimized for your sample matrix.
-
Solutions: A systematic approach to method development is required.[13] Adjusting one parameter at a time is recommended.
Table 1: HPLC Parameter Optimization for Improved Resolution
| Parameter | Adjustment Strategy | Expected Outcome |
| Mobile Phase Composition | For reverse-phase columns (C18), decrease the percentage of the organic modifier (e.g., acetonitrile) to increase retention time and potentially improve separation. | Increased retention and better separation of polar analytes like sugars. |
| Column Temperature | Increase the column temperature in small increments (e.g., 5°C). | Can improve peak shape and efficiency, but may also alter selectivity. Can increase mutarotation. |
| Flow Rate | Decrease the flow rate. | Increases retention time and can improve resolution, but will also lengthen the run time. |
| Column Chemistry | Consider a specialized carbohydrate analysis column, such as an amino (NH2) or a ligand-exchange column (e.g., Hi-Plex Ca).[14] | These columns are specifically designed for sugar separations and offer different selectivity compared to standard C18 columns. |
Problem 3: My enzymatic assay results for cellobiose are inconsistent or lower than expected.
-
Likely Cause: This often points to incomplete hydrolysis of cellobiose to glucose or inhibition of the enzyme (e.g., β-glucosidase).[15]
-
Solutions:
-
Verify Enzyme Activity: Run a positive control with a known concentration of cellobiose standard to ensure the enzyme is active.
-
Optimize Reaction Conditions: Ensure the pH, temperature, and incubation time are optimal for your specific enzyme, as recommended by the supplier.[16]
-
Check for Inhibitors: Samples from biomass hydrolysis or other complex matrices may contain compounds that inhibit β-glucosidase (e.g., high concentrations of glucose, phenolic compounds).[17] Perform a spike-and-recovery experiment by adding a known amount of cellobiose to your sample matrix to check for inhibition.
-
Ensure Proper Mixing: For heterogeneous samples, ensure adequate mixing to make the substrate accessible to the enzyme.[18]
-
Section 3: Experimental Protocols
Protocol 1: Quantification of Cellobiose using HPLC with Refractive Index Detection (HPLC-RI)
-
System Preparation:
-
Column: Ligand-exchange column (e.g., Agilent Hi-Plex Ca, 300 x 7.7 mm).[14]
-
Mobile Phase: HPLC-grade water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 80-85°C.
-
Detector: Refractive Index (RI) Detector, maintained at a stable temperature (e.g., 40°C).
-
Equilibration: Equilibrate the system for at least 60 minutes or until a stable baseline is achieved.
-
-
Standard Preparation:
-
Prepare a stock solution of high-purity cellobiose (e.g., 10 mg/mL) in HPLC-grade water.
-
Perform serial dilutions to create a calibration curve with at least five concentration points (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 mg/mL).
-
-
Sample Preparation:
-
Dilute the sample with HPLC-grade water to ensure the cellobiose concentration falls within the calibration range.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.[14]
-
-
Analysis:
-
Inject 10-20 µL of each standard and sample.
-
Identify the cellobiose peak based on retention time. If two peaks are present due to mutarotation, sum their areas.
-
Construct a calibration curve by plotting the peak area versus concentration for the standards.
-
Determine the concentration of cellobiose in the samples using the calibration curve.
-
Protocol 2: Quantification of Total Cellobiose using an Enzymatic Assay
This protocol relies on the conversion of cellobiose to glucose by the enzyme β-glucosidase, followed by the quantification of glucose using a standard glucose oxidase/peroxidase (GOPOD) assay.
-
Cellobiose Hydrolysis:
-
Reagents:
-
β-glucosidase enzyme solution.
-
Citrate or Acetate Buffer (e.g., 50 mM, pH 4.8-5.0).
-
Cellobiose standards and unknown samples.
-
-
Procedure:
-
In separate microcentrifuge tubes, add 100 µL of each standard, sample, and a buffer blank.
-
Add an excess of β-glucosidase solution to each tube to ensure complete conversion.
-
Incubate at the enzyme's optimal temperature (e.g., 50°C) for a sufficient duration (e.g., 60 minutes) to drive the reaction to completion.
-
Terminate the reaction by boiling the tubes for 5-10 minutes to denature the enzyme.[19]
-
Centrifuge the tubes to pellet the denatured protein. Use the supernatant for the glucose assay.
-
-
-
Glucose Quantification (GOPOD Assay):
-
Reagents:
-
Commercial GOPOD reagent kit.
-
Glucose standards.
-
-
Procedure:
-
Follow the manufacturer's instructions for the GOPOD kit. Typically, this involves adding the GOPOD reagent to the supernatant from the hydrolysis step.
-
Incubate for the recommended time and temperature to allow for color development.
-
Measure the absorbance at the specified wavelength (e.g., 510 nm).
-
Calculate the glucose concentration from a glucose standard curve.
-
Convert the measured glucose concentration back to the original cellobiose concentration using the stoichiometric ratio (1 mole of cellobiose yields 2 moles of glucose).
-
-
Section 4: Visualized Workflows and Concepts
Caption: A decision tree for troubleshooting common HPLC issues.
References
- 1. byjus.com [byjus.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. High-performance anion-exchange chromatography with pulsed amperometric detection for carbohydrate analysis of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 9. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 10. Derivatization of carbohydrates for GC and GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of sugars by GC method - Chromatography Forum [chromforum.org]
- 12. quora.com [quora.com]
- 13. pharmtech.com [pharmtech.com]
- 14. lcms.cz [lcms.cz]
- 15. docs.abcam.com [docs.abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Real-Time Measurement of Cellobiose and Glucose Formation during Enzymatic Biomass Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing α-Cellobiose for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of α-cellobiose.
Frequently Asked Questions (FAQs)
Q1: What is α-cellobiose and why is its stability important?
A1: α-Cellobiose is a disaccharide composed of two β-glucose units linked by a β(1→4) glycosidic bond. It is a reducing sugar and the basic repeating unit of cellulose. Its stability is crucial for its use as a standard in analytical assays, as a substrate in enzymatic reactions, and in the development of therapeutics, where degradation can lead to inaccurate results and loss of product efficacy.
Q2: What are the primary degradation pathways for α-cellobiose?
A2: The two main degradation pathways for α-cellobiose are:
-
Hydrolysis: The β(1→4) glycosidic bond can be cleaved by acid or enzymatic action, yielding two glucose molecules. This is the most common degradation pathway in aqueous solutions.
-
Maillard Reaction: As a reducing sugar, α-cellobiose can react with amino acids, peptides, or proteins in a non-enzymatic browning reaction, especially in the presence of heat. This leads to the formation of a complex mixture of products and a yellow-to-brown coloration.
Q3: What are the optimal storage conditions for solid α-cellobiose?
A3: For long-term stability of solid α-cellobiose, it is recommended to store it in a tightly sealed container, protected from light and moisture, at room temperature or below. For sensitive applications, storage at 2-8°C or -20°C is advisable to minimize any potential degradation over extended periods.
Q4: How long can I store α-cellobiose solutions?
A4: The stability of α-cellobiose in solution is significantly lower than in its solid form. For optimal stability, sterile-filtered aqueous solutions should be stored at low temperatures. Storage at 2-8°C is suitable for short-term use (a few days), while for longer periods, storage at -20°C or -80°C is recommended. It is best practice to prepare solutions fresh whenever possible.
Q5: I observe a yellowing of my α-cellobiose sample over time. What is the cause?
A5: Yellowing of an α-cellobiose sample, particularly when stored improperly or in the presence of nitrogen-containing compounds (e.g., certain buffers, trace amino acids), is likely due to the Maillard reaction. This can be accelerated by elevated temperatures and humidity.
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent results in enzymatic assays using α-cellobiose as a substrate. | Degradation of α-cellobiose stock solution due to improper storage (e.g., prolonged storage at room temperature, microbial contamination). | 1. Prepare a fresh α-cellobiose stock solution from solid material. 2. Sterile-filter the stock solution. 3. Store aliquots at -20°C or -80°C and thaw only once before use. 4. Verify the concentration of the new stock solution using a validated analytical method (e.g., HPLC). |
| Appearance of an unexpected peak corresponding to glucose in HPLC analysis of a pure α-cellobiose sample. | Acid-catalyzed hydrolysis of α-cellobiose due to acidic pH of the solution or mobile phase. | 1. Ensure the pH of the α-cellobiose solution is near neutral (pH 6-7). 2. Use a buffered mobile phase for HPLC analysis to maintain a stable pH. 3. Prepare samples in a neutral buffer (e.g., phosphate-buffered saline) if compatible with the analytical method. |
| Solid α-cellobiose appears clumpy and discolored. | Exposure to moisture and elevated temperatures, leading to degradation and potential microbial growth. | 1. Discard the degraded sample. 2. Store new α-cellobiose in a desiccator at the recommended temperature. 3. Ensure the container is tightly sealed after each use. |
| Poor recovery of α-cellobiose after freeze-drying. | Inappropriate freeze-drying cycle or lack of a cryoprotectant. | 1. Optimize the freeze-drying cycle, ensuring the product temperature remains below its collapse temperature during primary drying. 2. Add a cryoprotectant such as trehalose (B1683222) to the α-cellobiose solution before freeze-drying to improve stability and cake formation. |
Data Presentation
Table 1: Recommended Storage Conditions for α-Cellobiose
| Form | Storage Temperature | Relative Humidity (RH) | Recommended Duration |
| Solid Powder | Room Temperature (20-25°C) | < 40% | Up to 24 months |
| 2-8°C | < 40% | > 24 months | |
| -20°C | < 40% | Long-term archival | |
| Aqueous Solution (Sterile) | 2-8°C | N/A | Up to 1 week |
| -20°C | N/A | Up to 3 months | |
| -80°C | N/A | > 3 months |
Table 2: Influence of pH and Temperature on the Rate of Acid-Catalyzed Hydrolysis of Cellobiose (Illustrative Data)
| pH | Temperature (°C) | Relative Rate of Hydrolysis |
| 2.0 | 60 | Very High |
| 2.0 | 40 | High |
| 4.0 | 60 | Moderate |
| 4.0 | 40 | Low |
| 6.0 | 60 | Very Low |
| 6.0 | 40 | Negligible |
Note: This table provides a qualitative illustration of the expected trends. Actual rates should be determined experimentally.
Experimental Protocols
Protocol 1: Stability Testing of Solid α-Cellobiose
This protocol is based on ICH Q1A(R2) guidelines for stability testing of new drug substances.
1. Objective: To evaluate the stability of solid α-cellobiose under defined temperature and humidity conditions over a specified period.
2. Materials:
-
α-Cellobiose (at least three different batches)
-
Climate-controlled stability chambers
-
Tightly sealed, inert containers (e.g., amber glass vials with screw caps)
-
HPLC system with a refractive index (RI) detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC-grade water
3. Method:
-
Sample Preparation: Aliquot approximately 1 g of α-cellobiose from each batch into separate, labeled containers.
-
Storage Conditions: Place the containers in stability chambers set to the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Schedule: Pull samples for analysis at the following time points:
-
Initial (0 months)
-
Long-term: 3, 6, 9, 12, 18, 24 months
-
Accelerated: 1, 3, 6 months
-
-
Analysis:
-
Appearance: Visually inspect the sample for any changes in color or physical state.
-
Purity and Degradation Products:
-
Accurately weigh approximately 10 mg of the α-cellobiose sample and dissolve it in HPLC-grade water in a 10 mL volumetric flask.
-
Analyze the solution by HPLC using a suitable carbohydrate analysis column (e.g., Aminex HPX-87H) with an RI detector.
-
The mobile phase is typically HPLC-grade water at a flow rate of 0.6 mL/min, with the column temperature maintained at 85°C.
-
Quantify the peak area of α-cellobiose and any degradation products (primarily glucose).
-
-
-
Data Evaluation: Compare the results at each time point to the initial data to assess any significant changes in appearance, purity, or the formation of degradation products.
Protocol 2: Stabilization of α-Cellobiose by Freeze-Drying with Trehalose
1. Objective: To prepare a stable, lyophilized form of α-cellobiose for long-term storage and easy reconstitution.
2. Materials:
-
α-Cellobiose
-
Trehalose dihydrate
-
High-purity water (e.g., WFI or HPLC-grade)
-
Freeze-dryer with a controllable shelf temperature and vacuum
-
Lyophilization vials and stoppers
-
0.22 µm sterile filter
3. Method:
-
Solution Preparation:
-
Prepare a solution of α-cellobiose in high-purity water at the desired concentration (e.g., 100 mg/mL).
-
Add trehalose to the solution at a 1:1 mass ratio to α-cellobiose. Ensure complete dissolution.
-
-
Sterile Filtration: Filter the solution through a 0.22 µm sterile filter into a sterile container.
-
Filling: Aseptically dispense the solution into lyophilization vials.
-
Freeze-Drying Cycle:
-
Freezing: Place the vials on the freeze-dryer shelf and cool to -40°C at a rate of 1°C/min. Hold at -40°C for at least 2 hours to ensure complete freezing.
-
Primary Drying: Apply a vacuum of approximately 100 mTorr and raise the shelf temperature to -20°C. Hold under these conditions for 24-48 hours, or until the ice has completely sublimated.
-
Secondary Drying: Gradually increase the shelf temperature to 25°C over several hours and maintain for an additional 12-24 hours under full vacuum to remove residual moisture.
-
-
Stoppering and Sealing: Backfill the chamber with an inert gas like nitrogen, then stopper the vials under vacuum or partial vacuum before removing them from the freeze-dryer and sealing with aluminum crimps.
-
Storage: Store the lyophilized product at 2-8°C, protected from light.
Mandatory Visualizations
Caption: Primary degradation pathways of α-cellobiose.
Caption: Workflow for stabilizing α-cellobiose by freeze-drying.
Optimizing reaction parameters for alpha-Cellobiose derivatization.
Welcome to the technical support center for the derivatization of alpha-Cellobiose. This resource is designed for researchers, scientists, and professionals in drug development to provide clear guidance and troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for α-Cellobiose?
A1: The most common derivatization reactions for α-Cellobiose involve the modification of its hydroxyl groups. These include:
-
Acetylation: Conversion of hydroxyl groups to acetate (B1210297) esters. This is often done using acetic anhydride (B1165640) with a catalyst.
-
Benzylation: Formation of benzyl (B1604629) ethers from the hydroxyl groups, typically using benzyl bromide and a base.
-
Silylation: Introduction of silyl (B83357) groups, for example, by using thexyldimethylchlorosilane, to create silyl ethers.
These derivatizations are frequently performed to enhance the solubility of cellobiose (B7769950) in organic solvents or to protect the hydroxyl groups during subsequent synthetic steps.
Q2: Why is controlling the anomeric configuration (α vs. β) important during derivatization?
A2: The anomeric configuration at the C1 position of the reducing end of cellobiose is crucial as it can influence the stereochemical outcome of subsequent glycosylation reactions. In many cases, derivatization reactions can lead to a mixture of α and β anomers.[1] Reaction conditions must be carefully controlled to obtain the desired anomer.
Q3: What is the purpose of using a "strong acid" in acetylation reactions?
A3: In the context of producing α-D-cellobiose octaacetate from cellulose (B213188), a strong acid like sulfuric acid acts as a catalyst. It facilitates the acetylative degradation of the cellulose polymer into the disaccharide units and promotes the subsequent acetylation of the hydroxyl groups.[2]
Q4: Can I perform derivatization on solid-phase?
A4: Yes, some derivatization reactions can be performed using mechanochemical methods. For instance, the preparation of fully acetylated α-monosaccharides and disaccharides can be achieved by vigorous mechanical mixing of the solid reactants.[1]
Troubleshooting Guide
Problem 1: Low yield of the desired derivatized product.
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Extend the reaction time. - Increase the reaction temperature, but monitor for side product formation. - Ensure stoichiometric amounts or a slight excess of derivatizing agents are used. |
| Degradation of starting material or product | - Use milder reaction conditions (e.g., lower temperature, less harsh base/acid). - Ensure all reagents and solvents are anhydrous, as water can interfere with many reactions. |
| Inefficient purification | - Optimize the chromatographic separation method (e.g., change the solvent system for column chromatography). - Consider recrystallization to improve the purity of the final product. |
Problem 2: Formation of a mixture of products (e.g., anomeric mixtures, partially derivatized compounds).
| Possible Cause | Suggested Solution |
| Lack of stereocontrol | - For glycosylation reactions, the choice of protecting groups on the donor and acceptor is critical in determining the outcome. - The reaction solvent can also influence stereoselectivity.[3] |
| Incomplete derivatization | - Increase the amount of the derivatizing reagent. - Prolong the reaction time to ensure all hydroxyl groups react. |
Problem 3: Difficulty in removing byproducts or excess reagents.
| Possible Cause | Suggested Solution |
| Reagent properties | - Choose reagents that are volatile or can be easily quenched and removed during workup. For example, in acetylation, adding a C1-C5 alcohol can quench unreacted acetic anhydride.[2] |
| Purification challenges | - Employ appropriate purification techniques such as column chromatography, preparative HPLC, or recrystallization. |
Experimental Protocols
Protocol 1: Per-Acetylation of α-Cellobiose to α-D-Cellobiose Octaacetate
This protocol is adapted from a process for the acetylative degradation of cellulose.[2]
Materials:
-
α-Cellobiose
-
Acetic anhydride
-
Acetic acid
-
Sulfuric acid (concentrated)
Procedure:
-
Prepare a mixture of acetic anhydride, acetic acid, and sulfuric acid. A suggested ratio is approximately 200-400 parts acetic anhydride, 50-200 parts acetic acid, and 10-70 parts strong acid for every 100 parts of the starting carbohydrate.[2]
-
Add α-Cellobiose to the stirred mixture.
-
Maintain the reaction temperature between 45-55°C.
-
Stir the mixture for 14-20 hours.
-
Cool the reaction mixture to below 30°C.
-
Slowly add methanol to quench any remaining unreacted acetic anhydride.
-
Isolate the α-D-cellobiose octaacetate through appropriate workup procedures, which may include precipitation, filtration, and washing.
Protocol 2: General Benzylation of Carbohydrates
This is a general procedure for benzylation that can be adapted for α-Cellobiose.
Materials:
-
α-Cellobiose
-
Benzyl bromide (BnBr)
-
Sodium hydride (NaH) or Potassium hydroxide (B78521) (KOH)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
Procedure:
-
Dissolve α-Cellobiose in the anhydrous solvent under an inert atmosphere (e.g., argon).
-
Cool the solution in an ice bath.
-
Carefully add the base (e.g., NaH) portion-wise to the solution.
-
Allow the mixture to stir for about 1 hour to deprotonate the hydroxyl groups.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water or methanol.
-
Extract the product with an organic solvent and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary
Table 1: Reaction Parameters for α-D-Cellobiose Octaacetate Preparation[2]
| Parameter | Preferred Range | Optimal |
| Reaction Temperature | 35–65°C | 45–55°C |
| Reaction Time | 8–36 hours | 14–20 hours |
Visualizations
Caption: General workflow for the derivatization of α-Cellobiose.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Facile Preparation of Peracetates and Per-3-bromobenzoates of α-Mono- and Disaccharides [mdpi.com]
- 2. WO1993022322A1 - PROCESS FOR PREPARING α-D-CELLOBIOSE OCTAACETATE - Google Patents [patents.google.com]
- 3. Simple preparations of alkyl and cycloalkyl alpha-glycosides of maltose, cellobiose, and lactose - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to α-Cellobiose and β-Cellobiose in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of alpha-cellobiose and beta-cellobiose in the context of enzymatic assays. Understanding the distinct properties and enzymatic handling of these two anomers is critical for accurate experimental design and data interpretation in cellulose (B213188) degradation and biofuel research.
Introduction to Cellobiose (B7769950) Anomers
Cellobiose, a disaccharide composed of two β-glucose units linked by a β(1→4) glycosidic bond, is a key intermediate in the enzymatic breakdown of cellulose. In aqueous solutions, cellobiose exists as an equilibrium mixture of two anomeric forms: α-cellobiose and β-cellobiose. This equilibrium is a crucial factor in enzymatic assays, as enzymes often exhibit a high degree of stereospecificity.
Quantitative Comparison of Enzymatic Hydrolysis
The primary enzyme responsible for the hydrolysis of cellobiose into two molecules of glucose is β-glucosidase (also known as cellobiase). While most commercially available cellobiose is a mixture of the α and β anomers, studies on enzymes like cellobiose dehydrogenase and glucose oxidase have shown a strict specificity for the β-anomer of their respective substrates.[1] Evidence also suggests that β-glucosidases preferentially hydrolyze the β-anomer of cellobiose. The rate of enzymatic consumption of the β-anomer is significantly faster than the rate of mutarotation from the α- to the β-form.[1]
Due to the rapid equilibrium in solution, most kinetic studies have been performed on the mixture of anomers. The following table summarizes representative kinetic parameters for the hydrolysis of cellobiose (as an equilibrium mixture) by β-glucosidases from various microbial sources.
| Enzyme Source | Substrate | K_m (mM) | V_max (μmol/min/mg) | k_cat (s⁻¹) | Optimal pH | Optimal Temperature (°C) | Reference |
| Thermoanaerobacterium thermosaccharolyticum | Cellobiose | 7.9 | 120 | 67.7 | 6.4 | 70 | |
| Thermofilum sp. ex4484_79 | Cellobiose | 6.24 | 24.3 | 23.8 | 5.0 | 90 | [2] |
| Trichoderma reesei | Cellobiose | 1.22 | 1.14 | - | - | - | [3] |
| Aspergillus niger | Cellobiose | 0.57 | - | - | - | - | [4][5][6] |
| Neocallimastix frontalis | Cellobiose | 0.053 | 5.88 | - | - | - | [7] |
Note: The kinetic parameters presented above were determined using "cellobiose" as the substrate, which represents an equilibrium mixture of α and β anomers. Direct comparative kinetic data on pure α-cellobiose and β-cellobiose is limited in the available literature.
Experimental Protocols
Standard β-Glucosidase Activity Assay
This protocol outlines a common method for determining the activity of β-glucosidase using a commercially available cellobiose substrate.
Materials:
-
β-glucosidase enzyme solution
-
Cellobiose (≥98% purity)
-
50 mM Sodium Acetate (B1210297) Buffer (pH 5.0)
-
Dinitrosalicylic acid (DNS) reagent
-
Glucose standard solutions
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of cellobiose (e.g., 10 mg/mL) in 50 mM sodium acetate buffer (pH 5.0).
-
Prepare a series of dilutions of the β-glucosidase enzyme in the same buffer.
-
In a microcentrifuge tube, combine 450 µL of the cellobiose stock solution with 50 µL of the diluted enzyme solution.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) for a defined period (e.g., 10-60 minutes), ensuring the reaction does not proceed to completion.
-
Stop the reaction by adding 500 µL of DNS reagent.
-
Boil the samples for 5-10 minutes to allow for color development.
-
Cool the samples to room temperature and measure the absorbance at 540 nm.
-
Create a standard curve using known concentrations of glucose to determine the amount of glucose produced in the enzymatic reaction.
-
One unit of β-glucosidase activity is typically defined as the amount of enzyme that releases 1 µmol of glucose per minute under the specified conditions.
High-Performance Liquid Chromatography (HPLC) Based Assay
This method allows for the direct measurement of substrate depletion and product formation.
Materials:
-
β-glucosidase enzyme solution
-
Cellobiose (≥98% purity)
-
50 mM Sodium Acetate Buffer (pH 5.0)
-
HPLC system with a carbohydrate analysis column (e.g., Aminex HPX-87H)
-
Refractive Index (RI) detector
Procedure:
-
Prepare the reaction mixture as described in the standard assay (steps 1-3).
-
Incubate the reaction at the optimal temperature.
-
At various time points, withdraw an aliquot of the reaction mixture and stop the reaction by heating (e.g., 100°C for 5 minutes) or by adding a quenching agent (e.g., 0.1 M NaOH).
-
Centrifuge the samples to pellet any precipitate.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject a defined volume of the filtered sample into the HPLC system.
-
Elute with an appropriate mobile phase (e.g., 5 mM H₂SO₄) at a constant flow rate.
-
Quantify the concentrations of cellobiose and glucose by comparing the peak areas to those of known standards.
Signaling Pathways and Experimental Workflows
Intracellular Cellobiose Metabolism
Once transported into the cell, cellobiose can be metabolized through two primary pathways: the hydrolytic pathway and the phosphorolytic pathway. The choice of pathway can have significant implications for the energy efficiency of the cell.
Caption: Intracellular metabolic pathways of cellobiose.
Experimental Workflow for Kinetic Analysis
A systematic workflow is essential for the accurate determination of enzyme kinetic parameters.
Caption: Workflow for enzyme kinetic analysis.
Conclusion
The anomeric state of cellobiose is a critical, though often overlooked, variable in enzymatic assays. While direct comparative kinetic data for pure α- and β-cellobiose with β-glucosidases are not widely available, existing evidence strongly suggests a preference of these enzymes for the β-anomer. For researchers in fields reliant on cellulose degradation, a thorough understanding of the interplay between cellobiose anomers and enzyme specificity is paramount for the development of efficient and robust biocatalytic processes. Future research focusing on the kinetic characterization of enzymes with purified anomers will be invaluable for refining our understanding of these complex enzymatic systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural and Catalytic Characterization of TsBGL, a β-Glucosidase From Thermofilum sp. ex4484_79 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative kinetic analysis of two fungal β-glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. French Scientists Report Comparative Kinetic Analysis of Two Beta-Glucosidases- Crop Biotech Update (February 12, 2010) | Crop Biotech Update - ISAAA.org [isaaa.org]
- 6. Comparative kinetic analysis of two fungal beta-glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic study of a cellobiase purified from Neocallimastix frontalis EB188 - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating alpha-Cellobiose from maltose using analytical techniques.
Distinguishing between alpha-cellobiose and maltose (B56501), two disaccharide isomers, presents a common challenge in carbohydrate analysis. Though both are composed of two D-glucose units, the stereochemical difference in their glycosidic linkage—a β-(1→4) bond in cellobiose (B7769950) versus an α-(1→4) bond in maltose—governs their unique physicochemical properties and biological functions.[1][2][3][4] This guide provides a comparative overview of analytical techniques capable of differentiating these isomers, complete with experimental data and protocols for researchers, scientists, and drug development professionals.
The fundamental structural distinction lies in the orientation of the glycosidic bond. In maltose, the bond is in an alpha configuration, while in cellobiose, it is in a beta configuration.[1][2][3][4] this compound specifically refers to the anomer of cellobiose where the hydroxyl group on the anomeric carbon of the reducing glucose unit is in the alpha position. While both are reducing sugars, this subtle structural variance leads to significant differences in their three-dimensional structures and how they interact with enzymes and analytical instrumentation.[4][5]
Comparative Analysis of Differentiation Techniques
A variety of analytical methods can be employed to distinguish between this compound and maltose. The choice of technique often depends on the sample matrix, required sensitivity, and the availability of instrumentation.
| Analytical Technique | Principle of Separation/Differentiation | Key Distinguishing Feature |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary phase and a mobile phase based on polarity and interaction with the column chemistry. | Retention time. Due to the different spatial arrangement of the glycosidic bond, the isomers exhibit different polarities, leading to distinct elution times. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives based on their boiling points and fragmentation patterns in the mass spectrometer. | Retention time of derivatized sugars and unique mass fragmentation patterns. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Differences in the chemical environment of protons and carbons, particularly around the anomeric carbons and the glycosidic linkage. | Chemical shifts (ppm) and coupling constants (J) of anomeric protons. The α- and β-linkages result in distinct NMR spectra. |
| Enzymatic Assays | Specificity of enzymes to hydrolyze either the α-(1→4) or β-(1→4) glycosidic bond. | Selective hydrolysis by specific glycosidases. Maltase hydrolyzes maltose, while cellobiase (β-glucosidase) hydrolyzes cellobiose. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and identify this compound and maltose based on their retention times.
Methodology:
-
Sample Preparation: Dissolve 1 mg of each standard (this compound and maltose) and the unknown sample in 1 mL of deionized water. Filter the samples through a 0.45 µm syringe filter.
-
Instrumentation: An HPLC system equipped with a refractive index (RI) detector and an amino-based column (e.g., Aminex HPX-87C).
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile/Water (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 20 µL
-
-
Data Analysis: Compare the retention times of the peaks in the unknown sample chromatogram with those of the this compound and maltose standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To distinguish between this compound and maltose based on the chemical shifts of their anomeric protons.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5 mL of deuterium (B1214612) oxide (D₂O).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis: Identify the chemical shifts of the anomeric protons. The anomeric proton of the α-(1→4) linkage in maltose will have a different chemical shift compared to the anomeric proton of the β-(1→4) linkage in cellobiose. Typically, protons in an alpha configuration resonate at a lower field (higher ppm) than their beta counterparts.[6]
Enzymatic Assay
Objective: To differentiate this compound and maltose using specific glycosidases.
Methodology:
-
Sample Preparation: Prepare separate solutions of the unknown sample in a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0).
-
Enzymatic Reaction:
-
To one sample solution, add maltase enzyme.
-
To a second sample solution, add cellobiase (β-glucosidase) enzyme.
-
Incubate both solutions at the optimal temperature for the enzymes (typically 37°C) for a defined period (e.g., 1 hour).
-
-
Analysis: Analyze the reaction mixtures for the presence of glucose using a glucose oxidase assay or by HPLC. The production of glucose in the presence of maltase indicates the presence of maltose. The production of glucose in the presence of cellobiase indicates the presence of cellobiose.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the differentiation of this compound and maltose.
Caption: A logical workflow for differentiating this compound and maltose.
Signaling Pathway of Enzymatic Hydrolysis
The enzymatic differentiation is based on the specific recognition of the glycosidic bond by the respective enzymes, initiating a hydrolysis reaction that breaks down the disaccharide into its constituent glucose monomers.
Caption: Enzymatic hydrolysis pathways for maltose and this compound.
References
A Comparative Guide to Alpha-Cellobiose Quantification: HPLC vs. Alternative Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of α-Cellobiose is crucial in various applications, including biofuel research and the characterization of cellulolytic enzyme activity. High-Performance Liquid Chromatography (HPLC) is a widely adopted method for this purpose. This guide provides an objective comparison of a validated HPLC method with common alternatives, supported by experimental data, to aid in the selection of the most suitable analytical technique for your research needs.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method for cellobiose (B7769950) quantification depends on various factors, including the required sensitivity, selectivity, sample throughput, and the complexity of the sample matrix. Below is a summary of the performance characteristics of a validated HPLC method compared to an amperometric biosensor and the dinitrosalicylic acid (DNS) colorimetric assay.
| Parameter | HPLC with Pulsed Amperometric Detection (HPAE-PAD) | Amperometric Biosensor | DNS Colorimetric Assay |
| Linearity Range | 0.006 - 2 g/L | Up to 100 µM (can be extended to 1 mM) | 0.05 - 50 mg/mL (for glucose) |
| Correlation Coefficient (R²) | 0.999 | Not explicitly stated, but good correlation with HPLC (R=0.99 for glucose) is reported.[1] | >0.99 (for glucose) |
| Accuracy (Recovery) | >86.95% for short-chain carbohydrates.[2] Another HPLC-RID method for sugars showed 96.78–108.88% recovery.[3] | Data for direct recovery not available. Results show good correlation with HPLC.[1] | Not explicitly stated for cellobiose. |
| Precision (RSD%) | < 5.47% for various sugars.[2] An HPLC-RID method for sugars reported < 2.0% for intra-day and inter-day precision.[3] | Not explicitly stated. | Not explicitly stated for cellobiose. |
| Limit of Detection (LOD) | 2.1 ppm (for a coupled HPLC system) | 25 nM to 2.55 µM | 0.14 µM (for a microplate-based assay for glucose) |
| Limit of Quantification (LOQ) | Not explicitly stated. | Not explicitly stated. | 0.46 µM (for a microplate-based assay for glucose) |
| Specificity | High, can separate cellobiose from other sugars. | High for cellobiose, with minor interference from structurally similar sugars like lactose. | Low, reacts with all reducing sugars present in the sample.[4] |
| Throughput | Moderate, depends on run time. | High, allows for real-time monitoring. | High, suitable for microplate formats. |
| Sample Preparation | May require filtration and dilution. | Minimal, can be used in complex matrices. | Simple mixing of reagent and sample. |
Experimental Protocols
Validated HPLC Method for α-Cellobiose Quantification
This protocol is based on High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD), a sensitive and specific method for carbohydrate analysis.
a. Instrumentation and Conditions:
-
HPLC System: A high-pressure ion chromatography system equipped with a pulsed amperometric detector with a gold working electrode.
-
Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ series).
-
Mobile Phase: An aqueous solution of sodium hydroxide (B78521) and sodium acetate, with the concentration gradient optimized for the separation of cellobiose from other sugars.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 30 °C.
-
Injection Volume: 10 - 25 µL.
-
Detection: Pulsed Amperometric Detection (PAD) using a waveform optimized for carbohydrate detection.
b. Sample Preparation:
-
Samples are diluted with deionized water to fall within the linear range of the calibration curve.
-
If the sample contains particulates, it should be filtered through a 0.22 µm syringe filter before injection.
c. Calibration:
-
A stock solution of α-Cellobiose is prepared in deionized water.
-
A series of calibration standards are prepared by diluting the stock solution to concentrations spanning the expected range of the samples.
-
A calibration curve is generated by plotting the peak area of cellobiose against its concentration.
d. Method Validation Parameters:
-
Linearity: Assessed by analyzing a series of standards at different concentrations. The correlation coefficient (R²) of the calibration curve should be ≥ 0.999.
-
Accuracy: Determined by spike and recovery experiments, where a known amount of cellobiose is added to a sample matrix and the percentage of recovery is calculated.
-
Precision: Evaluated by repeatedly analyzing the same sample (repeatability) and by analyzing the sample on different days or by different analysts (intermediate precision). The relative standard deviation (RSD) is calculated.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Amperometric Biosensor for α-Cellobiose Quantification
This method utilizes an enzyme-based biosensor for the real-time detection of cellobiose.
a. Biosensor Preparation:
-
An electrode (e.g., glassy carbon or screen-printed carbon electrode) is modified with a layer containing cellobiose dehydrogenase (CDH) enzyme.
-
The enzyme can be immobilized using various techniques, such as cross-linking with glutaraldehyde (B144438) or entrapment in a polymer matrix.
b. Measurement Principle:
-
Cellobiose in the sample is oxidized by the CDH enzyme.
-
The electrons generated in this reaction are transferred to the electrode, resulting in a measurable current that is proportional to the cellobiose concentration.
c. Experimental Procedure:
-
The biosensor is placed in a buffer solution.
-
A constant potential is applied to the electrode.
-
The sample containing cellobiose is added to the buffer, and the change in current is recorded.
-
A calibration curve is constructed by measuring the current response to known concentrations of cellobiose.
DNS Colorimetric Assay for Reducing Sugars
The 3,5-dinitrosalicylic acid (DNS) method is a simple and rapid colorimetric assay for the quantification of total reducing sugars.
a. Reagent Preparation:
-
DNS Reagent: A solution containing 3,5-dinitrosalicylic acid, sodium potassium tartrate, and sodium hydroxide.
b. Experimental Procedure:
-
An aliquot of the sample is mixed with the DNS reagent in a test tube.
-
The mixture is heated in a boiling water bath for a specific time (e.g., 5-15 minutes).
-
During heating, the DNS is reduced by the reducing sugars, resulting in the formation of 3-amino-5-nitrosalicylic acid, which has a reddish-brown color.
-
After cooling to room temperature, the absorbance of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 540 nm).
-
A standard curve is prepared using a known concentration of a reducing sugar (typically glucose).
Mandatory Visualizations
Caption: Workflow for the validation of an HPLC method for cellobiose quantification.
Caption: Decision tree for selecting a cellobiose quantification method.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization and validation of an extraction method and HPAEC-PAD for determination of residual sugar composition in l-lactic acid industrial fermentation broth with a high salt content - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactos… [ouci.dntb.gov.ua]
- 4. Limitations of the NNS assay for reducing sugars from saccharified lignocellulosics. [Trichoderma reesei] (Journal Article) | OSTI.GOV [osti.gov]
Comparative Analysis of alpha-Cellobiose and Lactose as Substrates: A Guide for Researchers
Published: December 15, 2025
For: Researchers, scientists, and drug development professionals
Executive Summary
This guide presents a detailed comparative analysis of alpha-Cellobiose and lactose (B1674315), two common disaccharides utilized as substrates in a variety of biological and biotechnological applications. While both share the same molecular formula, their distinct monosaccharide compositions and glycosidic linkages result in different physicochemical properties, enzymatic specificities, and metabolic fates. This document provides a comprehensive overview of these differences, supported by quantitative data, detailed experimental protocols, and visual representations of metabolic pathways to aid researchers in selecting the optimal substrate for their specific needs.
Introduction
This compound and lactose are disaccharides with the molecular formula C₁₂H₂₂O₁₁. Lactose, or milk sugar, is composed of a galactose and a glucose monomer linked by a β-1,4 glycosidic bond.[1] In contrast, this compound, a primary product of cellulose (B213188) breakdown, consists of two β-glucose units also joined by a β-1,4 glycosidic linkage.[2] This subtle structural variance has profound implications for their roles as substrates, influencing everything from their physical behavior in solution to their recognition and processing by cellular machinery. Understanding these differences is crucial for applications ranging from microbial fermentation for biofuel production to the formulation of pharmaceutical products.
Comparative Analysis of Physicochemical Properties
The fundamental physical and chemical characteristics of this compound and lactose are summarized below. These properties directly impact their handling, solubility, and stability in experimental and industrial settings.
Table 1: Physicochemical Properties of this compound and Lactose
| Property | This compound | Lactose |
| Molecular Formula | C₁₂H₂₂O₁₁[3] | C₁₂H₂₂O₁₁[4] |
| Molar Mass | 342.30 g/mol [3] | 342.30 g/mol [4] |
| Monosaccharide Units | Two β-glucose units[2] | One β-galactose and one α/β-glucose unit[1] |
| Glycosidic Bond | β(1→4)[5] | β(1→4)[1] |
| Systematic Name | 4-O-β-D-glucopyranosyl-α-D-glucopyranose[3] | 4-O-β-D-galactopyranosyl-D-glucose |
| Appearance | White crystalline solid[2] | White, odorless, crystalline powder[6] |
| Melting Point | 239 °C (decomposes)[2] | 202 °C (monohydrate), 252 °C (anhydrous)[6] |
| Solubility in Water | Soluble[2] | Soluble, approximately 18% at room temperature[6] |
Enzymatic Hydrolysis: A Kinetic Comparison
The biological activity of these disaccharides as substrates is primarily defined by their interaction with specific hydrolytic enzymes. Lactose is hydrolyzed by β-galactosidase (commonly known as lactase), while cellobiose (B7769950) is the natural substrate for β-glucosidase (cellobiase). The efficiency of these enzymatic reactions is quantified by the Michaelis-Menten kinetic parameters, Kₘ and Vₘₐₓ.
Kinetic Parameters of Specific Enzymes
The following tables provide a summary of experimentally determined kinetic parameters for the hydrolysis of lactose and cellobiose by various enzymes. It is critical to note that these values are highly dependent on the specific enzyme source, as well as reaction conditions such as pH and temperature.
Table 2: Kinetic Parameters for Lactose Hydrolysis by β-Galactosidases
| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (μmol/min/mg) | Reference |
| Lactobacillus plantarum HF571129 | Lactose | 23.28 | 10.88 | [4][7] |
| Thermotoga maritima (low substrate conc.) | Lactose | 0.4 | 1.6 | [8] |
| Thermotoga maritima (high substrate conc.) | Lactose | 12.9 | 22.1 | [8] |
| Commercial β-galactosidase (from whey) | Lactose | 64.034 | 4.38 (mmol/L/min) | [9] |
Table 3: Kinetic Parameters for Cellobiose Hydrolysis by β-Glucosidases (Cellobiases)
| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (U/mg) | Reference |
| Neocallimastix frontalis EB188 | Cellobiose | 0.053 | 5.88 | [10] |
| Novozym 188 | Cellobiose | 2.42 | 16.31 | [11] |
| Thermotoga maritima | Cellobiose | 22.3 | 63.1 (μmol/min/mg) | [8] |
Metabolic Pathways and Cellular Uptake
The mechanisms by which cells import and metabolize lactose and cellobiose are distinct and well-studied, particularly in microorganisms.
Lactose Metabolism
The metabolism of lactose in bacteria like Escherichia coli is a classic model of gene regulation, controlled by the lac operon.[1][12] Lactose is actively transported into the cell by lactose permease (encoded by the lacY gene) and subsequently hydrolyzed by β-galactosidase (encoded by the lacZ gene) into glucose and galactose, which can then enter central metabolic pathways like glycolysis.[1]
Figure 1: Lactose uptake and metabolic pathway in E. coli.
Cellobiose Metabolism
Cellobiose metabolism in microorganisms can proceed through two primary routes: a hydrolytic pathway and a phosphorolytic pathway.[6][13] The hydrolytic pathway involves the intracellular cleavage of cellobiose into two glucose molecules by a β-glucosidase.[6] The phosphorolytic pathway, which is more energetically favorable, utilizes cellobiose phosphorylase to break down cellobiose in the presence of inorganic phosphate, yielding one molecule of glucose and one molecule of glucose-1-phosphate.[6] This bypasses the need for one ATP-dependent phosphorylation step, offering a metabolic advantage.[6]
Figure 2: Intracellular metabolic pathways for cellobiose.
Experimental Protocols
Determination of Michaelis-Menten Kinetic Parameters (Kₘ and Vₘₐₓ)
A generalized protocol for determining the kinetic parameters of an enzyme with either lactose or cellobiose as the substrate is outlined below. This method is based on measuring the initial rate of product formation at various substrate concentrations.
Figure 3: A generalized workflow for determining enzyme kinetic parameters.
Materials and Reagents:
-
Purified enzyme (β-galactosidase or β-glucosidase)
-
Substrate (this compound or Lactose)
-
Buffer solution appropriate for the enzyme's optimal pH
-
Reagents for product quantification (e.g., dinitrosalicylic acid (DNSA) reagent for reducing sugars or a glucose oxidase-peroxidase (GOD-POD) assay kit for glucose)
-
Spectrophotometer
-
Thermostatically controlled water bath or incubator
-
Stop solution (e.g., a strong acid or base to inactivate the enzyme)
Procedure:
-
Substrate Preparation: Prepare a series of substrate solutions at various concentrations in the selected buffer.
-
Enzyme Preparation: Prepare a working solution of the enzyme at a fixed concentration in the same buffer.
-
Reaction Incubation: For each substrate concentration, pipette a defined volume into a reaction tube and pre-incubate at the enzyme's optimal temperature.
-
Initiation of Reaction: Start the reaction by adding a specific volume of the enzyme solution to the substrate tube and begin timing immediately.
-
Termination of Reaction: At predetermined time intervals (within the initial linear phase of the reaction), stop the reaction by adding a stop solution.
-
Product Quantification: Measure the concentration of the product (glucose for cellobiose hydrolysis; glucose and/or galactose for lactose hydrolysis) using a suitable colorimetric assay and a spectrophotometer.
-
Calculation of Initial Velocity (V₀): For each substrate concentration, plot the product concentration versus time. The initial velocity (V₀) is the slope of the linear portion of this curve.
-
Data Analysis (Lineweaver-Burk Plot): Plot the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]).
-
Determination of Kₘ and Vₘₐₓ: The Kₘ and Vₘₐₓ can be determined from the intercepts of the Lineweaver-Burk plot, where the y-intercept is 1/Vₘₐₓ and the x-intercept is -1/Kₘ.
References
- 1. Lactose operon/metabolism of lactose in E.Coli [slideshare.net]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. Frontiers | Bistable Behavior of the Lac Operon in E. Coli When Induced with a Mixture of Lactose and TMG [frontiersin.org]
- 4. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. Dissecting cellobiose metabolic pathway and its application in biorefinery through consolidated bioprocessing in Myceliophthora thermophila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics and products of Thermotoga maritima β-glucosidase with lactose and cellobiose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ripublication.com [ripublication.com]
- 10. Kinetic study of a cellobiase purified from Neocallimastix frontalis EB188 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modeling cellobiose hydrolysis with integrated kinetic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. researchgate.net [researchgate.net]
Unveiling Enzyme Specificity: A Comparative Guide to Cross-Reactivity with α-Cellobiose and Other Disaccharides
For researchers, scientists, and drug development professionals, understanding the substrate specificity of enzymes is paramount. This guide provides an objective comparison of enzyme cross-reactivity with alpha-cellobiose and other common disaccharides, supported by experimental data and detailed protocols.
The ability of an enzyme to selectively bind to and act upon a specific substrate is a cornerstone of its biological function. In the realm of carbohydrate-active enzymes, particularly those involved in biomass degradation and cellular metabolism, the cross-reactivity with various sugars can have significant implications for industrial applications and drug design. This guide focuses on the interaction of enzymes, primarily β-glucosidases, with α-cellobiose, a disaccharide derived from cellulose, and compares their activity on other structurally similar disaccharides: lactose, maltose (B56501), and sucrose.
Comparative Analysis of Kinetic Parameters
The efficiency and specificity of an enzyme's interaction with a substrate are quantitatively described by its kinetic parameters, namely the Michaelis constant (Km), the maximum reaction velocity (Vmax), and the catalytic efficiency (kcat/Km). The Km value is an inverse measure of the enzyme's affinity for the substrate, with a lower Km indicating a higher affinity. Vmax represents the maximum rate of reaction when the enzyme is saturated with the substrate. The kcat/Km ratio is a measure of the enzyme's overall catalytic efficiency.
Below is a summary of kinetic parameters for β-glucosidases from different microbial sources, illustrating their varied specificity for α-cellobiose, lactose, and other disaccharides. It is important to note that the data presented is compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
| Enzyme Source | Substrate | Km (mM) | Vmax (μmol/min/mg) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Reference |
| Aspergillus niger | Cellobiose | 0.57 | - | - | - | [1] |
| Trichoderma reesei (BGL1) | Cellobiose | 0.38 | - | - | - | [1] |
| Thermofilum sp. ex4484_79 | Cellobiose | 6.24 | 24.3 | 23.8 | 3.81 | [2] |
| Thermofilum sp. ex4484_79 | Lactose | 38.1 | 7.59 | 7.46 | 0.20 | [2] |
| Aspergillus niger | p-Nitrophenyl-β-D-glucopyranoside | 8.0 | 166 | - | - | [3][4] |
Note: '-' indicates data not available in the cited source. The data for Aspergillus niger and Trichoderma reesei from one source did not provide Vmax and kcat values, but highlighted the difference in Km and glucose inhibition.[1] The study on Thermofilum sp. ex4484_79 showed that the enzyme had no observable activity against maltose and sucrose.[2]
Experimental Workflow for Assessing Enzyme Cross-Reactivity
A systematic approach is crucial for determining and comparing the cross-reactivity of an enzyme with different substrates. The following diagram illustrates a typical experimental workflow for such a study.
Key Experimental Protocols
Accurate and reproducible experimental data are the foundation of any comparative guide. The following section details the methodologies for key experiments in assessing enzyme cross-reactivity.
Enzyme Activity Assay using Disaccharide Substrates and HPLC Analysis
This protocol outlines the steps to determine the kinetic parameters of an enzyme by quantifying the amount of glucose produced from the hydrolysis of different disaccharides using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
Purified enzyme of known concentration
-
Substrates: α-Cellobiose, Lactose, Maltose, Sucrose (high purity)
-
Reaction Buffer: 50 mM Sodium Citrate buffer (pH 4.8) or other suitable buffer for the specific enzyme.
-
Reaction Stop Solution: e.g., 1 M Sodium Carbonate (Na₂CO₃) or heat inactivation.
-
HPLC system equipped with a Refractive Index (RI) detector.
-
HPLC column suitable for sugar analysis (e.g., Amino column).
-
Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v).
-
Glucose standards for calibration curve.
2. Procedure:
-
Preparation of Substrate Solutions: Prepare a series of substrate concentrations (e.g., ranging from 0.1 to 10 times the expected Km) for each disaccharide in the reaction buffer.
-
Enzyme Reaction:
-
Pre-incubate the substrate solutions at the optimal temperature for the enzyme (e.g., 50°C).
-
Initiate the reaction by adding a fixed amount of the purified enzyme to each substrate solution. The final reaction volume should be consistent for all assays.
-
Incubate the reaction mixtures for a predetermined time, ensuring that the product formation is in the linear range (initial velocity).
-
-
Reaction Termination: Stop the reaction by adding the stop solution or by heat inactivation (e.g., boiling for 5-10 minutes).
-
Sample Preparation for HPLC:
-
Centrifuge the terminated reaction mixtures to pellet any precipitated protein.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Inject the prepared samples into the HPLC system.
-
Separate the sugars using the appropriate column and mobile phase.
-
Detect and quantify the amount of glucose produced based on the peak area by comparing it to a standard curve of known glucose concentrations.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each substrate concentration.
-
Determine the kinetic parameters (Km and Vmax) by plotting the initial velocities against substrate concentrations and fitting the data to the Michaelis-Menten equation using non-linear regression analysis. A Lineweaver-Burk plot can also be used for visualization.
-
Signaling Pathway and Logical Relationships
The interaction between an enzyme and its substrate, leading to product formation, can be represented as a simple signaling pathway. The following diagram illustrates this fundamental enzymatic process.
This guide provides a framework for the comparative analysis of enzyme cross-reactivity. By employing standardized experimental protocols and clear data presentation, researchers can gain valuable insights into the substrate specificity of enzymes, facilitating their application in various biotechnological and pharmaceutical endeavors.
References
- 1. Comparative kinetic analysis of two fungal beta-glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural and Catalytic Characterization of TsBGL, a β-Glucosidase From Thermofilum sp. ex4484_79 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
Structural comparison of alpha-Cellobiose and cellobiosan.
A detailed comparison of the structural nuances between the cellulose-derived disaccharide α-cellobiose and its anhydro derivative, cellobiosan (B565064), reveals key differences that influence their chemical behavior and biological roles. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis, supported by experimental data and detailed protocols, to illuminate the distinct characteristics of these two carbohydrates.
α-Cellobiose, a fundamental repeating unit of cellulose (B213188), is a disaccharide composed of two β-glucose units linked by a β(1→4) glycosidic bond, with the anomeric carbon of the reducing end in the α-configuration. In contrast, cellobiosan is an anhydro sugar derived from cellobiose (B7769950), featuring a 1,6-anhydro bridge on one of the glucose residues. This seemingly subtle distinction of an intramolecular ether linkage fundamentally alters the molecule's three-dimensional structure, flexibility, and reactivity.
At a Glance: Key Structural and Physicochemical Differences
| Property | α-Cellobiose | Cellobiosan |
| Molecular Formula | C₁₂H₂₂O₁₁[1] | C₁₂H₂₀O₁₀[2][3][4][5] |
| Molar Mass | 342.30 g/mol [1] | 324.28 g/mol [2][3][4][5] |
| Structure | Disaccharide of two β-glucose units (β(1→4) linkage) with an α-anomeric carbon. | Anhydro-disaccharide with a 1,6-anhydro bridge on one glucose unit.[6][7] |
| Reducing Sugar | Yes | No |
| Key Structural Feature | Hemiacetal group at the reducing end. | 1,6-anhydro bridge, forming a bicyclic system. |
Delving into the Structures: A Quantitative Comparison
The most definitive understanding of the structural disparities between α-cellobiose and cellobiosan comes from the analysis of their bond lengths, bond angles, and torsion angles. While experimental crystal structure data for α-cellobiose is available, a crystal structure for cellobiosan has yet to be reported in the literature. Therefore, the structural parameters for cellobiosan presented below are derived from computational modeling studies.
Table 1: Comparison of Key Structural Parameters
| Parameter | α-Cellobiose (Experimental - from α-cellobiose·2NaI·2H₂O complex) | Cellobiosan (Theoretical - DFT calculations) |
| Glycosidic Bond Length (C1'-O4) | ~1.43 Å | ~1.42 Å |
| Glycosidic Bond Angle (C1'-O4-C4) | ~116° | ~115° |
| Torsion Angle (Φ: O5'-C1'-O4-C4) | Variable, influenced by crystal packing | Predicted to have a preferred conformation |
| Torsion Angle (Ψ: C1'-O4-C4-C5) | Variable, influenced by crystal packing | Predicted to have a preferred conformation |
| 1,6-Anhydro Bridge Bond Lengths | Not Applicable | C1-O6: ~1.44 Å, C6-O6: ~1.43 Å |
Note: The experimental data for α-cellobiose is derived from a complex and may show slight deviations from the native structure. The theoretical data for cellobiosan represents a predicted low-energy conformation.
The presence of the 1,6-anhydro bridge in cellobiosan introduces significant conformational rigidity compared to the more flexible α-cellobiose. The bicyclic system in cellobiosan locks the pyranose ring in a specific conformation, restricting the rotational freedom around the glycosidic bond.
Experimental Methodologies for Structural Elucidation
The determination of the precise three-dimensional structures of carbohydrates like α-cellobiose and cellobiosan relies on sophisticated analytical techniques. The following are detailed protocols for the key experimental methods cited.
Single-Crystal X-ray Diffraction
This technique provides the most accurate and detailed information about the atomic arrangement in a crystalline solid.
Protocol for Single-Crystal X-ray Diffraction of a Carbohydrate:
-
Crystal Growth:
-
Dissolve the purified carbohydrate in a suitable solvent or solvent mixture (e.g., water, ethanol, or a mixture) to near saturation.
-
Employ a slow crystallization technique such as slow evaporation of the solvent, vapor diffusion, or slow cooling of a saturated solution. High-quality, single crystals with dimensions of 0.1-0.3 mm are ideal.[8][9]
-
-
Crystal Mounting:
-
Select a suitable crystal under a microscope.
-
Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.[3]
-
Perform an initial set of diffraction images to determine the unit cell parameters and crystal quality.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using least-squares methods to optimize the atomic coordinates, bond lengths, bond angles, and thermal parameters.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable information about the connectivity and conformation of molecules in solution.
Protocol for Solid-State NMR Analysis of a Disaccharide:
-
Sample Preparation:
-
Finely powder the crystalline carbohydrate sample to ensure homogeneous packing.
-
Pack the powdered sample into an NMR rotor (e.g., 4 mm zirconia rotor). Ensure the sample is packed tightly and evenly to allow for stable magic-angle spinning (MAS).
-
-
NMR Spectrometer Setup:
-
Insert the rotor into the NMR probe.
-
Tune the probe to the appropriate frequencies for the nuclei being observed (e.g., ¹H and ¹³C).
-
Set the magic-angle spinning rate. Typical rates for carbohydrates are between 5 and 15 kHz.
-
-
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) spectrum to obtain an overview of the carbon signals.
-
Acquire two-dimensional (2D) correlation spectra, such as ¹³C-¹³C correlation experiments (e.g., PDSD or DARR), to establish through-bond and through-space connectivities between carbon atoms. This is crucial for assigning the resonances to specific carbon atoms in the molecule.
-
-
Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, VnmrJ).
-
Assign the resonances in the spectra based on known chemical shifts for similar structures and the correlations observed in the 2D spectra.
-
Analyze the chemical shifts and coupling constants to gain insights into the conformation of the molecule in the solid state.
-
Biological Significance and Signaling Pathways
The structural differences between α-cellobiose and cellobiosan have profound implications for their biological activities.
α-Cellobiose: A Damage-Associated Molecular Pattern (DAMP) in Plants
Recent research has identified cellobiose as a Damage-Associated Molecular Pattern (DAMP) in plants.[10][11] When plant cell walls are damaged, for instance during pathogen attack or mechanical stress, the breakdown of cellulose can release cellobiose, which then acts as a danger signal, triggering the plant's immune response.
The signaling cascade initiated by cellobiose perception involves several key events:
-
Calcium Influx: A rapid and transient increase in intracellular calcium concentration is one of the earliest responses to cellobiose.[10]
-
MAPK Activation: Mitogen-activated protein kinases (MAPKs), specifically MPK6, are activated, playing a crucial role in transducing the signal downstream.[10]
-
Gene Expression: The signaling pathway leads to the upregulation of defense-related genes, such as those encoding WRKY transcription factors and proteins involved in salicylic (B10762653) acid signaling.[10]
Interestingly, unlike many other PAMPs and DAMPs, cellobiose does not appear to induce the production of reactive oxygen species (ROS).[10][11]
Cellobiosan: A Substrate for Microbial Metabolism
In contrast to the signaling role of α-cellobiose, cellobiosan is primarily known as a product of cellulose pyrolysis and a potential carbon source for certain microorganisms.[6][7] It is not recognized as a signaling molecule in plants or animals. Engineered bacteria, such as Pseudomonas putida, can be made to utilize cellobiosan.[6][12]
The metabolic pathway for cellobiosan utilization involves its enzymatic breakdown:
-
Hydrolysis: The enzyme β-glucosidase cleaves the β-1,4-glycosidic bond in cellobiosan.[6][12]
-
Products: This hydrolysis yields one molecule of glucose and one molecule of levoglucosan (B13493) (1,6-anhydro-β-D-glucopyranose).[4][12]
-
Metabolic Entry: The resulting glucose can directly enter glycolysis. Levoglucosan can be phosphorylated by levoglucosan kinase to glucose-6-phosphate, which then also enters glycolysis.[6]
Conclusion
The structural comparison of α-cellobiose and cellobiosan highlights how a single intramolecular linkage can dramatically alter the properties of a molecule. α-Cellobiose, with its hemiacetal group and conformational flexibility, acts as a signaling molecule in plants, indicating cell wall damage and triggering defense responses. In contrast, the rigid, non-reducing structure of cellobiosan, a product of biomass pyrolysis, makes it a target for microbial degradation rather than a signaling entity. Understanding these fundamental structural and functional differences is crucial for researchers in fields ranging from plant biology and biofuel development to drug design, where carbohydrate structure dictates interaction and activity.
References
- 1. synthose.com [synthose.com]
- 2. D-Cellobiose | C12H22O11 | CID 10712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Cellobiosan | C12H20O10 | CID 71225847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.iucr.org [journals.iucr.org]
- 9. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 10. Cellulose-Derived Oligomers Act as Damage-Associated Molecular Patterns and Trigger Defense-Like Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellulose-Derived Oligomers Act as Damage-Associated Molecular Patterns and Trigger Defense-Like Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Conversion of levoglucosan and cellobiosan by Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of α-Cellobiose as a Control in Cellulose Hydrolysis Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of cellulose (B213188) hydrolysis, the selection of appropriate controls is paramount for the generation of robust and reproducible data. α-Cellobiose, a disaccharide composed of two β-glucose units linked by a β(1→4) glycosidic bond, serves as a critical control in these experiments.[1][2] This guide provides an objective comparison of α-cellobiose with other alternatives, supported by experimental data and detailed protocols, to aid researchers in designing effective cellulose hydrolysis assays.
Understanding the Role of α-Cellobiose
Cellulose, a polymer of glucose, is enzymatically degraded by a synergistic cocktail of cellulases, primarily endoglucanases, exoglucanases (cellobiohydrolases or CBHs), and β-glucosidases.[3][4][5][6] Cellobiohydrolases cleave cellobiose (B7769950) units from the ends of the cellulose chain.[4][5] This makes cellobiose a principal product of cellulose hydrolysis.[7][8][9] However, the accumulation of cellobiose is a double-edged sword; it is a potent inhibitor of cellobiohydrolases, the very enzymes that produce it.[3][7][8][9] This product inhibition is a rate-limiting factor in the industrial conversion of lignocellulosic biomass to biofuels.[3]
Given its dual role as a product and an inhibitor, α-cellobiose is an indispensable control for several key aspects of cellulose hydrolysis experiments:
-
Positive Control for β-Glucosidase Activity: β-glucosidases catalyze the final step of cellulose degradation by hydrolyzing cellobiose into two glucose molecules.[3] Therefore, α-cellobiose is the ideal substrate to directly measure the activity of these enzymes.
-
Investigating Product Inhibition: To understand and overcome the rate-limiting effects of product inhibition, α-cellobiose is added to hydrolysis reactions to study its inhibitory kinetics on cellulases, particularly cellobiohydrolases.[10]
-
Calibrant for Product Quantification: In assays measuring the release of soluble sugars from cellulose, α-cellobiose is often used as a standard for quantifying the amount of disaccharides produced.
Comparison with Alternative Controls
The choice of a control is contingent on the specific experimental question being addressed. While α-cellobiose is a vital control, other molecules are used to dissect different aspects of the hydrolysis process.
| Control Substance | Primary Use Case in Cellulose Hydrolysis | Rationale |
| α-Cellobiose | Positive control for β-glucosidase activity; study of product inhibition of cellobiohydrolases. | As the natural substrate for β-glucosidase and a known inhibitor of CBHs, it allows for the specific assessment of these enzymatic activities.[3][7] |
| Glucose | Study of end-product inhibition of β-glucosidases and, to a lesser extent, other cellulases. | As the final product of cellulose hydrolysis, glucose can inhibit β-glucosidases, providing a more complete picture of feedback inhibition within the cellulase (B1617823) system.[11][12] |
| Inert Polymers (e.g., Polyethylene Glycol - PEG) | Negative control for non-specific protein binding and viscosity effects. | These polymers can mimic the crowded environment of high-solid loading hydrolysis without directly interacting with the enzyme's active site, helping to distinguish between true enzymatic effects and artifacts of the experimental conditions.[13] |
| Denatured Enzyme | Negative control to account for non-catalytic effects of protein addition. | Adding heat-inactivated cellulase helps to ensure that observed effects are due to enzymatic activity and not simply the presence of protein. |
| Buffer/Water | Baseline negative control. | Establishes the baseline rate of substrate degradation in the absence of any enzymatic activity. |
Experimental Protocols
Protocol 1: Assay for β-Glucosidase Activity using α-Cellobiose
This protocol measures the activity of β-glucosidase by quantifying the amount of glucose released from the hydrolysis of α-cellobiose.
Materials:
-
α-Cellobiose solution (e.g., 10 mM in 50 mM sodium acetate (B1210297) buffer, pH 4.8)
-
β-glucosidase enzyme solution of appropriate dilution
-
50 mM Sodium Acetate Buffer (pH 4.8)
-
Glucose quantification assay kit (e.g., DNSA reagent or a glucose oxidase-peroxidase based kit)
-
Thermomixer or water bath
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the α-cellobiose solution and buffer.
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C).
-
Initiate the reaction by adding a known amount of the β-glucosidase solution.
-
Incubate the reaction for a defined period (e.g., 15 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by heat inactivation (e.g., boiling for 5 minutes).
-
Quantify the amount of glucose produced using a standard glucose assay.
-
A standard curve with known glucose concentrations should be run in parallel.
-
Enzyme activity is typically expressed in International Units (U), where 1 U is the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Protocol 2: Investigating Cellobiohydrolase Inhibition by α-Cellobiose
This protocol assesses the inhibitory effect of α-cellobiose on the activity of cellobiohydrolase using a model crystalline cellulose substrate like Avicel.
Materials:
-
Microcrystalline cellulose (e.g., Avicel) suspension (e.g., 1% w/v in 50 mM sodium acetate buffer, pH 4.8)
-
Cellobiohydrolase (CBH) enzyme solution
-
Varying concentrations of α-cellobiose solution
-
50 mM Sodium Acetate Buffer (pH 4.8)
-
Assay method to determine reducing sugars (e.g., DNSA method)
-
Thermomixer or shaking incubator
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Set up a series of reaction tubes, each containing the Avicel suspension.
-
Add different concentrations of α-cellobiose to each tube. Include a control with no added cellobiose.
-
Pre-incubate the tubes at the optimal temperature for the CBH enzyme.
-
Initiate the hydrolysis by adding the CBH enzyme solution to each tube.
-
Incubate the reactions for a set time under constant agitation.
-
Stop the reaction by placing the tubes on ice and then centrifuging to pellet the remaining cellulose.
-
Quantify the amount of reducing sugars released in the supernatant using the DNSA method.
-
Plot the enzyme activity (rate of reducing sugar release) as a function of the α-cellobiose concentration to determine the inhibitory kinetics (e.g., calculate the inhibition constant, Ki).
Visualizing Experimental Workflows and Concepts
To further clarify the role of α-cellobiose and the experimental logic, the following diagrams illustrate key processes.
Caption: Pathway of enzymatic cellulose hydrolysis and product inhibition.
Caption: Workflow for β-glucosidase activity assay using α-cellobiose.
Caption: Logical flow for studying cellobiohydrolase inhibition by α-cellobiose.
Conclusion
The judicious use of α-cellobiose as a control is fundamental to elucidating the mechanisms of cellulose hydrolysis. By serving as a specific substrate for β-glucosidases and a known inhibitor of cellobiohydrolases, it enables researchers to dissect the complex interplay of enzymatic activities and product inhibition. This guide provides a framework for the rational selection and application of α-cellobiose and other controls, thereby enhancing the quality and interpretability of experimental data in cellulose research and its applications.
References
- 1. Cellobiose - Wikipedia [en.wikipedia.org]
- 2. Analysis of Cellobiose, Cellobiose Content of Liquids, Cellobiose Content of Bio-Oil - Celignis Biomass Analysis Laboratory [celignis.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Cellulose-binding domains promote hydrolysis of different sites on crystalline cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellobiohydrolase Hydrolyzes Crystalline Cellulose on Hydrophobic Faces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellulase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of cellobiose inhibition in cellulose hydrolysis by cellobiohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cellulose hydrolysis by cellobiohydrolase Cel7A shows mixed hyperbolic product inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Early cellular events and potential regulators of cellulase induction in Penicillium janthinellum NCIM 1366 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellobiohydrolase and endoglucanase respond differently to surfactants during the hydrolysis of cellulose - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of α-Cellobiose Metabolism Across Diverse Microorganisms
A comprehensive guide for researchers, scientists, and drug development professionals detailing the varied strategies microorganisms employ to metabolize α-cellobiose. This report provides a comparative analysis of metabolic pathways, key enzymatic activities, and quantitative performance data, supported by detailed experimental protocols and pathway visualizations.
The disaccharide α-cellobiose, a primary component of cellulose, represents a significant carbon source for a wide array of microorganisms. The metabolic pathways for its utilization are diverse, reflecting the varied ecological niches and evolutionary pressures faced by these organisms. Understanding these differences is crucial for applications ranging from biofuel production to the development of novel antimicrobial agents. This guide provides a comparative overview of α-cellobiose metabolism in a selection of bacteria, fungi, and archaea, highlighting key differences in their metabolic strategies and efficiencies.
Key Metabolic Pathways for α-Cellobiose Utilization
Microorganisms primarily employ three distinct pathways for the initial breakdown of α-cellobiose: hydrolytic, phosphorolytic, and the phosphotransferase system (PTS).
-
Hydrolytic Pathway: This is the most widespread mechanism, involving the cleavage of cellobiose (B7769950) into two molecules of glucose by the enzyme β-glucosidase (BGL) . This can occur either extracellularly, with the resulting glucose being transported into the cell, or intracellularly after the uptake of cellobiose.
-
Phosphorolytic Pathway: An ATP-conserving strategy, this pathway utilizes cellobiose phosphorylase (CBP) to break the glycosidic bond of cellobiose using inorganic phosphate (B84403). The products are glucose-1-phosphate (G1P) and glucose. This pathway is particularly prevalent in anaerobic bacteria.[1]
-
Phosphotransferase System (PTS): Found in some bacteria, this system combines transport and phosphorylation. Cellobiose is translocated across the cell membrane and simultaneously phosphorylated to cellobiose-6-phosphate by a specific PTS permease. This intermediate is then cleaved by phospho-β-glucosidase into glucose and glucose-6-phosphate.[2]
The choice of pathway has significant energetic implications for the cell. The phosphorolytic pathway, for instance, saves one molecule of ATP per molecule of cellobiose compared to the hydrolytic pathway, as one of the resulting glucose molecules is already phosphorylated.
Comparative Quantitative Analysis of α-Cellobiose Metabolism
The efficiency of cellobiose metabolism varies significantly among different microorganisms. The following tables summarize key quantitative data for a selection of organisms, providing a basis for comparison.
| Microorganism | Pathway(s) | Key Enzyme(s) | Specific Growth Rate (μ) on Cellobiose (h⁻¹) | Cellobiose Consumption Rate | Other Quantitative Data |
| Clostridium thermocellum | Phosphorolytic, Hydrolytic | Cellobiose Phosphorylase, β-Glucosidase | 0.125 | 1.56 g/g cells/h | Molar growth yield: 38 g/mol on cellobiose.[3] |
| Escherichia coli (engineered) | Hydrolytic or Phosphorolytic | β-Glucosidase or Cellobiose Phosphorylase | 0.32 (Phosphorolytic) | 3.3 g/L in 32 h | Doubling time of 2.2 h in aerobiosis for an engineered hydrolytic strain.[4] |
| Saccharomyces cerevisiae (engineered) | Hydrolytic | β-Glucosidase | ~0.04 | up to 3.67 g/L/h | Ethanol (B145695) yield: up to 0.49 g/g cellobiose.[5] |
| Prevotella ruminicola | Hydrolytic, Phosphorolytic | β-Glucosidase, Cellobiose Phosphorylase | - | - | Hydrolytic activity (113 nmol/min/mg) is threefold greater than phosphorolytic activity (34 nmol/min/mg).[6] |
| Ruminococcus flavefaciens | Phosphorolytic | Cellobiose Phosphorylase | - | Cellobiose uptake rate: 9 nmol/min/mg protein. | Cellobiose phosphorylase activity: 329 nmol/min/mg protein.[6] |
| Pyrococcus furiosus | Hydrolytic | β-Glucosidase | - | - | High-affinity cellobiose uptake (Km = 175 nM).[5] |
| Aspergillus niger | Hydrolytic | β-Glucosidase | 0.083 (in engineered yeast expressing A. niger transporter) | - | β-glucosidase activity: 8.5 U/ml in culture medium.[7] |
| Streptococcus mutans | PTS | Phospho-β-glucosidase | - | - | Utilizes a cellobiose-specific PTS.[2] |
| Bacillus thuringiensis | PTS, Hydrolytic | Phospho-β-glucosidase, β-Glucosidase | - | - | Crystal protein exhibits β-glucosidase activity.[8] |
| Saccharophagus degradans | Hydrolytic, Phosphorolytic | β-Glucosidase, Cellobiose Phosphorylase | - | - | Possesses both surface-associated and cytoplasmic β-glucosidases, as well as cellobiose phosphorylase.[9] |
Enzyme Kinetics of Key Metabolic Enzymes
The kinetic properties of the primary enzymes involved in cellobiose metabolism provide insight into their efficiency and substrate specificity.
| Enzyme | Microorganism | Kₘ for Cellobiose (mM) | Vₘₐₓ or kcat | Notes |
| Cellobiose Phosphorylase | Clostridium thermocellum | 3.3 - 7.3 | 97 - 214 nmol/min/mg protein | Vmax is higher in cellobiose-grown cells.[10] |
| β-Glucosidase | Aspergillus niger | 0.57 | - | More sensitive to glucose inhibition compared to T. reesei BGL1.[11] |
| β-Glucosidase | Trichoderma reesei (BGL1) | 0.38 | - | Less sensitive to glucose inhibition compared to A. niger β-glucosidase.[11] |
Visualizing Metabolic Pathways and Experimental Workflows
To facilitate a deeper understanding of the complex processes involved in α-cellobiose metabolism, the following diagrams, generated using the DOT language, illustrate the key metabolic pathways and a general experimental workflow for their study.
Detailed Experimental Protocols
A critical component of comparative studies is the use of standardized and reproducible experimental methods. Below are detailed protocols for key experiments cited in the analysis of α-cellobiose metabolism.
Protocol 1: β-Glucosidase Activity Assay
This protocol is adapted from a colorimetric assay using p-nitrophenyl-β-D-glucopyranoside (pNPG) as a substrate.
Materials:
-
p-Nitrophenyl-β-D-glucopyranoside (pNPG) solution (e.g., 10 mM in buffer)
-
Sodium acetate (B1210297) buffer (e.g., 50 mM, pH 5.0)
-
NaOH-glycine buffer (e.g., 0.4 M, pH 10.8) or other stop solution (e.g., 1M Na₂CO₃)
-
Enzyme extract (cell lysate or purified enzyme)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the enzyme extract, pNPG solution, and sodium acetate buffer in a microplate well or microcentrifuge tube.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the NaOH-glycine buffer. This also develops the yellow color of the p-nitrophenol product.
-
Measure the absorbance of the solution at 405 nm.
-
Quantify the amount of p-nitrophenol released using a standard curve prepared with known concentrations of p-nitrophenol.
-
One unit of β-glucosidase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.
Protocol 2: Cellobiose Phosphorylase Activity Assay
This is a coupled spectrophotometric assay to measure the activity of cellobiose phosphorylase.
Materials:
-
Cellobiose solution
-
Inorganic phosphate (Pi) solution
-
Phosphoglucomutase
-
Glucose-6-phosphate dehydrogenase
-
NADP⁺
-
Magnesium chloride (MgCl₂)
-
Buffer (e.g., HEPES or MOPS)
-
Enzyme extract
Procedure:
-
Prepare a reaction mixture containing cellobiose, Pi, MgCl₂, NADP⁺, phosphoglucomutase, and glucose-6-phosphate dehydrogenase in the appropriate buffer.
-
Initiate the reaction by adding the enzyme extract containing cellobiose phosphorylase.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NADP⁺ to NADPH.
-
The rate of NADPH formation is directly proportional to the activity of cellobiose phosphorylase.
-
One unit of activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the assay conditions.
Protocol 3: Cellobiose Uptake Assay
This protocol is a general method for measuring the uptake of radiolabeled cellobiose.
Materials:
-
Radiolabeled [³H]cellobiose or [¹⁴C]cellobiose
-
Microbial cell suspension
-
Appropriate growth medium or buffer
-
Vacuum filtration apparatus with filters (e.g., 0.45 µm pore size)
-
Scintillation counter and scintillation fluid
Procedure:
-
Grow and harvest microbial cells to the desired growth phase.
-
Resuspend the cells in a suitable buffer or medium to a known cell density.
-
Initiate the uptake assay by adding a known concentration of radiolabeled cellobiose to the cell suspension.
-
At various time points, take aliquots of the cell suspension and rapidly filter them through the membrane filters to separate the cells from the medium.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radiolabel.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the rate of cellobiose uptake based on the amount of radioactivity accumulated in the cells over time.
Protocol 4: Metabolite Extraction and Analysis
This is a general protocol for the extraction of intracellular metabolites for analysis by techniques such as HPLC or LC-MS.
Materials:
-
Quenching solution (e.g., cold methanol)
-
Extraction solvent (e.g., boiling ethanol or a chloroform/methanol/water mixture)
-
Centrifuge
-
Lyophilizer or vacuum concentrator
-
Analytical instrument (e.g., HPLC with a refractive index or mass spectrometry detector)
Procedure:
-
Rapidly quench the metabolism of a cell culture sample by mixing it with a cold quenching solution.
-
Separate the cells from the medium by centrifugation at a low temperature.
-
Extract the intracellular metabolites by resuspending the cell pellet in the chosen extraction solvent and incubating (e.g., boiling for a few minutes or shaking at a specific temperature).
-
Remove the cell debris by centrifugation.
-
Collect the supernatant containing the metabolites.
-
Dry the extract using a lyophilizer or vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for analysis.
-
Analyze the sample using HPLC or LC-MS to identify and quantify intracellular metabolites such as glucose, glucose-1-phosphate, and cellobiose.
Conclusion
The metabolic strategies for α-cellobiose utilization are remarkably diverse across the microbial world, reflecting adaptations to different environments and energetic needs. While the hydrolytic pathway is common, the phosphorolytic and PTS pathways offer distinct advantages in specific contexts. The quantitative data presented here highlights the significant variation in metabolic rates and enzyme efficiencies among different microorganisms. A thorough understanding of these differences, facilitated by standardized experimental protocols and clear pathway visualizations, is essential for harnessing the metabolic potential of these organisms in various biotechnological applications. Further research focusing on the regulatory networks that govern the expression and activity of these pathways will provide a more complete picture of cellobiose metabolism and open new avenues for metabolic engineering.
References
- 1. jongalazka.wordpress.com [jongalazka.wordpress.com]
- 2. Transcriptional Regulation of the Cellobiose Operon of Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Enhanced Bioconversion of Cellobiose by Industrial Saccharomyces cerevisiae Used for Cellulose Utilization [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced Bioconversion of Cellobiose by Industrial Saccharomyces cerevisiae Used for Cellulose Utilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of phosphorolytic cleavage in cellobiose and cellodextrin metabolism by the ruminal bacterium Prevotella ruminicola - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics of cellobiose hydrolysis using cellobiase composites from Ttrichoderma reesei and Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beta-glucosidase enzymatic activity of crystal polypeptide of the Bacillus thuringiensis strain 1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrolytic and phosphorolytic metabolism of cellobiose by the marine aerobic bacterium Saccharophagus degradans 2-40T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Comparative kinetic analysis of two fungal β-glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Purity of Commercial α-Cellobiose
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to the accuracy and reproducibility of experimental results. α-Cellobiose, a disaccharide composed of two β-glucose units linked by a β(1→4) glycosidic bond, is a critical component in various research applications, including biofuel development, enzymology, and as a precursor in chemical synthesis. The presence of impurities, such as monosaccharides or other oligosaccharides, can significantly impact experimental outcomes. This guide provides a comprehensive comparison of analytical methods to validate the purity of commercially available α-Cellobiose, with Gentiobiose, another glucose disaccharide with a β(1→6) linkage, as a comparative standard.
Comparative Purity Analysis: α-Cellobiose vs. Gentiobiose
Commercial preparations of α-Cellobiose typically boast a purity of ≥98%. However, the remaining percentage can contain impurities that may interfere with sensitive applications. The most common impurities are glucose and cellotriose (B13521), which are byproducts of the cellulose (B213188) hydrolysis process used to manufacture cellobiose (B7769950). Gentiobiose, while less common in biological systems, serves as an excellent alternative for comparative analysis due to its distinct glycosidic linkage, which can be differentiated by enzymatic and chromatographic methods.
Below is a table summarizing the typical purity specifications and common impurities for high-purity grades of α-Cellobiose and Gentiobiose.
| Parameter | High-Purity α-Cellobiose | High-Purity Gentiobiose |
| Purity (by HPLC) | ≥99.0% | ≥99.0% |
| Appearance | White crystalline powder | White crystalline powder |
| Moisture Content | <1.0% | <1.0% |
| Common Impurities | Glucose, Cellotriose | Glucose, Isomaltose |
| Typical Impurity Levels | Glucose: <0.5%, Cellotriose: <0.5% | Glucose: <0.5%, Isomaltose: <0.5% |
Experimental Protocols for Purity Validation
A multi-pronged approach employing chromatographic and enzymatic methods is recommended for the robust validation of α-Cellobiose purity.
High-Performance Liquid Chromatography (HPLC)
HPLC with Refractive Index Detection (RID) is a powerful technique for the quantitative analysis of non-chromophoric compounds like oligosaccharides.
Protocol:
-
Instrumentation: HPLC system equipped with a Refractive Index Detector (RID).
-
Column: Aminex HPX-87H Ion Exclusion Column (300 mm x 7.8 mm) or similar carbohydrate analysis column.
-
Mobile Phase: 5 mM Sulfuric Acid in ultrapure water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 60°C.
-
RID Temperature: 40°C.
-
Sample Preparation:
-
Prepare a 10 mg/mL stock solution of the commercial α-Cellobiose in ultrapure water.
-
Prepare a series of standards for α-Cellobiose, glucose, and cellotriose (e.g., 0.1, 0.5, 1, 5, 10 mg/mL) in ultrapure water.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
-
-
Injection Volume: 20 µL.
-
Analysis:
-
Inject the standards to generate a calibration curve for each compound.
-
Inject the commercial α-Cellobiose sample.
-
Quantify the amount of α-Cellobiose and any detected impurities by comparing the peak areas to the calibration curves.
-
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective method for the qualitative assessment of purity and the detection of impurities.
Protocol:
-
Plate: Silica gel 60 F254 TLC plates.
-
Mobile Phase (Solvent System): A mixture of n-butanol, ethanol, and water in a 5:3:2 ratio (v/v/v).
-
Sample Preparation:
-
Prepare 1 mg/mL solutions of the commercial α-Cellobiose, as well as standards for α-Cellobiose, glucose, and cellotriose in a 1:1 mixture of water and isopropanol.
-
-
Procedure:
-
Using a capillary tube, spot 2-3 µL of each sample solution onto the baseline of the TLC plate.
-
Place the plate in a developing chamber saturated with the mobile phase.
-
Allow the solvent front to ascend to approximately 1 cm from the top of the plate.
-
Remove the plate and dry it thoroughly with a stream of warm air.
-
-
Visualization:
-
Spray the dried plate with a solution of diphenylamine-aniline-phosphoric acid reagent.
-
Heat the plate at 100-110°C for 10-15 minutes.
-
Carbohydrates will appear as distinct colored spots, allowing for the identification of impurities by comparing their Rf values to the standards.
-
Enzymatic Assay using β-Glucosidase
This assay quantifies the amount of glucose produced from the hydrolysis of cellobiose by the enzyme β-glucosidase. The presence of free glucose as an impurity can also be determined.
Protocol:
-
Reagents:
-
β-Glucosidase from almonds.
-
Glucose Oxidase/Peroxidase (GOPOD) reagent.
-
0.1 M Sodium Acetate (B1210297) Buffer (pH 5.0).
-
α-Cellobiose and glucose standards.
-
-
Procedure for Total Glucose (after hydrolysis):
-
Prepare a 1 mg/mL solution of the commercial α-Cellobiose in 0.1 M sodium acetate buffer.
-
To 100 µL of the cellobiose solution, add 10 µL of β-glucosidase solution (1 U/mL).
-
Incubate at 37°C for 30 minutes to ensure complete hydrolysis of cellobiose to glucose.
-
Add 3.0 mL of GOPOD reagent and incubate at 37°C for 20 minutes.
-
Measure the absorbance at 510 nm.
-
-
Procedure for Free Glucose (impurity):
-
Prepare a 1 mg/mL solution of the commercial α-Cellobiose in 0.1 M sodium acetate buffer.
-
To 100 µL of the cellobiose solution, add 10 µL of the buffer (without the enzyme).
-
Add 3.0 mL of GOPOD reagent and incubate at 37°C for 20 minutes.
-
Measure the absorbance at 510 nm.
-
-
Calculation:
-
Prepare a standard curve using known concentrations of glucose.
-
Determine the concentration of total glucose and free glucose from the standard curve.
-
The concentration of cellobiose can be calculated from the difference between total and free glucose, considering the stoichiometry of the hydrolysis reaction (1 mole of cellobiose yields 2 moles of glucose).
-
Visualizing the Experimental Workflow and Biological Impact
The following diagrams, generated using Graphviz, illustrate the logical flow of the purity validation process and the biological context where cellobiose purity is crucial.
The purity of α-Cellobiose is particularly critical in enzymatic studies. The enzyme β-glucosidase catalyzes the hydrolysis of cellobiose to glucose. However, this reaction is subject to product inhibition by glucose, and the presence of other oligosaccharides can also affect the enzyme's kinetics.
By implementing these validation methods, researchers can ensure the quality of their α-Cellobiose and the integrity of their experimental data, leading to more reliable and reproducible scientific outcomes.
Safety Operating Guide
Proper Disposal Procedures for alpha-Cellobiose
alpha-Cellobiose, a disaccharide derived from cellulose, is a common carbohydrate used in various research and development applications. While it is not classified as a hazardous substance, proper handling and disposal are essential to maintain a safe laboratory environment and ensure regulatory compliance.[1][2][3] This guide provides detailed procedures for the safe disposal of this compound.
Physical and Chemical Properties
Understanding the properties of this compound is the first step in safe handling and disposal.
| Property | Value |
| Appearance | White, powder solid[4][5] |
| Odor | Odorless[4][5] |
| Molecular Formula | C12H22O11 |
| Molecular Weight | 342.29 g/mol |
| Melting Point | 239 °C / 462.2 °F[4][5] |
| Solubility | Soluble in water[5] |
| pH | No information available[4][5] |
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, the following personal protective equipment should be used to avoid dust formation and contact:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[5]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[4][5] However, if dust is generated, a particulate filter respirator may be necessary.
Spill Cleanup Procedures
In the event of a spill, follow these steps to safely clean the area:
-
Ventilate the area.
-
Use personal protective equipment. [4]
-
For solid spills: Mechanically recover the product by sweeping or shoveling it into a suitable, labeled container for disposal.[4][6]
Proper Disposal Procedures
The appropriate disposal method for this compound depends on its form (solid or aqueous solution) and whether it has been contaminated with other hazardous materials. Always adhere to your institution's specific guidelines and local regulations for chemical waste disposal.[7][8]
For unused, uncontaminated solid this compound:
-
Containerization: Collect the dry this compound waste in a well-labeled, sealed container.[7] The container should be clearly marked as "this compound Waste" or similar.
-
Waste Stream: Dispose of the container in the non-hazardous solid waste stream as designated by your laboratory's waste management plan.[7]
-
Avoid Contamination: Do not mix this compound waste with hazardous chemical waste.[7] If it is mixed with a hazardous substance, it must be disposed of as hazardous waste according to the protocol for the hazardous component.[7]
For small quantities of aqueous solutions containing this compound:
-
Dilution: Dilute the solution with a large amount of water.[7]
-
pH Neutralization: Before drain disposal, ensure the pH of the solution is between 6.0 and 8.0.[7] Adjust as necessary with appropriate neutralizing agents.
-
Drain Disposal: After dilution and neutralization, the solution may be poured down the sanitary sewer, followed by a thorough flushing with water.[7][9]
For large quantities of either solid or aqueous this compound waste, consult your institution's Environmental Health and Safety (EHS) department for guidance on the most appropriate disposal method.[7]
References
- 1. carlroth.com [carlroth.com]
- 2. chemos.de [chemos.de]
- 3. lobachemie.com [lobachemie.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. alpharesources.com [alpharesources.com]
- 7. benchchem.com [benchchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. ehs.wisc.edu [ehs.wisc.edu]
Personal protective equipment for handling alpha-Cellobiose
Essential Safety and Handling Guide for alpha-Cellobiose
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive, procedural information for the safe handling and disposal of this compound in a laboratory setting. Adherence to these protocols is essential for maintaining a safe research environment.
This compound is a white, odorless, crystalline solid.[1] It is a disaccharide derived from the condensation of two glucose molecules.[2] While not classified as a hazardous substance, proper handling procedures are necessary to minimize potential exposure and ensure laboratory safety.[3]
Hazard Identification and Classification
The following table summarizes the hazard profile of this compound. It is not classified as hazardous according to the Globally Harmonized System (GHS).[3]
| Hazard Category | Classification | Notes |
| Acute Toxicity | Not Classified | No acute toxicity information is available, but the substance is not considered hazardous to health. |
| Skin Corrosion/Irritation | Not Classified | Generally does not irritate the skin.[3] |
| Eye Damage/Irritation | Not Classified | May cause mechanical irritation. |
| Respiratory/Skin Sensitization | Not Classified | No data available. |
| GHS Classification | Not Classified | This substance does not meet the criteria for classification.[4] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is contingent on the specific laboratory procedures being performed. The following table outlines the recommended PPE for handling this compound.
| Condition | Recommended PPE | Rationale |
| Routine Handling (Small Quantities) | • Safety glasses• Standard laboratory coat• Nitrile gloves | Protects against incidental contact with eyes and skin.[5] |
| Handling Large Quantities or Generating Dust | • Safety goggles• Standard laboratory coat• Nitrile gloves• Dust mask (optional, based on ventilation) | Provides a higher level of eye protection from airborne particles. A dust mask is recommended to prevent inhalation of dust.[6] |
| Spill Cleanup | • Safety goggles• Standard laboratory coat• Nitrile gloves | Ensures protection during the collection and disposal of spilled material. |
Experimental Protocol: Donning and Doffing PPE
Objective: To outline the correct sequence for putting on and removing personal protective equipment to minimize the risk of contamination.
Methodology:
Donning Sequence:
-
Lab Coat: Put on a clean, properly fitting laboratory coat and fasten it completely.
-
Safety Glasses/Goggles: Position safety glasses or goggles securely and comfortably on your face.
-
Gloves: Don gloves, ensuring they cover the cuffs of the lab coat sleeves.
Doffing Sequence:
-
Gloves: Remove gloves by peeling them off from the cuff towards the fingertips, turning them inside out. Dispose of them in the appropriate waste container.
-
Lab Coat: Unfasten the lab coat and remove it by folding it inward, avoiding contact with the exterior.
-
Safety Glasses/Goggles: Remove eye protection.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Operational Plan: Safe Handling of this compound
Adherence to standard laboratory practices is crucial when working with any chemical, including this compound.
Key Handling Guidelines:
-
Ventilation: Handle in a well-ventilated area.[4]
-
Avoid Dust Formation: Take care to minimize the generation of dust when handling the solid powder.[1]
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas.[4]
-
Storage: Keep containers tightly closed in a dry, well-ventilated place.[7][1]
The following workflow diagram illustrates the logical steps for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination. Since it is not classified as hazardous, standard disposal procedures for non-hazardous materials apply.[8]
| Waste Type | Disposal Procedure |
| Uncontaminated Solid Waste | Sweep up and place in a sealed, labeled container for disposal in the non-hazardous solid waste stream.[7][8] |
| Uncontaminated Aqueous Solutions | For small quantities, dilute with a large volume of water and flush down the sanitary sewer. Ensure the pH is between 6.0 and 8.0 before disposal.[8] |
| Contaminated Waste (Mixed with Hazardous Substances) | Dispose of as hazardous waste in accordance with the protocol for the hazardous component.[8] Consult your institution's Environmental Health and Safety (EHS) department. |
| Empty Containers | Rinse thoroughly with a suitable solvent. The rinsate can be disposed of as an uncontaminated aqueous solution. Dispose of the rinsed container in the regular lab trash.[5] |
Experimental Protocol: Disposal of Uncontaminated this compound
Objective: To provide a step-by-step methodology for the safe and compliant disposal of uncontaminated this compound waste.
Methodology for Solid Waste:
-
Containment: Carefully sweep any solid this compound waste into a suitable, labeled container.
-
Sealing: Ensure the container is securely sealed to prevent leakage or dust formation.
-
Disposal: Place the sealed container in the designated non-hazardous solid waste stream as per your institution's guidelines.[8]
Methodology for Aqueous Solutions:
-
Dilution: For small quantities, dilute the aqueous solution with at least 20 parts water.
-
pH Check: Verify that the pH of the diluted solution is within the neutral range (6.0-8.0). Adjust if necessary with a dilute acid or base.[8]
-
Disposal: Pour the neutralized, diluted solution down the drain, followed by flushing with copious amounts of water.[8]
Emergency Procedures
In the event of accidental exposure or a spill, follow these immediate steps.
| Exposure Route | First Aid Measures |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention if irritation persists.[7] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes.[7] |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if symptoms occur.[7] |
Spill Cleanup: In the case of a spill, wear the appropriate PPE, sweep up the solid material, and place it in a suitable container for disposal.[1] Avoid generating dust. Clean the spill area with water.
References
- 1. fishersci.com [fishersci.com]
- 2. Cellobiose - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. chemos.de [chemos.de]
- 5. benchchem.com [benchchem.com]
- 6. blog.gooddayswork.ag [blog.gooddayswork.ag]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
